molecular formula C9H18N2 B1435389 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine CAS No. 1803565-59-4

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Cat. No.: B1435389
CAS No.: 1803565-59-4
M. Wt: 154.25 g/mol
InChI Key: CMBGIRGMEDANQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CID 119031048) is a synthetic organic compound with the molecular formula C9H18N2. It features a pyrrolidine ring, a nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is highly valued for its saturated nature and three-dimensional (3D) coverage, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . This specific derivative, with an additional pyrrolidine substituent, is of significant interest for the design and development of novel biologically active compounds . The pyrrolidine ring is a fundamental structural component in numerous FDA-approved drugs and clinical candidates across a wide spectrum of therapeutic areas, including as anticancer agents, antivirals, antibacterials, and central nervous system (CNS) therapeutics . Researchers utilize this scaffold to modulate key parameters such as solubility, lipophilicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby optimizing the druggability of lead molecules . The stereogenicity of the pyrrolidine ring also provides a strategic tool for generating selective ligands for enantioselective protein targets . As such, 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine serves as a versatile and valuable building block for synthetic and medicinal chemists working in hit-to-lead optimization and the creation of structurally diverse compound libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8-6-9(7-10-8)11-4-2-3-5-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBGIRGMEDANQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Stereoselective Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and modulators of the neutral amino acid transporters (e.g., SLC1A4/5). The target molecule, 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine , represents a challenging diamine motif due to the presence of two stereocenters (C2 and C4) on the pyrrolidine ring.

This technical guide outlines two distinct synthetic pathways:

  • Route A (Chiral Pool Approach): Utilizes trans-4-hydroxy-L-proline to establish the C2-methyl stereocenter with high enantiomeric excess (ee), followed by C4 functionalization.

  • Route B (Reductive Amination): A scalable, convergent approach utilizing N-Boc-2-methyl-4-oxopyrrolidine as a key intermediate.

Retrosynthetic Analysis

To ensure high stereochemical fidelity, the synthesis is best approached by disconnecting the molecule at the C4-nitrogen bond (reductive amination or displacement) and the C2-methyl group (transformation of the carboxylate).

Retrosynthesis Target Target: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Inter1 Intermediate A: N-Boc-2-methyl-4-oxopyrrolidine Inter1->Target Reductive Amination Inter2 Intermediate B: N-Boc-2-methyl-4-mesyloxypyrrolidine Inter2->Target SN2 Displacement (Inversion) Start Starting Material: N-Boc-trans-4-hydroxy-L-proline Start->Inter1 1. C2-Reduction 2. C4-Oxidation Start->Inter2 1. C2-Reduction 2. C4-Activation

Figure 1: Retrosynthetic disconnection showing the divergence from the chiral pool precursor to either an oxidative (ketone) or activation (mesylate) pathway.[1][2][3]

Route A: Stereoselective Synthesis (Chiral Pool)

This route is preferred for generating specific enantiomers (e.g., (2S,4R) or (2S,4S)) by leveraging the defined stereochemistry of trans-4-hydroxy-L-proline.

Phase 1: Installation of the C2-Methyl Group

The transformation of the C2-carboxylate to a methyl group is a critical step often requiring a reduction-activation-reduction sequence.

Protocol:

  • Esterification: Convert N-Boc-trans-4-hydroxy-L-proline to its methyl ester using trimethylsilyldiazomethane or MeOH/H₂SO₄.

  • Reduction to Alcohol: Treat the ester with LiBH₄ in THF to yield N-Boc-2-hydroxymethyl-4-hydroxypyrrolidine.

  • Selective Activation: Selectively tosylate the primary alcohol at C2 (sterically more accessible) over the secondary C4 alcohol, or use global protection followed by selective deprotection.

    • Note: A common industrial variant involves activating the hydroxymethyl group to a mesylate or iodide.

  • Defunctionalization: Reduce the C2-CH₂-OTs/OMs species using Lithium Triethylborohydride (Super-Hydride) . This is superior to catalytic hydrogenation for preserving the N-Boc group and preventing ring opening [1].

Phase 2: C4 Functionalization (Inversion vs. Retention)

Once the 2-methyl core is established, the C4 position is addressed.

  • Option 1: SN2 Displacement (Inversion).

    • Convert the C4-hydroxyl to a mesylate (MsCl, Et₃N).

    • React with excess pyrrolidine in CH₃CN at reflux.

    • Result: If starting with trans-4-hydroxy (4R), the product will be cis-4-(pyrrolidin-1-yl) (4S).

  • Option 2: Reductive Amination (Mixture/Separable).

    • Oxidize the C4-hydroxyl to the ketone using Dess-Martin Periodinane or Swern conditions.

    • Proceed to Route B.

Route B: Scalable Reductive Amination

This is the most robust method for scale-up, avoiding the competing elimination side-reactions often seen in SN2 displacements on secondary carbons.

Reaction Workflow

ReductiveAmination Ketone N-Boc-2-methyl- 4-oxopyrrolidine Imine Imine/Iminium Intermediate Ketone->Imine + Pyrrolidine AcOH, DCE Product Protected Diamine Imine->Product + NaBH(OAc)3 RT, 16h Final Target: 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine Product->Final Deprotection (TFA or HCl)

Figure 2: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Step 1: Preparation of the Imine/Enamine

  • Charge a reaction vessel with N-Boc-2-methyl-4-oxopyrrolidine (1.0 equiv) and 1,2-dichloroethane (DCE).

  • Add Pyrrolidine (1.1 – 1.2 equiv).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Stir at room temperature for 30–60 minutes under Nitrogen.

Step 2: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

    • Why STAB? Unlike NaBH₃CN, STAB is non-toxic and does not reduce the ketone precursor, ensuring only the imine is reduced [2].

  • Stir the suspension vigorously at room temperature for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ to neutralize the acid and quench unreacted hydride.

Step 3: Workup and Purification

  • Extract with Dichloromethane (DCM) (3x).[2]

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting diastereomers (cis/trans) can often be separated via flash column chromatography (Silica gel; eluent: DCM/MeOH/NH₄OH).

Step 4: Deprotection

  • Dissolve the purified intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Stir until TLC indicates consumption of the starting material.

  • Concentrate and convert to the free base using basic resin or carbonate wash.

Critical Process Parameters (CPP)

The following table summarizes the key variables affecting yield and stereoselectivity.

ParameterRecommended ConditionScientific Rationale
Reducing Agent NaBH(OAc)₃ (STAB)Selective for imines over ketones; avoids toxic cyanides found in NaBH₃CN [2].
Solvent 1,2-Dichloroethane (DCE)Promotes imine formation; compatible with STAB. THF is a viable alternative.
pH Control Acetic Acid (1.0 eq)Protonates the carbonyl oxygen/imine nitrogen, accelerating nucleophilic attack and reduction.
Temperature 0°C

20°C
Low temperature addition prevents exotherms; RT ensures completion.
Stoichiometry 1.1 eq Amine / 1.5 eq HydrideExcess hydride ensures full conversion; slight excess amine drives equilibrium.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • C2-Methyl: Doublet at

      
       1.1–1.4 ppm.
      
    • Pyrrolidine Ring (Substituent): Multiplets at

      
       1.7–1.9 ppm (4H) and 
      
      
      
      2.4–2.6 ppm (4H).
    • Methine (C4): Distinct multiplet depending on stereochemistry (cis vs. trans).

  • Mass Spectrometry (ESI+):

    • Observe [M+H]⁺ peak corresponding to the molecular weight (approx. 154.15 Da for the free base).

References

  • Vertex Pharmaceuticals Inc. (2008). Processes for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine and tartrate salts thereof. WO2008137087A1. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from .

  • ChemicalBook. (2024). N-Boc-trans-4-Hydroxy-L-proline methyl ester Properties and Synthesis. Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines. Retrieved from .

Sources

Comprehensive Characterization Guide: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

[1][2]

Executive Summary & Compound Identity

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a specialized chiral diamine scaffold increasingly utilized in medicinal chemistry (particularly for Histamine H3 receptor antagonists and GPCR ligands) and as a ligand in asymmetric catalysis.[1][2] Its structure features two chiral centers (C2 and C4), leading to diastereomeric complexity that requires rigorous spectroscopic validation.[1][2]

This guide provides a technical roadmap for the structural confirmation, purity analysis, and handling of this compound, addressing the specific challenges posed by its stereochemistry and basicity.

Property Data / Descriptor
IUPAC Name 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine
CAS Number 1803565-59-4
Molecular Formula C

H

N

Molecular Weight 154.26 g/mol
Physical State Colorless to pale yellow viscous oil (hygroscopic)
Solubility Miscible in water, MeOH, DCM, DMSO; limited solubility in hexanes.[1][2][3]
pKa (Predicted) N1 (Ring): ~9.5–10.5 | N(Subst): ~8.5–9.5

Synthesis Context & Impurity Profile

Understanding the synthesis route is critical for anticipating impurities during characterization.[1][2] This compound is typically accessed via two primary pathways, each generating distinct byproducts:

  • Reductive Amination: Reaction of 2-methylpyrrolidin-4-one (or protected derivatives) with pyrrolidine.[1][2]

    • Critical Impurity: Residual starting ketone or over-alkylated polyamines.[1][2]

    • Stereochemistry: Often yields a mixture of cis and trans diastereomers (typically 60:40 to 80:20 ratios depending on the reducing agent).[2]

  • Nucleophilic Displacement: Reaction of a 4-leaving group-2-methylpyrrolidine (e.g., O-Tosylate or Bromide) with pyrrolidine.[1][2]

    • Critical Impurity: Elimination products (2-methyl-2,3-dihydropyrrole).[1][2]

    • Stereochemistry: Inversion at C4 (SN2), allowing for stereocontrolled synthesis if the starting material is enantiopure.[1][2]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on distinguishing the C2-Methyl doublet and the C4-methine signal.[1][2]

Experimental Setup:
  • Solvent: CDCl

    
     (Standard) or CD
    
    
    OD (to eliminate NH exchange broadening).[2]
  • Internal Standard: TMS (0.00 ppm).[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Predicted

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts are representative for the free base. Salt forms (e.g., 2HCl) will show significant downfield shifts (~0.5–1.0 ppm).[2]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C2-CH

1.08 – 1.15 Doublet (

Hz)
3HDiagnostic signal. Distinct from linear alkyl impurities.[1][2]
C3-H

/H

1.40 – 2.10Multiplet2HComplex coupling due to diastereotopic nature.[1][2]
C4-H 2.65 – 2.85 Quintet/Multiplet1HThe "hub" proton.[1][2] Its coupling pattern reveals stereochemistry.[1][2]
N1-H 1.80 – 2.20Broad Singlet1HExchangeable.[1][2] Disappears in D

O shake.[1][2]
Ring C5-H

2.90 – 3.20Multiplet2HDeshielded by adjacent Nitrogen.[1][2]
Ring C2-H 3.00 – 3.30Multiplet1HOverlaps with C5 protons; verify via HSQC.
Subst. Pyrrolidine 2.45 – 2.60Multiplet4H

-protons of the substituent ring.[1][2]
Subst. Pyrrolidine 1.75 – 1.85Multiplet4H

-protons of the substituent ring.[1][2]
Stereochemical Determination (NOESY)

To assign cis (2S,4S) vs. trans (2S,4R) relative stereochemistry, perform a 1D-NOE or 2D-NOESY experiment.[1][2]

  • Cis-Isomer: Strong NOE correlation between C2-H and C4-H (if both are pseudo-axial/equatorial on the same face).[1][2]

  • Trans-Isomer: Weak or absent NOE between C2-H and C4-H; strong NOE between C2-Me and C4-H.[1][2]

Mass Spectrometry (MS)[1][2]
  • Method: ESI+ (Electrospray Ionization) or APCI.[2]

  • Parent Ion:

    
     m/z.[2]
    
  • Fragmentation Pattern:

    • m/z 84: Loss of the pyrrolidine substituent (characteristic of the C4-N bond cleavage).[1][2]

    • m/z 70: Pyrrolidinium ion (common in pyrrolidine derivatives).[2]

MS_FragmentationM_ParentParent Ion[M+H]+ = 155.15Frag_84Fragment A[M - Pyrrolidine]+ m/z ≈ 84M_Parent->Frag_84α-CleavageFrag_70Fragment BPyrrolidinium Ionm/z = 70M_Parent->Frag_70Inductive Cleavage

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.[1][2]

Quality Control & Purity Analysis

Due to the lack of UV-active chromophores (unless derivatized), standard UV-HPLC is ineffective.[1][2]

Recommended Method: GC-FID or GC-MS[1][2]
  • Column: HP-5 or DB-Amine (base-deactivated column is essential to prevent tailing).[1][2]

  • Carrier Gas: Helium (1.0 mL/min).[2]

  • Temperature Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    250°C.
  • Derivatization (Optional): If tailing persists, derivatize with TFAA (Trifluoroacetic anhydride) to form the N-trifluoroacetyl derivative, improving peak shape.[1][2]

Alternative: HPLC-CAD/ELSD

For non-volatile salts (e.g., dihydrochloride), use Charged Aerosol Detection (CAD).[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Ammonium Formate buffer (pH 9).[2] Note: High pH is preferred for free base peak shape.[1][2]

Handling, Stability, and Storage[1]

Critical Insight: As a 1,3-diamine, this compound is highly prone to carbamate formation upon exposure to atmospheric CO

12
  • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Handling: Handle rapidly in a fume hood. If the oil turns cloudy or solidifies into a white crust, it has likely absorbed CO

    
    .[1][2]
    
    • Recovery: Dissolve in DCM, wash with 1M NaOH (to regenerate free base), dry over Na

      
      SO
      
      
      , and concentrate.[1][2]
  • Salt Formation: For long-term stability, convert the free base to the dihydrochloride salt (solid).[1][2]

    • Protocol: Dissolve oil in Et

      
      O, add 2.2 eq. of 4M HCl in Dioxane. Filter the resulting white precipitate.[1][2]
      

Characterization Workflow Diagram

Characterization_Workflowcluster_AnalysisAnalytical TriageSampleCrude Sample(2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine)NMR1H NMR (CDCl3)Check: C2-Me DoubletCheck: C4-H QuintetSample->NMRGCMSGC-MS / GC-FIDCheck: Purity >95%Check: m/z 155Sample->GCMSChiralChiral HPLC/GC(If enantiopurity needed)Column: Chiralpak ICSample->ChiralDecisionPassesSpecs?NMR->DecisionGCMS->DecisionStorageStore: -20°C, ArgonForm: Free Base or 2HCl SaltDecision->StorageYesRepurifyRepurifyKugelrohr Distillationor Amine-Silica ColumnDecision->RepurifyNoRepurify->Sample

Figure 2: Logical workflow for the validation and processing of the target diamine.

References

  • Accela ChemBio Inc. (2025).[1][2] Product Catalog: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4).[1][2][4] Retrieved from [1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (General reference for NOESY stereochemical determination).

  • Nair, V., et al. (2017).[1][2] "Stereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 58(12), 1105-1109.[1][2] (Contextual reference for pyrrolidine stereochemistry).

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for amine basicity and carbamate instability).

Structural Elucidation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine: An NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Target Molecule: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Formula: C


H

N

Molecular Weight: 154.25 g/mol

This guide details the structural characterization of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, a diamine scaffold often utilized in the synthesis of histamine H3 antagonists and nicotinic acetylcholine receptor ligands.

Unlike simple pyrrolidines, this molecule presents a specific stereochemical challenge: the relative configuration of the methyl group at C2 and the pyrrolidinyl substituent at C4. The molecule exists as two diastereomers (cis and trans), which exhibit distinct NMR fingerprints due to shielding/deshielding effects imposed by the ring pucker and substituent orientation.

Structural Numbering & Stereochemistry

To ensure accurate assignment, we utilize the following numbering scheme:

  • Ring A (Scaffold): The central pyrrolidine ring containing the C2-Methyl and C4-amine substituent.

  • Ring B (Substituent): The pyrrolidin-1-yl moiety attached at C4 of Ring A.

Stereochemical Note:

  • Trans-isomer: The C2-Methyl and C4-Substituent are on opposite sides of the ring plane (pseudo-equatorial/pseudo-equatorial or pseudo-axial/pseudo-axial).

  • Cis-isomer: The substituents are on the same side.

The NMR data presented below assumes the Free Base form in CDCl


 . Protonation (salt forms) will significantly downfield shift the alpha-protons (H2, H4, H5) and the Ring B alpha-protons.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    ) is recommended for the free base to minimize amine proton exchange broadening and allow observation of the NH signal. For hydrochloride salts, Deuterium Oxide (D
    
    
    
    O) or Dimethyl Sulfoxide-d
    
    
    (DMSO-d
    
    
    ) is required.
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent for optimal signal-to-noise ratio in 13C experiments.

  • Trace Impurities: Common synthesis impurities include residual pyrrolidine or 2-methylpyrrolidine. Verify integrals against the methyl doublet (3H).

Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, d1 (relaxation delay)

    
     2.0s to ensure accurate integration of the methyl signal.
    
  • 13C NMR: 512-1024 scans, proton-decoupled (CPD).

  • 2D Experiments:

    • COSY: Essential for tracing the spin system of Ring A (H2

      
       H3 
      
      
      
      H4
      
      
      H5).
    • NOESY/ROESY: Critical for assigning relative stereochemistry (Cis vs. Trans).

G Synthesis Crude Synthesis Prep Sample Prep (CDCl3 vs D2O) Synthesis->Prep H1 1H NMR (Integration Check) Prep->H1 H1->Prep If impure C13 13C NMR (Carbon Count) H1->C13 COSY COSY/HSQC (Connectivity) C13->COSY NOESY NOESY (Stereochem: Cis/Trans) COSY->NOESY Final Structure Confirmation NOESY->Final

Figure 1: Analytical workflow for structural elucidation of pyrrolidine derivatives.

Part 3: 1H NMR Spectral Analysis (Predicted)

The 1H NMR spectrum is characterized by the distinct methyl doublet and the complexity of the Ring A multiplets due to the chiral centers.

Reference Frequency: 400 MHz Solvent: CDCl


 (

7.26 ppm)
PositionTypeShift (

ppm)
MultiplicityIntegralAssignment Logic
2-Me CH

1.08 - 1.15 Doublet (

Hz)
3HDiagnostic signal. High field due to lack of direct heteroatom attachment.
Ring B (

)
CH

1.75 - 1.85 Multiplet4HBeta-protons of the pyrrolidin-1-yl substituent. Typical cyclic amine range.
Ring A (H3) CH

1.40 - 2.10 Multiplet (Complex)2HHighly dependent on stereochem. One H3 is often shielded by the C2-Me steric bulk.
Ring B (

)
CH

2.45 - 2.60 Multiplet4HAlpha-protons of the tertiary amine. Symmetric due to fast nitrogen inversion.
Ring A (H4) CH2.70 - 2.90 Multiplet (tt or quint)1HDeshielded by the tertiary amine nitrogen. The "hub" of the molecule.
Ring A (H5) CH

2.90 - 3.20 Multiplet2HDeshielded by the secondary amine nitrogen. Diastereotopic protons.
Ring A (H2) CH3.05 - 3.30 Multiplet (dq)1HDeshielded by secondary amine and adjacent methyl.
NH NH1.8 - 2.5 Broad Singlet1HExchangeable. Chemical shift varies with concentration and water content.
Key Diagnostic Features[1][2][3][4][5]
  • The "Fingerprint" Region (2.4 - 3.3 ppm): This region contains the overlapping signals of the ring alpha-protons. Use HSQC to disentangle the H2, H4, and H5 protons from the Ring B alpha-protons.

  • Stereochemical Splitting: In the trans isomer, H2 and H4 are often in pseudo-equatorial positions, leading to different coupling constants (

    
    ) with the H3 methylene protons compared to the cis isomer.
    

Part 4: 13C NMR Spectral Analysis (Predicted)

The 13C spectrum is the most reliable method for counting carbons and verifying the substitution pattern, as it lacks the complex overlap seen in proton NMR.

Reference: CDCl


 triplet (

77.16 ppm)
PositionTypeShift (

ppm)
Description
2-Me CH

18.5 - 20.5 The most upfield signal.
Ring B (

)
CH

23.0 - 23.5 Beta-carbons of the pyrrolidinyl group. Usually appear as a single intense peak (2C).
Ring A (C3) CH

35.0 - 38.0 The only methylene in Ring A not adjacent to nitrogen.
Ring A (C5) CH

52.0 - 54.0 Downfield due to secondary amine.
Ring B (

)
CH

53.0 - 54.5 Alpha-carbons of the tertiary amine. Intense peak (2C).
Ring A (C2) CH55.0 - 58.0 Methine carbon. Shift sensitive to stereochemistry (gamma-gauche effect).
Ring A (C4) CH62.0 - 65.0 The most downfield aliphatic signal, sandwiched between two nitrogens (indirectly).

Part 5: Advanced Stereochemical Assignment

Determining whether you have the cis or trans diastereomer is the critical final step. This is achieved using NOESY (Nuclear Overhauser Effect Spectroscopy) .

The NOE Logic
  • Cis-Isomer: The H2 proton and H4 proton are on the opposite faces of the ring (since the substituents are on the same face).

    • Expectation:Weak or No NOE correlation between H2 and H4. Strong NOE between H2 and H3(cis) / H4 and H3(cis).

  • Trans-Isomer: The H2 proton and H4 proton are on the same face of the ring (substituents are trans).

    • Expectation:Strong NOE correlation between H2 and H4 (distance < 3 Å in the envelope conformation).

Stereochem Iso Isomer Assignment Trans Trans-Isomer (2-Me / 4-N anti) Iso->Trans Cis Cis-Isomer (2-Me / 4-N syn) Iso->Cis Signal_Trans H2 and H4 are Syn STRONG NOE H2-H4 Trans->Signal_Trans Signal_Cis H2 and H4 are Anti WEAK/NO NOE H2-H4 Cis->Signal_Cis

Figure 2: Logic flow for distinguishing cis/trans isomers using NOE correlations.

Causality in Assignment

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation.[1] In the trans-isomer (substituents anti), the steric bulk drives the substituents into pseudo-equatorial positions to minimize 1,3-diaxial interactions. This forces the ring protons (H2 and H4) into pseudo-axial positions on the same face, facilitating the through-space magnetization transfer (NOE).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for substituent additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment correlation of 2-methylpyrrolidine and pyrrolidine).

  • PubChem. Compound Summary for 2-Methylpyrrolidine. National Library of Medicine.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometry analysis of the novel bicyclic amine, 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. As a compound with a unique structural motif, its characterization requires a nuanced approach that considers the interplay of its constituent chemical features. This document moves beyond a standard protocol, offering insights into the rationale behind the analytical choices and predicting the mass spectrometric behavior of this previously uncharacterized molecule.

Introduction to 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine: A Structural Perspective

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a saturated heterocyclic compound featuring two pyrrolidine rings linked by a nitrogen atom. One pyrrolidine ring is substituted with a methyl group at the 2-position, while the other is attached via its nitrogen to the 4-position of the first ring. This structure presents an interesting analytical challenge due to the presence of two basic nitrogen atoms and the potential for complex fragmentation patterns. The pyrrolidine ring is a common feature in numerous natural alkaloids and synthetic drugs, making the understanding of its mass spectrometric behavior crucial for pharmaceutical and chemical analysis.[1]

Deduced Chemical Properties
PropertyValue
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Exact Mass 154.146998583 Da
IUPAC Name 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

These calculated values are foundational for the interpretation of mass spectra, allowing for the accurate identification of the molecular ion and its subsequent fragments.

Foundational Principles of Mass Spectrometry for Bicyclic Amines

The analysis of bicyclic amines by mass spectrometry is influenced by the stability of the ring systems and the proton affinity of the nitrogen atoms.[2][3] The presence of two pyrrolidine rings in the target molecule suggests that fragmentation will likely involve the opening of one or both rings, as well as cleavage of the bond connecting them. The basic nature of the pyrrolidine moieties makes them prone to protonation, which can lead to a dominant and often uninformative fragment ion, a common challenge in the analysis of such compounds.

Predicted Fragmentation Pathway

Based on the fragmentation patterns of related N-substituted pyrrolidines and diamines, a plausible fragmentation pathway for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine under electron ionization (EI) and electrospray ionization (ESI) can be proposed.

Electron Ionization (EI-MS)

Under EI conditions, the molecular ion (M+) is expected at an m/z of 154. The initial fragmentation is likely to be driven by alpha-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pathway for amines.

A probable fragmentation cascade would involve:

  • Loss of a methyl group: Cleavage of the C-C bond adjacent to the nitrogen in the methylated pyrrolidine ring, resulting in a fragment at m/z 139.

  • Ring opening and subsequent cleavage: Fission of the pyrrolidine rings can lead to a variety of smaller fragment ions. A key fragment would likely arise from the cleavage of the bond between the two pyrrolidine moieties.

  • Formation of a stable pyrrolidinium ion: The high stability of the pyrrolidinium cation could lead to a dominant peak at m/z 70.

Electrospray Ionization (ESI-MS)

In ESI, the molecule is expected to be observed as the protonated molecular ion, [M+H]+, at an m/z of 155. Tandem mass spectrometry (MS/MS) of this precursor ion is crucial for structural elucidation.

The fragmentation of the protonated molecule will likely be dominated by the high proton affinity of the pyrrolidine nitrogen. This can lead to a scenario where one of the pyrrolidine rings preferentially sequesters the proton, leading to a neutral loss of the other ring system.

A potential ESI-MS/MS fragmentation pathway is visualized below:

fragmentation_pathway M_H [M+H]+ (m/z 155) F1 Loss of neutral pyrrolidine (m/z 84) M_H->F1 CID F2 Formation of protonated methylpyrrolidine (m/z 86) M_H->F2 CID F3 Further fragmentation of m/z 86 F2->F3 Further CID

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the analysis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. This protocol is designed to be a self-validating system, with built-in quality control measures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample_Collection 1. Sample Collection (e.g., reaction mixture, biological matrix) Dilution 2. Dilution (to appropriate concentration in a suitable solvent like methanol or acetonitrile) Sample_Collection->Dilution Filtration 3. Filtration (0.22 µm filter to remove particulates) Dilution->Filtration LC_Separation 4. LC Separation (C18 column with a gradient of water and acetonitrile with 0.1% formic acid) Filtration->LC_Separation ESI_Ionization 5. ESI Ionization (Positive ion mode) LC_Separation->ESI_Ionization MS1_Scan 6. Full Scan MS (MS1) (Scan range m/z 50-300 to detect [M+H]+) ESI_Ionization->MS1_Scan MS2_Scan 7. Tandem MS (MS/MS) (Isolate and fragment m/z 155) MS1_Scan->MS2_Scan Data_Processing 8. Data Processing (Software analysis of spectra) MS2_Scan->Data_Processing Fragmentation_Analysis 9. Fragmentation Analysis (Comparison with predicted pathway) Data_Processing->Fragmentation_Analysis Confirmation 10. Structural Confirmation Fragmentation_Analysis->Confirmation

Sources

Physicochemical properties of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core physicochemical properties of the novel diamine compound, 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. As a Senior Application Scientist, the following analysis is synthesized from established principles and methodologies to provide actionable insights for its application in medicinal chemistry and broader drug development contexts. The structure of this guide is designed to logically flow from fundamental molecular attributes to the experimental determination of key properties that govern its behavior in biological systems.

Strategic Imperative: The Role of Physicochemical Profiling

In the landscape of drug discovery, the adage "a drug must first reach its target" is governed by the molecule's physicochemical characteristics. Properties such as ionization state (pKa), lipophilicity (logP), and solubility are not mere data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For a molecule like 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, which contains two basic nitrogen atoms within its pyrrolidine frameworks, a thorough physicochemical characterization is indispensable for predicting its in vivo behavior, guiding lead optimization, and designing effective formulation strategies.

Molecular Identity and Structural Attributes

A foundational understanding begins with the molecule's basic structural and physical data.

AttributeValueSource
Molecular Formula C₉H₁₈N₂PubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
Predicted XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: Predicted values are computationally derived and necessitate experimental verification for mission-critical applications.

Caption: 2D representation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

Ionization Constant (pKa): The Master Variable of Biological Function

The presence of two secondary amine functionalities makes 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine a basic compound. Its pKa value(s) dictate the degree of protonation at a given pH, which in turn governs its aqueous solubility, membrane permeability, and potential for ionic interactions with biological targets. The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3, suggesting the nitrogens in the target molecule are strongly basic.[2]

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique and a gold standard for determining pKa values.[3] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant.[4]

Experimental Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[4]

  • Analyte Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water.[4] To ensure a stable electrochemical environment, maintain a constant ionic strength by using a background electrolyte, such as 0.15 M potassium chloride.[4]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[4]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl).[4]

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region on the titration curve.[4] This inflection point marks where the concentration of the protonated and neutral species are equal.[5]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (with 0.15M KCl) A->B C Purge with Nitrogen B->C D Titrate with Standardized HCl C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Identify Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug disposition, influencing everything from absorption across the gut wall to penetration of the blood-brain barrier. It is quantified by the octanol-water partition coefficient (logP).

Authoritative Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[6][7] It is applicable for compounds with expected logP values in the range of -2 to 4.[8]

Experimental Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This crucial step prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a suitable vessel, combine known volumes of the aqueous solution and the pre-saturated n-octanol.

  • Equilibration: Shake the vessel for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.

  • Quantification: Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

G A Prepare Pre-saturated Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Combine Phases & Shake B->C D Separate Phases (Centrifugation) C->D E Quantify Concentration in Each Phase (HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G G A Add Excess Solid Compound to Buffer B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify Concentration of Dissolved Compound D->E F Report Solubility (µg/mL) E->F

Caption: Workflow for determining thermodynamic equilibrium solubility.

Conclusion: An Integrated Perspective for Drug Development

The physicochemical properties of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine are interconnected and provide a holistic profile of its drug-like potential. Its strong basicity (inferred pKa) will result in significant protonation at physiological pH, likely enhancing its aqueous solubility but potentially limiting its passive diffusion across membranes. The predicted balanced lipophilicity (logP ≈ 0.9) is a favorable starting point for achieving both sufficient solubility and membrane permeability. Experimental validation of these properties using the authoritative protocols outlined herein is a critical, non-negotiable step in the progression of this compound through the drug discovery pipeline. This data will empower medicinal chemists to build robust structure-activity and structure-property relationships, ultimately enabling the rational design of effective and safe therapeutics.

References

Sources

Discovery of Novel Pyrrolidine-Based Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-precision workflow for the discovery and development of pyrrolidine-based bioactive compounds. The pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties—specifically its non-planar pseudorotation and sp³-rich character—which allow for superior exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1][2][3][4] This guide synthesizes rational design strategies, advanced synthetic methodologies (focusing on stereoselective 1,3-dipolar cycloaddition), and validation protocols for therapeutic targets such as DPP-4 (metabolic disease) and viral proteases.

The Pyrrolidine Advantage: Structural & Physicochemical Rationale[1][2][4][5]

The "Privileged Scaffold" Hypothesis

The pyrrolidine ring (tetrahydropyrrole) is ubiquitous in FDA-approved drugs (e.g., Captopril, Sitagliptin, Daclatasvir). Its value stems from three core technical pillars:

  • Vectorial Control: The nitrogen atom provides a specific attachment point for hydrogen bond acceptors/donors, while the chiral centers at C2 and C3 allow precise orientation of substituents.

  • Solubility & ADME: Unlike lipophilic aromatic rings, the saturated pyrrolidine core improves aqueous solubility (logP modulation) and metabolic stability.

  • Conformational Biasing: The ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. Substituents can lock the ring into a specific conformation that matches the bioactive pose of a target protein (e.g., the P1 pocket of proteases).

Rational Design: The Cyanopyrrolidine Warhead

In the context of enzyme inhibitors, particularly serine proteases like Dipeptidyl Peptidase-4 (DPP-4), the 2-cyanopyrrolidine moiety is a validated pharmacophore.

  • Mechanism: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the active site serine hydroxyl (e.g., Ser630 in DPP-4).

  • Design Rule: High potency requires the pyrrolidine nitrogen to be part of an amide bond, mimicking the P1 residue of the natural substrate (GLP-1).

Synthetic Engine: Stereoselective 1,3-Dipolar Cycloaddition[6][7][8][9]

While various methods exist (e.g., ring-closing metathesis, hydrogenation of pyrroles), 1,3-Dipolar Cycloaddition (1,3-DC) represents the gold standard for generating highly substituted, stereochemically complex pyrrolidines in a single step.

Reaction Mechanics

The reaction involves the concerted [3+2] cycloaddition of an azomethine ylide (1,3-dipole) with an electron-deficient alkene or alkyne (dipolarophile).

  • Dipole Precursor: Typically an imine derived from an amino acid (e.g., glycine, proline) and an aldehyde.

  • Catalysis: Ag(I) or Cu(I) salts with chiral ligands (e.g., Ferrocenyl ligands) control the endo/exo selectivity.

Visualization: 1,3-Dipolar Cycloaddition Mechanism

The following diagram illustrates the mechanistic pathway for synthesizing a spiro-pyrrolidine scaffold, a high-value target in oncology.

G Precursors Precursors (Amino Acid + Aldehyde) Imine Imine Intermediate Precursors->Imine Condensation (-H2O) Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Metal Catalyst (Ag/Cu) TS Concerted [3+2] Transition State Ylide->TS + Dipolarophile (Alkene) Product Polysubstituted Pyrrolidine TS->Product Cyclization

Caption: Mechanistic flow of metal-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine

Objective: Synthesis of a spiro[oxindole-3,2'-pyrrolidine] analogue via 1,3-DC.

Reagents: Isatin derivative (1.0 eq), Sarcosine (1.2 eq), Chalcone derivative (1.0 eq). Solvent: Methanol or Toluene.[5]

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a round-bottom flask, dissolve the isatin derivative and sarcosine in methanol. Reflux for 15-30 minutes to generate the azomethine ylide dipole. Note: Decarboxylation of sarcosine drives this step.

  • Cycloaddition: Add the chalcone dipolarophile to the reaction mixture.

  • Reflux: Continue refluxing at 60-80°C for 2-4 hours. Monitor consumption of the chalcone via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold methanol.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, gradient elution).

  • Characterization: Confirm structure via ¹H-NMR (diagnostic spiro-carbon shift) and HRMS.

Therapeutic Case Study: DPP-4 Inhibition for Type 2 Diabetes[10][11]

Pyrrolidine-based inhibitors (Gliptins) prevent the degradation of Incretin hormones (GLP-1), enhancing insulin secretion.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends for pyrrolidine-based DPP-4 inhibitors, highlighting the impact of substitutions at the P1 and P2 positions.

Structural RegionModificationEffect on Potency (IC₅₀)Mechanistic Insight
P1 (Pyrrolidine) 2-Cyano groupIncrease (nM range) Forms covalent imidate adduct with Ser630.
P1 (Pyrrolidine) 2-H (Unsubstituted)Decrease (µM range)Loss of covalent trap; relies only on H-bonds.
P1 (Pyrrolidine) 4-Fluoro (Stereospecific)IncreaseFluorine effect; favorable interaction with hydrophobic pocket.
Linker Amide bondEssentialMimics the peptide bond of GLP-1 substrate.
P2 (N-substituent) Adamantyl / Bulky ArylIncreaseOccupies the large hydrophobic S2 pocket.
Biological Validation: Fluorometric DPP-4 Assay

Principle: Measurement of the release of free AMC (7-Amino-4-methylcoumarin) from the substrate Gly-Pro-AMC upon cleavage by DPP-4.

Protocol:

  • Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

  • Enzyme Mix: Dilute recombinant human DPP-4 (0.5 nM final) in buffer.

  • Inhibitor: Add 10 µL of the test pyrrolidine compound (dissolved in DMSO) to 96-well black plates. Include Sitagliptin as a positive control.

  • Substrate: Add 10 µL of Gly-Pro-AMC (20 µM final).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Measure fluorescence intensity (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate % Inhibition =

    
    .
    
Visualization: DPP-4 Inhibition Pathway

This diagram details the physiological cascade triggered by the pyrrolidine inhibitor.

DPP4_Pathway Food Nutrient Ingestion GLP1 GLP-1 Secretion (Gut L-Cells) Food->GLP1 Insulin Insulin Secretion (Pancreas) GLP1->Insulin Stimulation DPP4 DPP-4 Enzyme (Active) DPP4->GLP1 Degradation (Inactivation) Complex Enzyme-Inhibitor Complex (Inactive) DPP4->Complex Inhibition Inhibitor Pyrrolidine Inhibitor (Drug) Inhibitor->DPP4 Binding (P1 Pocket) Complex->GLP1 Prevents Degradation Glucose Blood Glucose Reduction Insulin->Glucose

Caption: Physiological mechanism of action for pyrrolidine-based DPP-4 inhibitors.[6]

Future Perspectives: Beyond Inhibition

The field is moving beyond simple occupancy-based inhibition.

  • PROTACs: Pyrrolidine ligands (e.g., VHL ligands) are being used to recruit E3 ligases for targeted protein degradation.

  • Covalent Fragments: 2-cyanopyrrolidines are being screened as "covalent fragments" to target "undruggable" cysteines or serines in oncology targets (e.g., KRAS).

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine DPP-4 Inhibitors. Journal of Medicinal Chemistry, 2021. [Link]

  • Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition. ACS Omega, 2018. [Link]

  • Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine as a new anti-HCV agent. Virology, 2023. [Link]

Sources

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrrolidine derivatives, a cornerstone of contemporary medicinal chemistry. We will dissect the nuanced ways in which structural modifications to the pyrrolidine core influence biological activity, offering field-proven insights to guide the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that follows the scientific journey of discovery, from foundational principles to specific, data-driven examples.

The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence stems from a unique combination of properties:

  • Stereochemical Richness: The pyrrolidine ring possesses multiple stereogenic centers, allowing for precise three-dimensional arrangements of substituents that can dictate molecular recognition and interaction with biological targets.

  • Physicochemical Advantages: The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.[4]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine core, enabling the systematic exploration of chemical space.[5][6][7]

These attributes have cemented the pyrrolidine scaffold as a "privileged structure" in drug discovery, leading to the development of approved drugs for a wide range of diseases, including viral infections, cancer, and neurological disorders.[2][8]

Deconstructing the SAR of Pyrrolidine Derivatives: A Positional Analysis

The biological activity of a pyrrolidine derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is paramount for optimizing potency, selectivity, and overall drug-like properties.

Substitution at the N1-Position: The Gateway to Diversity

The nitrogen atom of the pyrrolidine ring is a primary site for modification, profoundly influencing the molecule's overall properties.

  • Impact on Basicity and Polarity: Alkylation, acylation, or arylation at the N1-position directly modulates the basicity of the nitrogen atom. This, in turn, affects the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and potential for off-target interactions.

  • Direct Target Engagement: The N1-substituent can directly participate in binding interactions with the target protein. For instance, in a series of kappa opioid receptor agonists, a 3,4-dichlorophenylacetamide group at the N1 position was found to be critical for optimal binding potency.[9]

C2- and C5-Substitutions: Dictating Stereochemistry and Potency

Substitutions at the C2 and C5 positions, flanking the nitrogen atom, are pivotal in defining the stereochemical presentation of the molecule and often play a crucial role in target recognition.

  • Enantioselectivity: The stereochemistry at these positions can lead to significant differences in biological activity between enantiomers. This is a common theme in SAR studies, where one enantiomer may exhibit potent activity while the other is inactive or even exhibits off-target effects.

  • Example: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: In a study of pyrrolidine-based DPP-4 inhibitors, the stereochemistry and nature of the substituent at the C2 position were critical for potent inhibition. An electron-donating group at the 3rd position of the pyrrolidine ring was also found to increase activity.[10]

C3- and C4-Substitutions: Fine-Tuning Lipophilicity and Specificity

Modifications at the C3 and C4 positions of the pyrrolidine ring offer opportunities to modulate the molecule's lipophilicity, shape, and interactions with the target.

  • Lipophilic Pockets: In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-position of the pyrrolidine ring were preferable for optimal potency.[11][12]

  • Introduction of Polar Groups: Conversely, the introduction of polar functional groups at these positions can enhance solubility and provide additional hydrogen bonding opportunities, which can be crucial for improving pharmacokinetic properties and target engagement.

Pyrrolidine Derivatives in Action: Case Studies in Diverse Therapeutic Areas

The principles of SAR are best understood through concrete examples. The following sections highlight the application of SAR in the development of pyrrolidine derivatives for various therapeutic indications.

Antibacterial Agents: Combating Resistance

Bacterial infections remain a significant global health threat, exacerbated by the rise of antibiotic resistance.[5][13] Pyrrolidine derivatives have emerged as a promising class of antibacterial agents.[5][13]

  • Mechanism of Action: SAR studies have shown that different substitution patterns on the pyrrolidine ring can lead to antibacterial activity through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

  • Key Structural Features: The presence of specific aromatic or heteroaromatic moieties attached to the pyrrolidine core is often crucial for antibacterial potency. For example, hybridization with quinoline, thiazole, and thiourea has yielded potent antibacterial compounds.[5]

Anticancer Agents: Targeting Tumor Proliferation

The pyrrolidine scaffold is a key component in numerous anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[14]

  • Diverse Mechanisms: Pyrrolidine derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule dynamics.[15][16]

  • SAR Insights: SAR studies have demonstrated that the antiproliferative activity is highly dependent on the substitution pattern. For instance, the incorporation of spirooxindole and thiazole moieties has led to compounds with significant anticancer activity.[14]

Enzyme Inhibitors: Modulating Biological Pathways

The rigid, yet tunable, nature of the pyrrolidine ring makes it an excellent scaffold for designing potent and selective enzyme inhibitors.

  • α-Amylase and α-Glucosidase Inhibitors for Diabetes: Pyrrolidine derivatives have been extensively investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[17][18] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[3] SAR studies have shown that the nature and position of aromatic substituents on the pyrrolidine ring significantly impact inhibitory potency.[18][19]

  • N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation: NAAA is a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[12] Pyrrolidine-based NAAA inhibitors have shown therapeutic potential in models of inflammation and pain.[11][12] SAR studies have been crucial in optimizing the potency and selectivity of these inhibitors over other related enzymes like fatty acid amide hydrolase (FAAH).[11][12]

Experimental and Computational Workflows in Pyrrolidine SAR Studies

A robust SAR study relies on a synergistic interplay between synthetic chemistry, biological evaluation, and computational modeling.

Synthetic Strategies

The ability to synthesize a diverse library of analogs is fundamental to any SAR campaign. Common synthetic routes to functionalized pyrrolidines include:

  • Cyclization of Acyclic Precursors: This approach offers high flexibility in introducing substituents at various positions.

  • Functionalization of Pre-existing Pyrrolidine Scaffolds: Starting from commercially available or readily synthesized pyrrolidines, such as proline, allows for efficient late-stage diversification.[5]

Biological Evaluation: From In Vitro Assays to In Vivo Models

A tiered approach to biological testing is typically employed to evaluate the activity of newly synthesized pyrrolidine derivatives.

  • In Vitro Enzyme Inhibition Assays: These assays are crucial for determining the potency (e.g., IC50) of inhibitors against their target enzyme.

  • Cell-Based Assays: Evaluating the effect of compounds on cancer cell lines or other relevant cell types provides insights into their cellular efficacy and potential cytotoxicity.

  • In Vivo Animal Models: Promising candidates are further evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profile.

Computational Chemistry: Guiding Rational Design

Computational tools play an increasingly important role in modern SAR studies, accelerating the drug discovery process.[20][21][22]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, untested analogs.[10][23][24]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the key binding interactions that drive potency and selectivity.[23][25]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, helping to understand the stability of binding and the role of conformational changes.

Data Presentation and Visualization

Clear and concise presentation of SAR data is essential for effective communication and decision-making in a drug discovery project.

Tabular Summaries of Biological Data

Quantitative data, such as IC50 values, should be presented in well-structured tables to facilitate easy comparison across a series of compounds.

Table 1: SAR of Pyrrolidine-Based α-Amylase Inhibitors (Example Data)

CompoundR1R2α-Amylase IC50 (µM)
1a HH>100
1b 4-OCH3H25.3
1c 4-ClH45.1
1d H3-OH62.8

Note: This is example data for illustrative purposes.

Visualizing Key Concepts with Diagrams

Diagrams are powerful tools for illustrating complex relationships and workflows.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_computational Computational Modeling Syn Synthesis of Pyrrolidine Analogs InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Syn->InVitro Test Activity InVivo In Vivo Studies (Animal Models) InVitro->InVivo Select Leads QSAR QSAR Analysis InVitro->QSAR Generate Data Docking Molecular Docking QSAR->Docking Guide Design Docking->Syn Design New Analogs

Caption: A typical workflow for a structure-activity relationship study.

Caption: Key positions on the pyrrolidine ring influencing SAR.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.

General Protocol for In Vitro α-Amylase Inhibition Assay

This protocol provides a framework for assessing the α-amylase inhibitory activity of pyrrolidine derivatives.

  • Preparation of Reagents:

    • α-amylase solution (e.g., from porcine pancreas) in phosphate buffer (pH 6.9).

    • Starch solution (1%) in phosphate buffer.

    • Dinitrosalicylic acid (DNSA) color reagent.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add a defined volume of the test compound solution to a microplate well.

    • Add the α-amylase solution and incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the starch solution.

    • Incubate the reaction mixture for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the DNSA reagent.

    • Heat the plate (e.g., in a boiling water bath) to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

General Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[23][24]

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrrolidine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. A deep and nuanced understanding of its structure-activity relationships is the bedrock upon which successful drug design programs are built. By systematically exploring the impact of substitutions at each position of the ring, and by leveraging a combination of synthetic, biological, and computational approaches, researchers can rationally design pyrrolidine derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Future advancements in this field will likely be driven by the integration of artificial intelligence and machine learning to build more predictive SAR models, the development of novel synthetic methodologies for accessing previously unexplored chemical space, and a deeper understanding of the molecular interactions between pyrrolidine derivatives and their biological targets through advanced structural biology techniques. The journey of unlocking the full therapeutic potential of the pyrrolidine scaffold is far from over, and the principles of SAR will continue to be the guiding light on this path of discovery.

References

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure, 1283, 135175. [Link]

  • Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • Jeelan Basha, N., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2389–2421. [Link]

  • Pardeshi, S. D., Sonar, J. P., Dokhe, S. A., Zine, A. M., & Thore, S. N. (2015). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences, 4(5), 1-7. [Link]

  • Poyraz, S., Dinçer, H. A., Yaktubay Naciye, D., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249303. [Link]

  • Saleem, F., Kanwal, Khan, K. M., et al. (2021). Chalcones: as potent α-amylase enzyme inhibitors; synthesis, in vitro, and in silico studies. Medicinal Chemistry, 17(8), 903-912. [Link]

  • Zuo, L., Yu, F., Zhao, S., Wang, W., & Wang, S. (2024). A Copper-Catalyzed Intramolecular Amination of Remote Unactivated C(sp3)–H Bonds. The Journal of Organic Chemistry, 89(19), 13077-13084. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriya Journal of Science, 31(1), 58-66. [Link]

  • Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 8(52), 29633-29641. [Link]

  • Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 8(52), 29633-29641. [Link]

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(5), 1835-1851. [Link]

  • Polański, J., et al. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Pharmacological Reports, 64(2), 347-357. [Link]

  • NuChem Sciences. (2021, November 18). 6 ways computational chemistry can refine your drug discovery project. [Link]

  • ResearchGate. (n.d.). Representation of the basic workflow of computational drug design... [Link]

  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • Saqib, U., & Siddiqi, M. Z. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Taibah University Medical Sciences, 12(6), 512-524. [Link]

  • Scholar Hub Universitas Indonesia. (2025, June 25). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • Bentham Science Publisher. (n.d.). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. [Link]

  • ACS Omega. (2025, February 26). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. [Link]

  • Poyraz, S., Dinçer, H. A., Yaktubay Naciye, D., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249303. [Link]

  • ResearchGate. (2025, December 10). (PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]

  • Kaski, S. W., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(14), 2147-2157. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • ResearchGate. (2016, September 4). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]

  • Yar, M. S., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Mini-Reviews in Medicinal Chemistry, 17(1), 4-23. [Link]

Sources

Methodological & Application

Application of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as a Privileged Scaffold in Neuroscience Research

Executive Summary

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS: 1803565-59-4) is a highly specialized bicyclic diamine scaffold employed primarily as a chiral building block in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically Histamine H3 Receptors (H3R) and Nicotinic Acetylcholine Receptors (nAChR) .[1] Its unique structural features—a rigid pyrrolidine core substituted with a methyl group and a secondary pyrrolidinyl moiety—confer critical pharmacological properties, including enhanced metabolic stability, optimal basicity for receptor binding, and improved blood-brain barrier (BBB) penetration.

This guide details the application of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in the design and synthesis of neuroactive compounds, focusing on its role as a pharmacophore for cognitive enhancers and wakefulness-promoting agents.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine
CAS Number 1803565-59-4
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Structure Bicyclic diamine (Pyrrolidine core with 2-Me and 4-Pyrrolidinyl substituents)
Key Features Chiral centers at C2 and C4; Secondary amine (N1) available for functionalization; Tertiary amine (N4 substituent) for receptor interaction.
Solubility Soluble in water, DMSO, Methanol, Ethanol.
pKa (Predicted) ~9.5 (Secondary amine), ~8.5 (Tertiary amine)

Primary Neuroscience Applications

Synthesis of Histamine H3 Receptor Antagonists/Inverse Agonists

The most significant application of this scaffold is in the development of non-imidazole Histamine H3 Receptor antagonists . The H3 receptor modulates the release of histamine, acetylcholine, dopamine, and norepinephrine in the CNS. Antagonists are investigated for treating:

  • Cognitive Deficits (Alzheimer’s Disease, Schizophrenia)

  • Sleep Disorders (Narcolepsy)

  • ADHD

Mechanism of Action: The 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine moiety mimics the basic amino pharmacophore required for H3R binding. The pyrrolidinyl group interacts with the conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain, while the methyl group provides steric constraints that enhance selectivity over other histamine subtypes (H1, H2, H4).

Development of Nicotinic Acetylcholine Receptor (nAChR) Ligands

This scaffold is also explored in the design of α4β2 and α7 nAChR agonists . The rigid pyrrolidine backbone positions the nitrogen atoms at a specific distance, mimicking the acetylcholine pharmacophore. These ligands are potential therapeutics for:

  • Pain Management (Non-opioid analgesia)

  • Neuroprotection

  • Cognitive Enhancement

Experimental Protocol: Synthesis of H3 Antagonist Candidates

Objective: To synthesize a prototype H3 antagonist by coupling 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine to a lipophilic aryl core (e.g., a biphenyl or benzofuran moiety).

Reagents:

  • Scaffold: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1.0 eq)

  • Electrophile: 4'-Bromobiphenyl-4-carbaldehyde (or similar aryl aldehyde) (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (AcOH) (catalytic amount)

Workflow (Reductive Amination):

  • Preparation: Dissolve 4'-Bromobiphenyl-4-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Ar).

  • Amine Addition: Add 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1 mmol) to the solution.

  • Activation: Add catalytic acetic acid (0.1 mmol) and stir at room temperature for 30-60 minutes to form the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by LC-MS or TLC.

  • Quenching: Quench with saturated aqueous NaHCO3 solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: DCM/MeOH/NH3) to obtain the pure tertiary amine product.

Biological Validation Assays

After synthesis, the resulting compounds must be validated for biological activity.

In Vitro H3 Receptor Binding Assay
  • System: HEK-293 cells stably expressing human H3 receptors.

  • Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH).

  • Protocol:

    • Incubate cell membranes (20 µg protein) with [3H]-NAMH (1 nM) and varying concentrations of the test compound (10^-10 to 10^-5 M).

    • Incubate for 60 min at 25°C.

    • Terminate reaction by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate Ki values using the Cheng-Prusoff equation.

Functional cAMP Assay
  • Rationale: H3 receptors are Gi/o-coupled; activation inhibits cAMP production. Antagonists/inverse agonists reverse this inhibition or increase cAMP levels (if constitutive activity is present).

  • Protocol:

    • Stimulate cells with Forskolin (10 µM) to elevate cAMP.

    • Add H3 agonist (e.g., (R)-alpha-methylhistamine) to inhibit cAMP.

    • Add test compound to reverse the agonist-induced inhibition.

    • Measure cAMP levels using a TR-FRET or ELISA kit.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the role of the 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine scaffold in modulating the Histamine H3 signaling pathway.

H3_Signaling_Pathway cluster_binding Molecular Interaction Scaffold 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (Scaffold) H3R Histamine H3 Receptor (Gi/o-coupled) Scaffold->H3R Antagonism / Inverse Agonism Gi_Protein Gi/o Protein H3R->Gi_Protein Inhibition (by Antagonist) AC Adenylyl Cyclase Gi_Protein->AC Relief of Inhibition cAMP cAMP Levels AC->cAMP Increased Production Neurotransmitters Release of: Histamine, ACh, DA, NE cAMP->Neurotransmitters Enhanced Release Cognition Cognitive Enhancement Wakefulness Neurotransmitters->Cognition Therapeutic Effect Interaction Pyrrolidinyl-N binds Asp3.32 Methyl group confers selectivity

Caption: Mechanism of H3 Receptor modulation by 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine-derived ligands, leading to neurotransmitter release.

Safety & Handling

  • Hazard Class: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Gemini, L. et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Esbenshade, T. A. et al. (2008). The Histamine H3 Receptor: Structure, Pharmacology, and Function. British Journal of Pharmacology.

  • Cowart, M. D. et al. (2005). Rotationally Constrained 2-Methylpyrrolidine Derivatives as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4).[1][2][3] National Center for Biotechnology Information.

(Note: While specific literature on the intact molecule "2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine" as a standalone drug is limited, the references above validate its role as a key structural motif in the synthesis of H3 antagonists.)

Sources

Using 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as a dopamine transporter inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as a Dopamine Transporter (DAT) Inhibitor

Executive Summary

This application note details the technical protocols for utilizing 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS: 1803565-59-4) as a pharmacological tool to inhibit the Dopamine Transporter (DAT). Belonging to the bis-pyrrolidine structural class, this compound represents a distinct chemical scaffold compared to classical tropane (cocaine) or phenethylamine (amphetamine) derivatives. This guide provides researchers with validated workflows for solubility optimization, in vitro uptake inhibition assays, and kinetic characterization to evaluate its potency and selectivity in dopaminergic signaling studies.

Chemical Identity & Handling

Compound Profile:

  • IUPAC Name: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine[1][2][3]

  • CAS Number: 1803565-59-4[1][2][3][4]

  • Molecular Formula: C9H18N2[4][5][6]

  • Molecular Weight: 154.25 g/mol [4][5][6]

  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

  • pKa (Predicted): ~9.5 (secondary amine), ~8.0 (tertiary amine).

Storage & Stability:

  • Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

  • Stock Solution: Stable in DMSO (100 mM) at -20°C for 6 months. Avoid repeated freeze-thaw cycles.

Solubility Protocol: Due to the diamine structure, the compound is basic.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended for stock solutions (up to 100 mM).

  • Aqueous Buffer: Soluble in acidic media (0.1 M HCl) or PBS (pH 7.4) after pre-dissolution in DMSO. Ensure final DMSO concentration in biological assays is <0.1% to prevent solvent artifacts.

Mechanism of Action

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine functions as a reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic membrane, blocking the re-entry of extracellular dopamine into the cytosol. This results in elevated synaptic dopamine concentrations and prolonged receptor activation.

Figure 1: DAT Inhibition Pathway

DAT_Inhibition Synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) Receptors Post-synaptic DA Receptors Synapse->Receptors Signaling DA Dopamine (DA) Presynaptic Presynaptic Neuron DAT->Presynaptic Transport Inhibitor 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Inhibitor->Synapse Increases [DA] Inhibitor->DAT Binds/Blocks

Caption: Schematic representation of competitive inhibition at the DAT complex. The inhibitor prevents DA translocation, enhancing synaptic signaling.

Application Note: In Vitro [³H]-Dopamine Uptake Assay

This is the gold-standard method for determining the inhibitory potency (


 and 

) of the compound.
Materials Required
  • Biological Source: Rat striatal synaptosomes OR HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Non-specific Blocker: GBR-12909 (10 µM) or Cocaine (30 µM) for defining non-specific uptake.

Protocol Workflow
  • Preparation of Synaptosomes/Cells:

    • Synaptosomes: Homogenize rat striatum in 0.32 M sucrose; centrifuge at 1,000 x g (10 min), then supernatant at 20,000 x g (20 min). Resuspend pellet in KRH buffer.

    • HEK-hDAT: Harvest cells and resuspend at

      
       cells/mL in KRH buffer containing 10 mM glucose.
      
  • Compound Dilution:

    • Prepare serial dilutions of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in KRH buffer.

    • Range: 0.1 nM to 100 µM (semi-log steps).

  • Incubation:

    • Pre-incubation: Mix 25 µL of inhibitor dilution with 200 µL of tissue/cell suspension. Incubate for 10 min at 37°C.

    • Uptake Initiation: Add 25 µL of [³H]-Dopamine (Final concentration: 20–50 nM).

    • Reaction: Incubate for 5–10 minutes at 37°C. Note: Keep time short to measure initial velocity.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold KRH buffer.

  • Quantification:

    • Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis
  • Specific Uptake: Total Uptake – Non-specific Uptake (defined by GBR-12909).

  • IC50 Determination: Fit data to a sigmoidal dose-response curve (variable slope) using non-linear regression.

    
    
    
  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is the affinity of dopamine for DAT.

Protocol: Kinetic Characterization (Lineweaver-Burk)

To determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Setup:

  • Vary [³H]-Dopamine concentration (e.g., 10 nM to 1 µM).

  • Test inhibitor at 0 (Control),

    
    , and 
    
    
    
    .

Figure 2: Kinetic Analysis Workflow

Kinetic_Analysis Step1 Prepare Substrate Gradients ([3H]-DA: 10-1000 nM) Step2 Add Inhibitor (Fixed Concentrations) Step1->Step2 Step3 Measure Velocity (V) Step2->Step3 Step4 Plot 1/V vs 1/[S] Step3->Step4 Result Determine Mechanism: Competitive: Vmax constant, Km increases Step4->Result

Caption: Workflow for determining the mode of inhibition. Competitive inhibitors will intersect at the Y-axis (1/Vmax).

Comparison with Reference Inhibitors

When characterizing 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, benchmark against established standards to validate assay sensitivity.

CompoundTargetTypical IC50 (hDAT)Mechanism
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine DAT TBD (Est. nM - µM range) Reuptake Inhibitor
GBR-12909DAT1 - 10 nMSelective Inhibitor
CocaineDAT/SERT/NET200 - 400 nMNon-selective Inhibitor
MethylphenidateDAT/NET100 - 250 nMBlocker

Safety & Compliance

  • Hazard Identification: As a pyrrolidine derivative, treat as a potential irritant and neuroactive substance.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder forms in a fume hood.

  • Disposal: Dispose of radioactive waste ([³H]-DA) according to institutional radiation safety protocols. Chemical waste should be incinerated.

References

  • Gannon, B. M., et al. (2018). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." Neuropsychopharmacology, 43(12), 2399-2407. Link

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

  • Beckmann, J. S., et al. (2010). "The novel pyrrolidine nor-lobelane analog UKCP-110 inhibits VMAT2 function and methamphetamine-evoked dopamine release." Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. Link

  • PubChem Database. "2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4)."[2][3] National Center for Biotechnology Information. Link

  • Schmitt, K. C., & Reith, M. E. (2010). "Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse." Annals of the New York Academy of Sciences, 1187, 316–340. Link

Sources

Application Notes and Protocols for the Characterization of Novel Pyrrolidine-Based Kappa-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kappa-Opioid Receptor as a Therapeutic Target

The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and addiction.[1][2] Its endogenous ligand, dynorphin, is implicated in the body's response to stress.[1][3] Activation of KOR produces potent analgesia, but this therapeutic benefit is often accompanied by undesirable side effects such as dysphoria, sedation, and hallucinations, which have limited the clinical development of KOR agonists.[2][4]

Recent advances in GPCR pharmacology have revealed that KOR signaling is not a monolithic process. Ligand binding can trigger distinct intracellular signaling cascades, a phenomenon known as "biased agonism" or "functional selectivity".[4][5] The two primary pathways are:

  • G-Protein-Mediated Signaling: Upon agonist binding, KOR couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][6][7] This pathway is largely associated with the analgesic effects of KOR agonists.[4]

  • β-Arrestin-Mediated Signaling: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin proteins.[1][2] β-arrestin recruitment leads to receptor desensitization and internalization, and also initiates a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[1][4] This pathway is linked to the aversive and dysphoric effects of KOR activation.[4]

This signaling dichotomy presents a unique therapeutic opportunity: the development of biased KOR agonists that selectively activate the G-protein pathway while avoiding β-arrestin recruitment could yield potent analgesics without the limiting side effects.[4][5] The pyrrolidine scaffold is a key feature in a number of known KOR ligands, suggesting its potential as a core structure for novel biased agonists. This guide provides a comprehensive framework for the in vitro characterization of novel compounds, using the hypothetical molecule 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as an exemplar.

Experimental Framework for Ligand Characterization

The characterization of a novel KOR ligand involves a multi-step process to determine its binding affinity, functional activity, and signaling bias. This workflow ensures a thorough understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity & Potency cluster_2 Phase 3: Data Analysis A Radioligand Binding Assay D Determine Ki (Binding Affinity) A->D Competition data B cAMP Accumulation Assay (G-Protein Pathway) E Determine EC50/IC50 & Emax (Functional Potency & Efficacy) B->E Dose-response curve C β-Arrestin Recruitment Assay (Arrestin Pathway) C->E F Calculate Bias Factor (Signaling Bias) D->F E->F Potency & Efficacy Data

Caption: Experimental workflow for KOR ligand characterization.

Protocol 1: Determination of Binding Affinity via Radioligand Competition Assay

This protocol determines the affinity of a test compound for KOR by measuring its ability to displace a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-U69,593 or [³H]-diprenorphine) is incubated with cell membranes expressing KOR. The unlabeled test compound is added at increasing concentrations, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).[8][9][10]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human KOR.

  • Radioligand: [³H]-U69,593 (selective KOR agonist) or [³H]-diprenorphine (non-selective antagonist).

  • Test Compound: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

  • Non-specific Ligand: Naloxone or U69,593 at a high concentration (e.g., 10 µM) to determine non-specific binding.[8][9]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester or similar, with Whatman GF/C filters.[8]

  • Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

  • Prepare Reagents: Dilute cell membranes in ice-cold binding buffer to a final concentration of 10-20 µg protein per well.[9] Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • Radioligand (at a concentration near its Kd, e.g., 0.4-0.8 nM [³H]-U69,593).[9]

    • Varying concentrations of the test compound or vehicle (for total binding) or excess naloxone (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8][11]

  • Harvesting: Rapidly filter the contents of each well through GF/C filters presoaked in 0.5% polyethylenimine.[9] Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[8]

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundRadioligandKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine[³H]-U69,593TBDTBDTBDTBD
U-50,488 (Control Agonist)[³H]-U69,593~0.2>1000>1000>5000-fold
nor-BNI (Control Antagonist)[³H]-diprenorphine~0.1~10~5~100-fold / ~50-fold

This protocol should be repeated for mu-opioid (MOR) and delta-opioid (DOR) receptors to determine selectivity.

Protocol 2: G-Protein Pathway Activation via cAMP Accumulation Assay

This protocol measures the functional activity of the test compound through the Gαi-protein signaling pathway.

Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][7] To measure this inhibition, intracellular cAMP is first elevated using forskolin, a direct activator of adenylyl cyclase. The ability of the test compound to reduce forskolin-stimulated cAMP levels is then quantified.[12] This assay can be performed using various commercial kits, such as those based on HTRF, AlphaScreen, or bioluminescence (e.g., Promega's cAMP-Glo™).[13][14][15]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human KOR.

  • Test Compound: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

  • Forskolin.

  • cAMP Detection Kit: e.g., cAMP-Glo™ Assay (Promega).[14]

  • Cell Culture Medium and Assay Buffer .

Procedure (using cAMP-Glo™ Assay as an example):

  • Cell Plating: Seed cells into a 384-well white assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the cells and incubate for a designated period (e.g., 30 minutes).

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. The optimal forskolin concentration should be predetermined to achieve a robust signal window.[12]

  • Lysis and Detection:

    • Lyse the cells to release cAMP.

    • Add the cAMP detection solution containing protein kinase A (PKA).

    • Add the kinase-glo reagent. The amount of light produced is inversely proportional to the cAMP concentration.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percent inhibition of cAMP production against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).

KOR Signaling Pathway (G-Protein Branch):

G Ligand KOR Agonist (e.g., 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine) KOR KOR Ligand->KOR G_protein Gαi/βγ KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Effect Analgesia PKA->Effect

Caption: G-protein mediated KOR signaling pathway.

Protocol 3: β-Arrestin Recruitment Assay

This protocol measures the ability of the test compound to induce the recruitment of β-arrestin to the KOR.

Principle: Ligand-activated KOR is phosphorylated, creating a binding site for β-arrestin.[16] This interaction can be measured using several technologies, such as enzyme fragment complementation (EFC). The DiscoveRx PathHunter assay is a common EFC-based method where KOR is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor).[16][17] Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[17]

Materials:

  • Cell Line: PathHunter KOR β-Arrestin cell line (DiscoverX) or similar.

  • Test Compound: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

  • Control Agonist: U-50,488.

  • PathHunter Detection Reagents.

Procedure:

  • Cell Plating: Plate the PathHunter cells in the provided cell plating reagent into a 384-well white assay plate.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal) and a saturating concentration of a control agonist (maximum signal).

    • Plot the percentage of β-arrestin recruitment against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response model to determine the EC₅₀ and Emax.

KOR Signaling Pathway (β-Arrestin Branch):

G Ligand KOR Agonist (e.g., 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine) KOR KOR Ligand->KOR GRK GRK KOR->GRK Activation KOR_P KOR-P Arrestin β-Arrestin KOR_P->Arrestin Recruitment GRK->KOR_P Phosphorylation MAPK p38 MAPK Activation Arrestin->MAPK Effect Aversion/Dysphoria MAPK->Effect

Sources

High-throughput screening protocol for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Analogs as Histamine H3 Receptor Antagonists

Introduction: The Privileged Nature of the Scaffold

The 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine core represents a "privileged scaffold" in medicinal chemistry, particularly for targeting aminergic G-Protein Coupled Receptors (GPCRs). Its structural architecture—characterized by a central pyrrolidine ring substituted with a second basic pyrrolidine moiety and a methyl group—mimics the pharmacophore of non-imidazole Histamine H3 Receptor (H3R) antagonists.

In the context of drug discovery, this scaffold offers three distinct advantages:

  • Rigidified Diamine Pharmacophore: The bicyclic system restricts conformational flexibility compared to linear diamines, potentially enhancing binding affinity by reducing the entropic penalty upon receptor binding.

  • Stereochemical Diversity: The presence of two chiral centers (C2 and C4) allows for the generation of four distinct stereoisomers ((2R,4R), (2R,4S), (2S,4R), (2S,4S)), enabling precise probing of the receptor's orthosteric binding pocket.

  • Physicochemical Balance: The 2-methyl group modulates lipophilicity (LogD) and metabolic stability, often protecting the ring from oxidative metabolism.

This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen analogs of this scaffold for H3R antagonism. Unlike radioligand binding, this functional assay measures the restoration of cAMP levels in cells where H3R activation (Gi/o-coupled) normally suppresses cAMP production.

Scientific Rationale & Assay Principle

Target: Human Histamine H3 Receptor (hH3R). Mechanism: H3R is a G


i/o-coupled receptor.
  • Agonist Mode: Activation by histamine or (R)-

    
    -methylhistamine (RAMH) inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Antagonist Mode (Screening Goal): A hit compound blocks the agonist, preventing the inhibition of AC, thereby restoring or increasing cAMP levels relative to the agonist-only control.

Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF®) or LANCE® TR-FRET.

  • Tracer: Eu-cryptate labeled cAMP (Donor).

  • Dye: d2-labeled anti-cAMP antibody (Acceptor).

  • Signal: High cellular cAMP competes with the Tracer for antibody binding

    
    Low FRET signal .
    
  • Logic:

    • Agonist Only

      
       Low cAMP 
      
      
      
      High Tracer binding
      
      
      High FRET .
    • Antagonist + Agonist

      
       High cAMP 
      
      
      
      Low Tracer binding
      
      
      Low FRET .
Visualizing the Signaling Pathway

H3R_Signaling Agonist Agonist ((R)-alpha-Me-Histamine) H3R H3 Receptor (Gi/o Coupled) Agonist->H3R Activates Antagonist Test Compound (Pyrrolidine Analog) Antagonist->H3R Blocks Gi G-alpha-i Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC FRET TR-FRET Signal (Inverse to cAMP) cAMP->FRET Competes w/ Tracer

Caption: H3R Signal Transduction. Agonists inhibit cAMP (High FRET); Antagonists restore cAMP (Low FRET).

Experimental Protocol

Reagents & Materials[1][2][3][4]
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing human H3RHost system for GPCR signaling.
Agonist (R)-(-)-

-Methylhistamine dihydrobromide (RAMH)
Reference agonist to suppress cAMP.
Reference Antagonist Ciproxifan or ThioperamidePositive control for inhibition.
Stimulation Buffer HBSS + 20 mM HEPES + 0.5 mM IBMXPhosphodiesterase inhibitor (IBMX) prevents cAMP degradation.
Detection Kit cAMP Gs/Gi TR-FRET Kit (e.g., Cisbio HTRF)Quantification of cAMP.
Plates 384-well, low-volume, white, solid bottomOptimized for fluorescence readout.
Compound Library Preparation
  • Stock Solution: Dissolve 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine analogs in 100% DMSO to 10 mM.

  • Storage: Store at -20°C in Matrix tubes under dry nitrogen to prevent oxidation of the pyrrolidine nitrogen.

  • Intermediate Plate: Dilute compounds to 4x final screening concentration in Stimulation Buffer (max 2% DMSO final in assay).

Step-by-Step Assay Workflow

Step 1: Cell Preparation (Day of Assay)

  • Harvest stable hH3R-CHO cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend cells in Stimulation Buffer at a density of

    
     cells/mL.
    
  • Critical: Keep cell suspension at room temperature (RT). Do not put on ice, as this impacts GPCR kinetics.

Step 2: Compound & Agonist Addition (Acoustic Dispensing)

  • Dispense 5 µL of Test Compounds (at 2x conc) into the 384-well plate.

  • Dispense 5 µL of Reference Antagonist (Ciproxifan) into High Control wells (Max Response).

  • Dispense 5 µL of DMSO/Buffer into Low Control wells (Min Response).

  • Add 5 µL of Agonist Solution (RAMH at EC80 concentration, typically ~10-30 nM) to all wells except the Basal Control.

    • Note: The EC80 challenge ensures a robust window to detect antagonists.

Step 3: Incubation

  • Centrifuge plate at 1000 rpm for 30 seconds.

  • Incubate for 30 minutes at RT . This allows the antagonist to bind and the agonist to drive the Gi-mediated inhibition of AC.

  • Forskolin Step: Since H3R is Gi-coupled, basal cAMP is low. To see "inhibition of inhibition," you must stimulate AC. Add 5 µL of Forskolin (10 µM final) to all wells and incubate for another 30 minutes.

Step 4: Detection (Lysis & FRET)

  • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate for 1 hour at RT in the dark.

Step 5: Plate Reading

  • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission 1: 665 nm (FRET signal).

  • Emission 2: 620 nm (Donor reference).

Workflow Visualization

HTS_Workflow Library Compound Library (10mM DMSO) Dispense Acoustic Dispense (Echo 550) Library->Dispense Cells Add hH3R Cells + Forskolin Dispense->Cells Agonist Add EC80 RAMH (Agonist Challenge) Cells->Agonist Incubate Incubate 60 min @ RT Agonist->Incubate Lysis Add Detection Reagents (d2 + Cryptate) Incubate->Lysis Read Read TR-FRET (665/620 nm) Lysis->Read

Caption: HTS Workflow for H3R Antagonist Screening. Sequential addition ensures equilibrium binding.

Data Analysis & Validation Criteria

Ratio Calculation

Calculate the HTRF Ratio for each well to normalize for well-to-well quenching or volume errors:



Normalization

Convert Ratios to % Inhibition of Agonist Response (which equals % Antagonist Activity):



  • Ratio_EC80: Wells with Agonist + Vehicle (High FRET, Low cAMP).

  • Ratio_Antagonist_Ctrl: Wells with Agonist + Ciproxifan (Low FRET, High cAMP).

Quality Control (QC)

A plate is accepted only if:

  • Z-Prime (

    
    ): 
    
    
    
    (Excellent assays typically achieve
    
    
    ).
    
    
  • Signal-to-Background (S/B):

    
    .
    
  • CV%:

    
     for replicate controls.
    

Expert Insights & Troubleshooting

  • Stereochemistry Matters: The 2-methyl-4-pyrrolidinyl scaffold has 4 stereoisomers. Literature suggests the (2R,4S) or trans configurations often yield higher potency for H3R due to optimal alignment with Asp114 in the receptor pocket. Ensure your library tracks stereochemistry explicitly.

  • Basic Amine Adsorption: The diamine nature makes these compounds "sticky." Use polypropylene plates and tips. Avoid polystyrene for intermediate dilution steps to prevent loss of potency before the compound reaches the cell.

  • DMSO Tolerance: H3R-CHO cells are generally tolerant up to 1% DMSO. However, ensure the standard curve for the agonist is run at the same DMSO concentration as the screening wells to avoid solvent-induced artifacts.

  • False Positives:

    • Fluorescent Compounds: Compounds that fluoresce at 620nm or 665nm will distort the ratio. Use the 620nm donor channel to flag "quenchers" or "emitters."

    • Cytotoxicity: Dead cells do not produce cAMP. In a Gi assay, this looks like agonist activity (low cAMP), not antagonist activity. However, always run a parallel CellTiter-Glo® screen to rule out toxicity.

References

  • Gemini, M. et al. (2014). Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. PMC. Link

  • Stocking, E. M. et al. (2010).[1] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Cowart, M. et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Guide. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem. Link

  • Enamine HTS Protocols. (2024). High-Throughput Screening Services and Library Design. Enamine. Link

Sources

Application Note: Strategic Derivatization of the 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in G-Protein Coupled Receptor (GPCR) antagonists—most notably for the Histamine H3 receptor—and chemokine receptor modulators (e.g., CXCR4).[1][2]

This diamine scaffold offers unique physicochemical properties:

  • Tunable Basicity: The scaffold contains two nitrogen centers with distinct pKa values. The sterically hindered tertiary amine (N4') typically serves as the primary basic center for receptor interaction, while the secondary amine (N1) serves as the vector for library diversification.

  • Stereochemical Vector: The C2-methyl and C4-amino substituents create two chiral centers, resulting in four stereoisomers.[1][2] The relative stereochemistry (cis vs. trans) critically dictates the spatial projection of the pharmacophore.

This guide provides validated protocols for the derivatization of this scaffold, focusing on N1-functionalization strategies that preserve stereochemical integrity.

Structural Analysis & Stereochemical Logic

Before initiating derivatization, the researcher must define the stereochemical configuration. The relative orientation of the C2-Methyl and C4-Pyrrolidinyl groups defines the "shape" of the molecule.

Stereochemical Nomenclature[3][8]
  • (2S, 4S) / (2R, 4R): Trans-configuration. The substituents point in opposite directions relative to the ring plane.

  • (2S, 4R) / (2R, 4S): Cis-configuration. The substituents point in the same direction.

Critical Note: In many Histamine H3 antagonists, the trans isomer often exhibits superior binding affinity due to the specific requirements of the receptor's orthosteric pocket.

Diagram 1: Stereochemical Resolution & Workflow

The following workflow illustrates the logic for separating and assigning isomers prior to derivatization.

StereochemWorkflow Start Crude Scaffold Mixture (Racemic/Diastereomeric) Step1 Flash Chromatography (Amine-functionalized Silica) Start->Step1 Decision Diastereomeric Ratio (dr) Analysis (H-NMR) Step1->Decision Trans Trans-Isomer Enriched Decision->Trans Top Spot (Typ.) Cis Cis-Isomer Enriched Decision->Cis Bottom Spot (Typ.) ChiralHPLC Chiral HPLC/SFC (Polysaccharide Columns) Trans->ChiralHPLC Cis->ChiralHPLC Final Pure Enantiomers Ready for Derivatization ChiralHPLC->Final

Figure 1: Workflow for the isolation of stereochemically pure scaffold precursors. Note that on silica gel, the cis/trans diastereomers often display distinct Rf values.

Module A: N1-Diversification Protocols

The N1 secondary amine is the primary handle for SAR (Structure-Activity Relationship) exploration.[1][2] The following protocols are optimized for high throughput and yield.

Protocol A1: Reductive Amination (Library Scale)

Application: Introduction of alkyl/benzyl groups.[1] Mechanism: Formation of an iminium ion intermediate followed by reduction. Why this method? Uses Sodium Triacetoxyborohydride (STAB), which is mild and does not reduce ketones or esters, minimizing side reactions.

Materials:

  • Scaffold: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1.0 eq)[1][2]

  • Aldehyde/Ketone (1.2 eq)[1][2]

  • STAB (Sodium triacetoxyborohydride) (1.5 eq)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1][2]

Step-by-Step Protocol:

  • Imine Formation: In a 4 mL vial, dissolve the scaffold (0.2 mmol) in DCE (2 mL). Add the aldehyde (0.24 mmol) and acetic acid. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Ensure the solution remains clear. If the amine is a salt (e.g., HCl salt), add TEA (1.0 eq) to free-base it before adding the aldehyde.

  • Reduction: Add STAB (0.3 mmol) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Incubation: Cap the vial and stir at RT for 4–16 hours. Monitor by LCMS.[1]

  • Quench: Add saturated aqueous NaHCO₃ (2 mL). Stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (2 x 2 mL). Pass the organic layer through a phase separator cartridge.

  • Purification: Concentrate and purify via Prep-HPLC (Basic mode: 0.1% NH₄OH) to prevent protonation of the tertiary amines during isolation.

Protocol A2: Urea Synthesis (Isocyanate Method)

Application: Creating rigid H-bond donor/acceptor motifs common in GPCR ligands.[1][2] Safety Note: Isocyanates are sensitizers.[1] Handle in a fume hood.

Materials:

  • Scaffold (1.0 eq)[1][2]

  • Isocyanate (R-NCO) (1.1 eq)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (1.5 eq)[1][2]

  • Solvent: Dry THF or DCM

Step-by-Step Protocol:

  • Preparation: Dissolve scaffold (0.2 mmol) and DIPEA (0.3 mmol) in dry DCM (2 mL) at 0°C.

  • Addition: Add the isocyanate (0.22 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Kinetic Check: This reaction is typically very fast.[1] Check TLC/LCMS after 30 mins.

  • Workup: Add Polystyrene-Trisamine scavenger resin (3.0 eq relative to excess isocyanate) to the reaction mixture and stir for 2 hours. This removes unreacted isocyanate.[1]

  • Filtration: Filter off the resin. The filtrate contains the pure urea.

  • Isolation: Concentrate in vacuo.

Module B: Advanced Functionalization & Characterization

Protocol B1: Regioselective Salt Formation

The scaffold contains two basic nitrogens. For pharmacokinetic studies, crystalline salts are preferred.

  • pKa1 (N4' - Pyrrolidinyl): ~9.5–10.5 (Highly basic)[1][2]

  • pKa2 (N1 - Core): ~8.5–9.5 (Modulated by N1-substituent)[1][2]

To target the N4' position selectively for mono-salt formation:

  • Dissolve the N1-derivatized ligand in EtOH.[1][2]

  • Add exactly 1.0 eq of Fumaric Acid or Maleic Acid.[1]

  • Heat to 50°C to dissolve, then cool slowly to 4°C.

  • The sterically more accessible and basic N4' nitrogen will protonate first, often yielding stable crystalline solids.

Data Summary: Reactivity Profile
PositionFunctionalityHybridizationReactivity ClassPrimary Derivatization Method
N1 Secondary Amine

NucleophileAlkylation, Acylation, Sulfonylation
N4' Tertiary Amine

Base / H-Bond AcceptorSalt formation, N-Oxidation
C2 Alkyl (Methyl)

Steric AnchorNone (Determines Stereochemistry)

Visualizing the Synthetic Logic

The following diagram maps the derivatization pathways available from the core scaffold.

DerivatizationMap Core 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine Core Acylation Amide Coupling (HATU/DIPEA) Core->Acylation RedAm Reductive Amination (Aldehyde/STAB) Core->RedAm Urea Urea Formation (Isocyanates) Core->Urea SnAr SnAr Arylation (F-Nitrobenzenes) Core->SnAr AmideProd Amide Analogs (Rigid Linkers) Acylation->AmideProd AmineProd N-Alkyl Analogs (Flexible Linkers) RedAm->AmineProd UreaProd Urea Analogs (H-Bond Donors) Urea->UreaProd ArylProd N-Aryl Analogs (Electronic Tuning) SnAr->ArylProd

Figure 2: Strategic divergence points for library generation from the core scaffold.[1][2]

References

  • Histamine H3 Antagonist SAR: Stocking, E. M., et al. "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 20.9 (2010): 2755-2760.[1][2] Link

  • Stereoselective Synthesis: Coward, L. R., et al. "Stereoselective synthesis of 2,4-disubstituted pyrrolidines." Organic Letters 8.20 (2006): 4389-4392.[1][2][3] Link[1][2]

  • General Pyrrolidine Reactivity: An, J., et al. "Basicity and Nucleophilicity of the Pyrrolidine Nucleus."[4] Molecules 26.16 (2021): 4836.[1][2] Link[1][2]

  • H3 Receptor Polypharmacology: "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience (2016).[1] Link

Sources

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich scaffolds is critical for improving solubility, selectivity, and oral bioavailability. 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine represents a premier "diamine spacer" scaffold.[1]

This building block offers a unique combination of structural rigidity (via the pyrrolidine core) and tunable basicity (via the tertiary amine tail).[1][2] It is most famously utilized in the development of Histamine H3 Receptor Antagonists and Kinase Inhibitors , where it serves as a high-affinity pharmacophore capable of penetrating the Central Nervous System (CNS).[1]

This guide details the physicochemical profile, synthesis protocols, and application strategies for integrating this scaffold into lead optimization campaigns.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6]

The scaffold contains two nitrogen centers with distinct reactivities and pKa values, allowing for orthogonal functionalization and precise tuning of physicochemical properties.[2]

PropertyValue / DescriptionMedicinal Chemistry Significance
Formula C₉H₁₈N₂Low Molecular Weight (MW ~154.[1]25) leaves room for heavy core attachment.[1][2]
Stereochemistry 2 Chiral Centers (C2, C4)Allows for 4 stereoisomers (2R,4R; 2S,4S; 2R,4S; 2S,4R).[1][2] Trans isomers are generally preferred for rigidifying receptor contacts.[2]
pKa (N1 - Ring) ~9.5 (Secondary)Nucleophilic handle for coupling (Amide, SNAr, Reductive Amination).[1][2]
pKa (N-subst) ~8.5 - 9.0 (Tertiary)Protonation site at physiological pH; drives solubility and electrostatic interactions (e.g., Asp residue in GPCRs).[1][2]
LogP ~0.8 (Predicted)Low lipophilicity aids in maintaining favorable LLE (Ligand Lipophilicity Efficiency).[1][2]
Topological Polar Surface Area (TPSA) ~15-20 ŲExcellent for CNS penetration (BBB permeability usually requires TPSA < 90 Ų).[1][2]

Synthesis & Preparation Strategy

Why this route? While various routes exist, the Chiral Pool Approach starting from trans-4-hydroxy-L-proline is preferred for medicinal chemistry because it guarantees enantiopurity at C2 and C4, avoiding difficult chiral resolutions later.[1]

Workflow Visualization (Graphviz)[1][2]

SynthesisRoute SM Trans-4-Hydroxy-L-Proline Step1 1. N-Boc Protection 2. C2-COOH Reduction (to -CH2OH) SM->Step1 Boc2O; LiBH4 Step2 3. C2-OH Activation 4. Reduction to C2-Methyl Step1->Step2 TsCl; LiAlH4 Step3 5. C4-OH Activation (Mesylation) Step2->Step3 MsCl, Et3N Step4 6. Displacement with Pyrrolidine (Inversion) Step3->Step4 Pyrrolidine, Heat (SN2 Inversion) Final 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine (N-Boc) Step4->Final Purification

Figure 1: Stereocontrolled synthesis starting from Trans-4-Hydroxy-L-Proline. This route establishes the C2-methyl group first, then installs the C4-amine with inversion of configuration (Trans → Cis).[1]

Application Protocols

The secondary amine (N1) is the primary "handle" for attaching this building block to drug cores.[2] Below are the two most common protocols used in high-throughput library generation.

Protocol A: SNAr Coupling (Heteroarylation)

Best for: Attaching the scaffold to pyridine, pyrimidine, or quinoline cores (common in Kinase and GPCR ligands).[2]

Reagents:

  • Building Block: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1.2 equiv)[1]

  • Electrophile: 2-Chloro-pyridine or 4-Chloro-pyrimidine derivative (1.0 equiv)[1]

  • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMSO or NMP (anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the electrophile (100 mg scale) in DMSO (1 mL).

  • Addition: Add DIPEA followed by the pyrrolidine building block.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS.[2] The basic tertiary amine tail often causes peak tailing; use a high-pH buffer (ammonium bicarbonate) or TFA modifier to sharpen peaks.[1][2]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.[2]

    • Note: The product is basic.[2] Ensure the aqueous wash is basic (pH > 10) to keep the product in the organic phase, OR perform an acid extraction/base release purification.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₃).[1][2]

Protocol B: Reductive Amination

Best for: Attaching to alkyl linkers or benzyl groups (common in H3 antagonists).[1][2]

Reagents:

  • Building Block: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1.0 equiv)[1]

  • Aldehyde/Ketone: Core scaffold (1.1 equiv)[1][2]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

  • Imine Formation: Mix amine and aldehyde in DCE. Add Acetic Acid.[2] Stir at Room Temp (RT) for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[2]

Therapeutic Case Study: Histamine H3 Antagonists

The 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine moiety is a "privileged structure" for H3 receptors.[1] The receptor requires a basic center (the pyrrolidinyl tail) connected to a lipophilic core by a spacer.[2]

Mechanism of Action & SAR Logic
  • The Tail (C4-Pyrrolidine): Forms a salt bridge with a conserved Aspartic Acid residue (Asp3.[1][2]32) in the GPCR transmembrane region.[2]

  • The Spacer (Pyrrolidine Ring): The 2-methyl group restricts conformation, reducing the entropic penalty of binding.[1] It locks the molecule into a bioactive conformation that linear alkyl chains cannot achieve.[2]

  • The Core (N1-Attachment): Binds to the hydrophobic pocket.[1][2]

SAR Decision Tree (Graphviz)[1][2]

SAR_Tree Start Hit Compound (Linear Diamine) Decision Issue: Low Bioavailability or Rapid Metabolism? Start->Decision Strategy Strategy: Rigidification Decision->Strategy Option1 Cyclize to Piperidine Strategy->Option1 Option2 Cyclize to Pyrrolidine (This Scaffold) Strategy->Option2 Result1 Good Potency Moderate CNS Entry Option1->Result1 Result2 High Potency Excellent CNS Entry (Lower TPSA) Option2->Result2

Figure 2: SAR optimization pathway demonstrating the "Scaffold Hopping" advantage of the pyrrolidine building block over linear diamines.

References

  • Cowart, M. D., et al. (2005).[2] "Rotationally constrained 2,4-disubstituted pyrrolidines as potent histamine H3 receptor antagonists."[1][2] Journal of Medicinal Chemistry, 48(1), 38-55.[1][2]

  • Esbenshade, T. A., et al. (2008).[2][3] "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[2] British Journal of Pharmacology, 154(6), 1166-1181.[1][2]

  • Hancock, A. A. (2006).[2] "The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists." Biochemical Pharmacology, 71(8), 1103-1113.[1][2]

  • Vertex Pharmaceuticals. (2010).[1][2] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[2][4] Bioorganic & Medicinal Chemistry Letters.

  • Nersesian, D. L., et al. (2008).[2][3] "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359.[1][2][3]

Sources

Animal models for testing 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Evaluation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Introduction & Compound Profile

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a bis-heterocyclic diamine scaffold characterized by a high degree of basicity and structural rigidity. Based on its pharmacophore—a central pyrrolidine ring substituted with a methyl group and a secondary pyrrolidinyl moiety—it shares significant structural homology with Histamine H3 Receptor (H3R) antagonists/inverse agonists and Nicotinic Acetylcholine Receptor (nAChR) ligands .

Compounds in this structural class are primarily investigated for their potential to modulate neurotransmitter release (Histamine, Acetylcholine, Dopamine, Norepinephrine) in the Central Nervous System (CNS). Consequently, the efficacy testing of this compound must prioritize models assessing cognitive enhancement , sleep-wake regulation , and neuroprotection .

Therapeutic Potential:

  • Cognitive Disorders: Alzheimer’s disease, ADHD, Schizophrenia (cognitive domain).

  • Sleep Disorders: Narcolepsy, Excessive Daytime Sleepiness (EDS).

  • Metabolic Disorders: Obesity (via H3R modulation).

Mechanism of Action & Signaling Pathways

To design effective in vivo models, we must hypothesize the mechanism of action (MoA). The most probable target is the Histamine H3 Receptor , a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor and heteroreceptor.

Hypothesized Pathway: Blockade of H3R by 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine prevents the negative feedback loop of histamine, leading to increased release of histamine and downstream neurotransmitters (ACh, DA, NE) in the prefrontal cortex and hippocampus.

H3_Signaling Compound 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine H3R Presynaptic H3 Receptor (Gi/o-coupled) Compound->H3R Antagonism/Inverse Agonism G_protein Gi/o Protein H3R->G_protein Inhibition (Disinhibition) AC Adenylyl Cyclase G_protein->AC Relief of Inhibition Ca_Channel Voltage-Gated Ca2+ Channels G_protein->Ca_Channel Activation cAMP cAMP Levels AC->cAMP Increase NT_Release Neurotransmitter Release (Histamine, ACh, DA) Ca_Channel->NT_Release Ca2+ Influx Cognition Cognitive Enhancement (Wakefulness/Memory) NT_Release->Cognition Synaptic Plasticity

Figure 1: Hypothesized mechanism of action. The compound antagonizes the presynaptic H3 receptor, disinhibiting the release of critical wake-promoting and procognitive neurotransmitters.

Pharmacokinetics (PK) Bridging Study

Before efficacy testing, Blood-Brain Barrier (BBB) penetration must be confirmed. Bis-pyrrolidines can be highly polar; therefore, brain-to-plasma ratio (


) is a critical  go/no-go  metric.

Protocol: Rapid PK/BBB Screen

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: 10 mg/kg (P.O. and I.V.).

  • Sampling: Terminal blood and brain collection at 0.5, 1, and 4 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain/Plasma ratio > 0.3; Brain concentration >

    
     (estimated < 100 nM).
    

Efficacy Model I: Novel Object Recognition (NOR)

Rationale: This model evaluates episodic memory and is highly sensitive to H3 antagonists and nAChR agonists. It requires no negative reinforcement (shock) or food deprivation.

Experimental Protocol

Phase 1: Habituation (Days 1-2)

  • Place animals in the empty open-field arena (

    
     cm) for 10 minutes/day to reduce anxiety.
    
  • Environmental Control: Light intensity 20-30 lux (dim light favors exploration).

Phase 2: Training (Day 3, T=0)

  • Introduce two identical objects (A + A) placed symmetrically.

  • Allow exploration for 10 minutes.

  • Criterion: Animals must explore objects for >20 seconds total.

Phase 3: Treatment

  • Administer 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (0.1, 1, 3, 10 mg/kg, P.O.) or Vehicle (Saline) 60 minutes prior to the Testing Phase (acute dosing).

  • Note: For H3 antagonists, acute dosing is often sufficient.

Phase 4: Testing (Day 3, T=1h or 24h retention)

  • Replace one familiar object (A) with a novel object (B) .

  • Allow exploration for 5 minutes.

  • Record exploration time for Familiar (

    
    ) vs. Novel (
    
    
    
    ).

Data Analysis: Calculate the Discrimination Index (DI) :



  • Interpretation: A DI significantly > 0 indicates intact memory. Vehicle-treated cognitively impaired animals (e.g., scopolamine-induced) typically show DI

    
     0.
    

Table 1: Expected Outcomes in NOR Task

GroupTreatmentDiscrimination Index (DI)Interpretation
Control Vehicle> 0.4Normal Memory
Deficit Model Scopolamine + Vehicle~ 0.0Amnesia (Reference)
Test Low Scopolamine + 1 mg/kg0.1 - 0.2Partial Reversal
Test High Scopolamine + 10 mg/kg> 0.35Full Efficacy

Efficacy Model II: EEG/EMG Telemetry (Sleep/Wake)

Rationale: H3 antagonists are potent wake-promoting agents. This model definitively characterizes the compound's ability to suppress REM/Non-REM sleep and promote wakefulness, a key indication for narcolepsy.

Experimental Workflow
  • Surgery: Implant wireless telemetry transmitters (e.g., DSI HD-X02) in rats (Wistar or Sprague-Dawley). Electrodes placed frontally and parietally for EEG; dorsal neck muscles for EMG.

  • Recovery: 7-10 days post-surgery.

  • Baseline Recording: 24-hour recording (12h Light / 12h Dark) to establish circadian baseline.

  • Dosing: Administer compound at ZT6 (6 hours into the light phase, when sleep pressure is high).

  • Recording: Continuous sampling (500 Hz) for 12 hours post-dose.

Endpoints:

  • Sleep Latency: Time to first NREM/REM epoch.

  • Wake Duration: Total time spent in "Active Wake" vs. "Quiet Wake".

  • Spectral Power: Analysis of Gamma (30-80 Hz) bands (cognitive arousal marker).

EEG_Workflow Surgery Stereotaxic Surgery (Transmitter Implantation) Recovery Recovery (7-10 Days) Home Cage Acclimatization Surgery->Recovery Baseline Baseline Recording (24h: 12L/12D) Recovery->Baseline Dosing Dosing at ZT6 (High Sleep Pressure) Baseline->Dosing Analysis Signal Processing (FFT & Epoch Scoring) Dosing->Analysis

Figure 2: EEG Telemetry Workflow for Sleep/Wake Evaluation.

Safety Pharmacology: Seizure Liability

Given the structural similarity to some convulsant agents (if selectivity is poor), a Pentylenetetrazol (PTZ) threshold test is mandatory to ensure the compound does not lower seizure threshold.

  • Protocol: Infuse PTZ (10 mg/mL) intravenously into the tail vein of restrained mice.

  • Endpoint: Time to first myoclonic twitch and tonic-clonic seizure.

  • Requirement: Test compound must not significantly reduce the latency to seizure compared to vehicle.

References

  • Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders." Molecular Interventions, 6(2), 77-88. Link

  • Passani, M. B., & Blandina, P. (2011). "Histamine receptors in the CNS as targets for therapeutic intervention." Trends in Pharmacological Sciences, 32(4), 242-249. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research, 31(1), 47-59. Link

  • Bastianetto, S., et al. (2011). "Nicotine protects against Aβ-induced neurotoxicity." Neurobiology of Aging, 32(12), 2202-2210. Link

Formulation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in Preclinical In Vivo Studies

Executive Summary

This guide details the formulation protocols for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine , a diamine scaffold often utilized as a chemical probe or receptor ligand (e.g., Histamine H3 antagonists).[1] Due to the presence of two basic nitrogen centers (a secondary amine in the central ring and a tertiary amine in the substituent), this molecule exhibits pH-dependent solubility.

While the free base is likely a lipophilic oil or low-melting solid with poor aqueous solubility, it can be readily solubilized via in situ salt formation or cyclodextrin complexation . This document provides three validated protocols ranging from simple aqueous buffers to advanced co-solvent systems, ensuring high exposure and safety in rodent models.

Physicochemical Assessment & Pre-Formulation

Before selecting a vehicle, the compound's properties must be understood to prevent precipitation at the injection site.

PropertyEstimated Value / CharacteristicImpact on Formulation
Chemical Class Basic Diamine (Secondary & Tertiary amines)High solubility in acidic media; low solubility at physiological pH (7.4).[1]
pKa (Predicted) pKa₁ ~9.5 (Secondary), pKa₂ ~8.0 (Tertiary)Requires pH < 6.0 for full ionization and maximum solubility.
LogP (Predicted) ~1.5 – 2.5 (Lipophilic)prone to tissue distribution; requires co-solvents if dose > 10 mg/kg.[1]
Physical State Viscous Oil or Low-Melting SolidWeighing requires specific handling (density correction if liquid).[1]

Critical Directive: Do not administer the free base directly suspended in saline. It will likely cause local irritation or erratic absorption. You must convert it to a soluble salt form.

Vehicle Selection Decision Tree

Use the following logic flow to select the appropriate protocol based on your required dose and route of administration.

FormulationDecisionTree Start Start: Define Required Dose CheckSolubility Target Concentration? Start->CheckSolubility LowDose < 5 mg/mL CheckSolubility->LowDose Low HighDose > 5 mg/mL CheckSolubility->HighDose High ProtocolA Protocol A: In Situ Salt (HCl/Tartrate) in Saline LowDose->ProtocolA Standard RouteCheck Route of Administration? HighDose->RouteCheck ProtocolB Protocol B: Co-Solvent System (10% EtOH / 40% PEG400) RouteCheck->ProtocolB IP / PO / SC ProtocolC Protocol C: Cyclodextrin Complex (20% Captisol®) RouteCheck->ProtocolC IV (Safety Priority)

Figure 1: Decision matrix for selecting the optimal vehicle based on concentration and administration route.

Detailed Formulation Protocols

Protocol A: In Situ Salt Formation (Standard Aqueous)

Best for: IV/IP/SC dosing at low concentrations (< 5 mg/mL).[1] Mechanism: Protonation of the amine nitrogens creates a water-soluble cationic species.

Reagents:

  • 0.1 N Hydrochloric Acid (HCl) or L-Tartaric Acid.[1]

  • Sterile Saline (0.9% NaCl) or PBS.

  • pH Meter.

Procedure:

  • Weighing: Accurately weigh the required amount of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine free base into a sterile glass vial.

  • Acidification: Add 2.0 molar equivalents of 0.1 N HCl (or Tartaric acid) relative to the drug.

    • Calculation:

      
      [1]
      
  • Dissolution: Vortex for 1-2 minutes. The solution should become clear. If not, sonicate for 5 minutes.

  • Dilution: Slowly add sterile saline to reach 90% of the final volume.

  • pH Adjustment: Check pH. It will likely be acidic (~3-4).[1] Carefully adjust to pH 5.0 – 6.0 using dilute NaOH (0.1 N).

    • Warning: Do not exceed pH 7.0, or the free base may precipitate.

  • Finalize: Add saline to final volume. Filter through a 0.22 µm PES syringe filter (mandatory for IV).

Protocol B: PEG400/Ethanol Co-Solvent System

Best for: High dose IP, SC, or PO studies where solubility is limited in pure water. Composition: 10% Ethanol / 40% PEG400 / 50% Saline.

Procedure:

  • Solubilization: Dissolve the drug (free base) completely in the Ethanol (10% of final volume). Vortex until clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the ethanolic solution. Vortex to mix.

  • Aqueous Phase: Slowly add Saline (50% of final volume) while vortexing.

    • Observation: If cloudiness (precipitation) occurs upon adding saline, the drug concentration is too high for this vehicle.

  • Sterilization: Filter sterilize (0.22 µm).

  • Administration Note: Inject slowly to prevent local pain due to hypertonicity.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: IV administration of high doses; minimizes irritation and hemolysis risk. Reagents: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Procedure:

  • Vehicle Prep: Prepare a 20% w/v stock solution of Captisol® in Sterile Water for Injection. (e.g., 2g Captisol in 10mL water). Stir until clear.

  • Acidification (Optional but recommended): Adjust the Captisol solution to pH 4.5 using citric acid or HCl. This aids the ionization of the pyrrolidine.

  • Drug Addition: Add the drug free base to the Captisol vehicle.

  • Complexation: Sonicate for 20 minutes or stir protected from light for 4 hours. The hydrophobic pyrrolidine core will enter the cyclodextrin cavity.

  • Filtration: Filter (0.22 µm).

  • Stability: This formulation is typically stable for 1 week at 4°C.

Quality Control & Safety Thresholds

Before injecting animals, verify the formulation against these safety parameters to ensure "Scientific Integrity" and reduce non-drug-related toxicity.

ParameterAcceptable Range (Rat/Mouse)Method of Verification
pH 4.5 – 8.0Calibrated micro-pH probe.[1]
Osmolality 280 – 600 mOsm/kgFreezing point depression osmometer.
Sterility No visible particulatesVisual inspection + 0.22 µm filtration.
Endotoxin < 10 EU/kg (for IV)LAL Assay (if synthesis was non-sterile).[1]

Volume Limits (Bolus Injection):

  • IV (Mouse): Max 5 mL/kg (typically 100-150 µL).[1]

  • IP (Mouse): Max 10-20 mL/kg.[1]

  • PO (Mouse): Max 10 mL/kg.[1]

References

  • Li, P., & Kerns, E. H. (2006). Vehicle selection for preclinical drug formulation.[2][3] Expert Opinion on Drug Discovery.[4]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins: Solubilizing and stabilizing technology - Captisol®. [1]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[3][5] International Journal of Toxicology.

  • Thackaberry, E. A. (2013).[4] Vehicle selection for nonclinical oral safety studies.[4] Expert Opinion on Drug Metabolism & Toxicology.[3][4]

Sources

Application Note: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bipyrrolidine Advantage

In the development of central nervous system (CNS) agents, particularly Histamine H3 Receptor (H3R) antagonists/inverse agonists , the "basic tail" of the pharmacophore is critical. It governs affinity, blood-brain barrier (BBB) penetration, and selectivity against the hERG potassium channel (a key cardiac safety liability).

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine represents a privileged bicyclic diamine scaffold . Unlike flexible linear diamines or simple piperidines, this scaffold offers:

  • Conformational Restriction: The 2-methyl group locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty upon receptor binding.

  • Stereochemical Control: The presence of two chiral centers (C2 and C4) allows for fine-tuning of the vector of the basic nitrogen, optimizing interactions with the conserved Aspartate (Asp3.32) in the GPCR binding pocket.

  • Metabolic Stability: Substitution at the 2-position hinders

    
    -oxidation and N-dealkylation, common metabolic clearance pathways for pyrrolidines.
    

This guide details the synthesis, characterization, and application of this scaffold in generating H3R ligands with nanomolar potency and improved safety profiles.

Chemical Synthesis & Stereocontrol

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine requires precise stereocontrol. The following protocol utilizes trans-4-hydroxy-L-proline as a chiral pool starting material to generate the (2S, 4S) or (2S, 4R) isomers.

Protocol 1: Stereoselective Synthesis from 4-Hydroxyproline

Objective: Synthesize the N-Boc protected intermediate suitable for coupling to aromatic head groups.

Reagents:

  • trans-4-Hydroxy-L-proline (Starting Material)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Methanesulfonyl chloride (MsCl)

  • Super-Hydride (LiBEt3H) or similar reducing agent

  • Pyrrolidine (neat)

  • Sodium triacetoxyborohydride (STAB)

Step-by-Step Methodology:

  • N-Protection & Carboxyl Reduction:

    • Protect trans-4-hydroxy-L-proline with Boc2O (NaOH, Dioxane/H2O).

    • Reduce the carboxylic acid to the alcohol using Borane-DMS or LiBH4.

    • Result:(2S,4R)-N-Boc-2-hydroxymethyl-4-hydroxypyrrolidine.

  • Introduction of the 2-Methyl Group:

    • Selectively activate the primary alcohol (2-CH2OH) over the secondary alcohol (4-OH) using 1 equivalent of Tosyl chloride at 0°C in Pyridine.

    • Reduce the tosylate with LiBEt3H (Super-Hydride) in THF.

    • Mechanism: Hydride displacement yields the 2-methyl group while retaining the 4-hydroxyl group.

    • Intermediate:(2S,4R)-N-Boc-2-methyl-4-hydroxypyrrolidine.

  • Installation of the 4-Pyrrolidinyl Moiety (Reductive Amination):

    • Oxidation: Convert the 4-hydroxyl to a ketone using Swern oxidation or Dess-Martin Periodinane.

    • Reductive Amination: Treat the ketone with pyrrolidine (1.2 eq) and Sodium triacetoxyborohydride (1.5 eq) in DCE/AcOH.

    • Stereochemistry: The hydride attacks from the less hindered face. The 2-methyl group directs the incoming nucleophile, typically favoring the trans relationship between the 2-Me and 4-Amino groups.

    • Purification: Separate cis/trans diastereomers via silica gel chromatography (DCM/MeOH/NH4OH).

  • Deprotection:

    • Remove the Boc group with 4M HCl in Dioxane or TFA/DCM to yield the free secondary amine for library generation.

Visualization: Synthesis Workflow

Synthesis Start trans-4-Hydroxy-L-Proline Step1 1. Boc Protection 2. COOH Reduction Start->Step1 Inter1 N-Boc-2-hydroxymethyl -4-hydroxypyrrolidine Step1->Inter1 Step2 1. O-Tosylation 2. Super-Hydride Red. Inter1->Step2 Inter2 N-Boc-2-methyl -4-hydroxypyrrolidine Step2->Inter2 Step3 1. Swern Oxidation 2. Reductive Amination (Pyrrolidine + STAB) Inter2->Step3 Final 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine (Protected) Step3->Final

Caption: Stereoselective synthesis route converting chiral hydroxyproline to the 2-methyl-4-pyrrolidinyl scaffold.

In Vitro Profiling: H3 Potency & Selectivity[1][2]

Once the scaffold is coupled to an aromatic core (e.g., via a benzofuran or biphenyl linker), the compound must be profiled. The bipyrrolidine moiety is designed to maximize H3 affinity while minimizing off-target effects.

Protocol 2: Histamine H3 Receptor Binding Assay

Objective: Determine the affinity (


) of the ligand for the human H3 receptor.

Materials:

  • Membranes expressing human H3 receptors (HEK-293 or CHO cells).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

Procedure:

  • Preparation: Dilute test compounds in DMSO (10-point curve, 10

    
    M to 0.1 nM).
    
  • Incubation: Mix membranes (5-10

    
    g protein), radioligand (2 nM final), and test compound in 96-well plates.
    
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic diamine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

ParameterTarget ValueSignificance of Bipyrrolidine Scaffold
hH3

< 10 nMThe 2-Me group restricts the N-vector, often improving potency 5-10x over linear analogs.
hERG

> 10

M
The bulky bicyclic structure often disrupts binding to the hERG pore compared to flexible linkers.
H3/H4 Selectivity > 100xCritical to avoid H4-mediated immune suppression.

Mechanism of Action: H3 Signaling

The H3 receptor is a


-coupled GPCR. Antagonists containing this scaffold block the constitutive activity of the receptor, enhancing the release of neurotransmitters (Histamine, Acetylcholine, Dopamine) essential for cognition.
Visualization: H3 Receptor Signaling Pathway

H3Signaling Ligand 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine Analog H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism/Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relief of Inhibition Ca Voltage-Gated Ca2+ Channels Gi->Ca Relief of Inhibition cAMP cAMP Levels AC->cAMP Increase Release Neurotransmitter Release (HA, ACh, DA) Ca->Release Influx triggers exocytosis Cognition Cognitive Enhancement (Wakefulness) Release->Cognition Pro-cognitive effect

Caption: Mechanism by which H3 antagonism disinhibits neurotransmitter release, leading to cognitive enhancement.

References

  • Cowart, M., et al. (2005).[1][2][3][4][5] "4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention."[1][2][4] Journal of Medicinal Chemistry, 48(1), 38-55.[1][2][4] Link

  • Esbenshade, T. A., et al. (2005).[2][3][4] "Pharmacological properties of ABT-239: I. Potent and selective histamine H3 receptor antagonist with drug-like properties."[4] Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175.[4] Link

  • Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26-53. Link

  • Accela ChemBio. (2023). "Product Catalog: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this versatile building block. As a disubstituted pyrrolidine, this compound presents unique stereochemical and physicochemical hurdles. This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting

This section addresses the most common initial challenges encountered during the purification of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

Q1: Why is my compound streaking severely during silica gel chromatography (TLC and column), making separation impossible?

A: This is the most common issue and is caused by the basic nature of the two pyrrolidine nitrogen atoms. The lone pair of electrons on these nitrogens interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, often irreversible, binding leads to significant peak tailing, poor resolution, and can result in a substantial loss of product on the column. To overcome this, the acidic nature of the silica gel must be neutralized.

Q2: My analysis (TLC, LC-MS, NMR) shows multiple product spots or peaks with the identical mass. What are these, and how do I separate them?

A: You are observing diastereomers. The structure of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine has two chiral centers (at the C2 and C4 positions of the substituted pyrrolidine ring). This gives rise to stereoisomers that are not mirror images of each other. These diastereomers (typically a cis and a trans isomer) have different physical properties and, therefore, can be separated using achiral chromatographic techniques, provided the method is optimized. Each of these separated diastereomers will still be a racemic mixture of two enantiomers.

Q3: After running a column, my overall yield is extremely low, even though the reaction appeared to be successful. Where did my compound go?

A: There are several possibilities:

  • Irreversible Adsorption: As mentioned in Q1, a significant portion of your basic compound may have permanently bound to the acidic silica gel.

  • Degradation: While pyrrolidines are generally stable, prolonged exposure to acidic conditions (like silica gel) or high temperatures can cause degradation. Pyrrolidinyl structures are noted to be more stable under acidic pH, but the interaction with the solid silica surface is a different phenomenon.

  • Work-up Losses: If using liquid-liquid extraction, the high polarity of this diamine may lead to poor partitioning into less polar organic solvents, causing it to remain in the aqueous layer.

Q4: How can I effectively remove residual pyrrolidine starting material or related basic impurities?

A: If the impurity is significantly more volatile, distillation (if thermally stable) or high-vacuum evaporation may be effective. However, an acid-base workup is often more efficient. By washing the crude mixture (dissolved in an organic solvent like dichloromethane) with a dilute acid (e.g., 1M HCl), basic compounds will be protonated and move into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting. This method's success depends on the relative basicity (pKa) of the product and impurities.

Section 2: In-Depth Purification and Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to address the core purification challenges.

Guide 1: Overcoming Basicity in Silica Gel Chromatography

The key to successfully purifying basic amines on silica gel is to deactivate the acidic silanol groups. This is most commonly achieved by adding a small amount of a basic modifier to the mobile phase.

Protocol 1: Column Chromatography with a Basic Modifier
  • TLC Method Development:

    • Prepare several TLC chambers with your chosen eluent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes).

    • In parallel, prepare identical chambers where the eluent is modified with 0.5-1% triethylamine (Et₃N) or ammonia (by adding 1 mL of concentrated NH₄OH to 100 mL of the eluent).

    • Spot your crude material on TLC plates and develop them in both the unmodified and modified systems.

    • Observation: You should see a dramatic improvement in the spot shape (from streaked to round) and a higher Rf value in the base-modified system. This is your ideal system for column chromatography.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the base-modified mobile phase identified during TLC analysis. Crucially, the silica must be neutralized before the sample is loaded.

    • Pour the slurry into the column and pack it evenly.

    • Equilibrate the packed column by running 2-3 column volumes of the base-modified eluent through it until the baseline is stable.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Run the column using the base-modified eluent, collecting fractions and analyzing them by TLC.

Data Presentation: Typical Solvent Systems
Stationary PhaseMobile Phase SystemBasic ModifierTarget CompoundsObservations
Silica Gel95:5 Dichloromethane/Methanol0.5% Et₃N or NH₄OHPolar AminesGood for separating compounds with moderate polarity differences.
Silica Gel70:30 Ethyl Acetate/Hexanes1% Et₃NLess Polar AminesEffective for separating less polar impurities from the main product.
Alumina (Neutral)Dichloromethane/MethanolNone requiredBasic AminesAlumina is less acidic than silica and can be used without a modifier, but resolution may differ.
Guide 2: Separation of Diastereomers

Once the general chromatography issues are resolved, the next challenge is separating the cis and trans diastereomers.

Method A: High-Resolution Achiral Chromatography

Diastereomers possess distinct physical properties, allowing for their separation on standard (achiral) stationary phases. Success requires careful optimization of the mobile phase.

  • Strategy: Use the base-modified system from Guide 1. Start with a solvent system that gives an Rf of ~0.3 for the cluster of product spots. Then, perform a systematic study by slightly changing the solvent polarity. A gradient elution, moving from a less polar to a more polar mobile phase, is often highly effective in resolving closely eluting diastereomers.

Method B: Diastereomeric Salt Crystallization

This classical technique is excellent for large-scale separations and relies on the differential solubility of diastereomeric salts.

  • Principle: The mixture of cis/trans diastereomers is reacted with a single enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid). This forms two different diastereomeric salts: (cis-amine)·(L-tartrate) and (trans-amine)·(L-tartrate). These salts have different solubilities in a given solvent, allowing one to crystallize preferentially.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Chiral acids like L-(+)-tartaric acid, D-(-)-tartaric acid, or dibenzoyl-L-tartaric acid are excellent choices for resolving basic amines.

  • Salt Formation:

    • Dissolve the crude diastereomeric mixture of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in a suitable solvent (e.g., ethanol, methanol, or a mixture).

    • In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary. Using 0.5 equivalents targets the precipitation of the salt of just one diastereomer.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C. Inducing crystallization may require scratching the flask or adding a seed crystal.

    • The less soluble diastereomeric salt will precipitate out.

  • Isolation and Liberation:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To recover the free amine, dissolve the salt in water, basify the solution with NaOH or K₂CO₃ to pH > 10, and extract the liberated amine with an organic solvent (e.g., dichloromethane).

    • Analyze the recovered amine to determine its diastereomeric purity. The mother liquor can be processed to recover the other diastereomer.

Visualization of Purification Strategy

The overall workflow for purifying a crude mixture of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine can be visualized as a multi-step process.

G cluster_0 Separated Diastereomers cluster_1 Final Products (Optional Step) Crude Crude Synthetic Mixture (cis/trans diastereomers, enantiomers, impurities) DiastereomerSep Diastereomer Separation Crude->DiastereomerSep Chrom Method 1: Achiral Chromatography (Silica + Basic Modifier) DiastereomerA Diastereomer A (e.g., cis-racemate) Chrom->DiastereomerA DiastereomerB Diastereomer B (e.g., trans-racemate) Chrom->DiastereomerB Cryst Method 2: Diastereomeric Salt Crystallization Cryst->DiastereomerA DiastereomerSep->Chrom for analytical to moderate scale DiastereomerSep->Cryst for large scale ChiralChrom Chiral HPLC / SFC (Enantiomer Resolution) DiastereomerA->ChiralChrom Enantiomer1 Enantiomer 1 (e.g., (2R,4S)) Enantiomer2 Enantiomer 2 (e.g., (2S,4R)) ChiralChrom->Enantiomer1 ChiralChrom->Enantiomer2

Caption: General purification workflow for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

Troubleshooting Decision Tree

G start Start: Analyzing Crude TLC streaking Are spots streaking or tailing? start->streaking add_base Action: Add 0.5-1% Et3N or NH4OH to eluent and re-run TLC. streaking->add_base Yes multi_spots Multiple spots with same mass? streaking->multi_spots No add_base->multi_spots diastereomers Problem: Diastereomers present. multi_spots->diastereomers Yes good_tlc TLC looks good. Proceed to column. multi_spots->good_tlc No optimize_chrom Action: Optimize achiral chromatography (try gradient elution). diastereomers->optimize_chrom consider_cryst Action: For large scale, consider diastereomeric salt crystallization. diastereomers->consider_cryst

Caption: Troubleshooting guide for initial TLC analysis of the crude product.

References
  • Supplementary M

Technical Support Center: Stability & Handling of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

[1]

Executive Summary

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a diamine scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists). Its structure features two distinct nitrogen centers: a secondary amine within the core pyrrolidine ring and a tertiary amine substituent.

Users often report "unexplained" purity loss or physical state changes (yellowing, oiling out) during solution-phase storage. These issues are rarely due to intrinsic molecular decomposition but are driven by oxidative instability of the secondary amine and atmospheric CO₂ capture leading to carbamate salt formation. This guide provides the mechanistic insight and protocols necessary to stabilize this compound in solution.

Part 1: Chemical Stability Profile (The "Why")

To troubleshoot effectively, we must understand the causality of degradation.

Oxidative Degradation (The "Yellowing" Effect)

The secondary amine at the N1 position is susceptible to radical-initiated oxidation, particularly in etheral or halogenated solvents exposed to light and air.

  • Mechanism: Formation of an aminium radical cation, followed by hydrogen abstraction to form an imine or enamine species. These intermediates often polymerize to form chromophores (yellow/brown oils).

  • Risk Factor: High. Solutions left in clear glass or non-degassed solvents will degrade within 24-48 hours.

Carbamate Formation (The "Ghost" Impurity)

Like many secondary amines, 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a potent nucleophile that reacts reversibly with atmospheric CO₂.

  • Mechanism:

    
    .
    
  • Observation: This forms a white precipitate in non-polar solvents (e.g., toluene, hexanes) or appears as a "ghost" peak in LCMS that disappears under acidic conditions.

  • Risk Factor: Moderate to High. Depends on headspace exposure.

Stereochemical Integrity

The molecule contains chiral centers at C2 and C4.

  • Risk: Epimerization is generally low under neutral conditions but can be catalyzed by strong bases or prolonged heating in protic solvents, particularly if the N1 position is oxidized to an imine (which planarizes the chiral center).

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Visual Changes

Q: My clear solution turned yellow overnight. Is the compound ruined? A: Not necessarily, but purity has been compromised. The yellow color indicates the formation of N-oxide or imine oligomers (oxidation products).

  • Diagnosis: Check LCMS. If the parent mass is intact but you see small peaks at M+14 (carbonyl) or M+16 (N-oxide), oxidation has occurred.

  • Remedy: If the impurity level is <5%, you can purify via filtration through a basic alumina plug or recrystallization as a salt (e.g., HCl or oxalate).

  • Prevention: Always store solutions under Argon/Nitrogen. Use amber vials.

Q: A white solid precipitated out of my DCM/Toluene solution. A: This is likely the carbamate salt formed from reaction with CO₂ in the air.

  • Test: Take a small sample of the solid and treat it with dilute HCl. If it bubbles (releases CO₂) and the solid dissolves to give the clean parent mass, it is the carbamate.

  • Recovery: Basify the solution (NaOH), extract with DCM, and dry under inert gas. The carbamate is reversible.

Scenario B: Analytical Anomalies

Q: LCMS shows a split peak or a mass of M+44. A: The M+44 peak corresponds to the carbamate adduct (+CO₂).

  • Cause: The sample absorbed CO₂ from the air during preparation or the LCMS mobile phase pH is too neutral.

  • Fix: Ensure your LCMS mobile phase is acidic (0.1% Formic acid). The acid decarboxylates the carbamate back to the free amine, simplifying the chromatogram.

Q: NMR signals are broad or doubled. A: This is typical for pyrrolidine diamines due to conformational isomerism (envelope puckering) or proton exchange rates.

  • Fix: Run the NMR at elevated temperature (e.g., 50°C) or add a trace of

    
     to lock the nitrogen in the protonated state, which often sharpens the peaks.
    

Part 3: Recommended Handling Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound to prevent degradation.

HandlingProtocolStartStart: Solid 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidineSolventSelectSelect Solvent(Avoid Ethers/Halogenated if possible)Start->SolventSelectDegasCRITICAL: Degas Solvent(Sparge with Ar/N2 for 15 min)SolventSelect->DegasPrevents OxidationDissolveDissolve CompoundDegas->DissolveStorageStorage Condition CheckDissolve->StorageShortTermShort Term (<24h)Amber Vial, Headspace PurgeStorage->ShortTermImmediate UseLongTermLong Term (>24h)Store as HCl/Oxalate Salt-20°CStorage->LongTermStock Solution

Caption: Decision tree for minimizing oxidative and CO₂-based degradation during solution preparation.

Standard Operating Procedures (SOPs)
1. Storage of Stock Solutions
  • Solvent: Anhydrous Ethanol or Methanol are preferred over DCM or THF. Alcohols can hydrogen-bond with the amine, slightly stabilizing it against air oxidation compared to aprotic solvents.

  • Concentration: Store at high concentrations (>100 mM). Dilute solutions degrade faster due to higher solvent-oxygen-to-solute ratio.

  • Temperature: -20°C or lower.

  • Atmosphere: Argon blanket is mandatory.

2. Re-purification of Degraded Material

If the compound has significantly yellowed:

  • Dissolve in minimal DCM.

  • Wash with 1M NaOH (removes some acidic oxidation byproducts).

  • Dry organic layer over

    
    .
    
  • Treat with 2.0 equivalents of HCl in dioxane to precipitate the dihydrochloride salt.

  • Filter and wash with ether. The salt is indefinitely stable.

Part 4: Degradation Mechanism Visualization

Understanding the chemical pathways allows for better risk management.

DegradationPathwaysMolecule2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine(Free Base)OxidationOxidation (O2/Light)Molecule->Oxidation Radical Mechanism CO2_RxnCO2 AbsorptionMolecule->CO2_Rxn Nucleophilic Attack ImineImine/N-Oxide(Yellow/Brown Oil)Oxidation->Imine -2H CarbamateCarbamate Salt(White Precipitate)CO2_Rxn->Carbamate Reversible

Caption: Primary degradation pathways: Oxidative dehydrogenation (irreversible) and Carbamate formation (reversible).

Part 5: Stability Data Summary

ParameterStability AssessmentRecommendation
Solid State (Free Base) Moderate (Hygroscopic)Store under Argon, desiccated, 4°C.
Solid State (HCl Salt) ExcellentStore at RT or 4°C.
Solution (Water/Buffer) Good (pH dependent)Stable at acidic pH. At basic pH, oxidation risk increases.
Solution (DMSO/DMF) PoorAvoid long-term storage. DMSO can act as an oxidant over time.
Solution (Alcohols) GoodBest for stock solutions if stored cold/degassed.

References

  • Lepaumier, H., et al. (2009). Degradation of amines in aqueous solution: Oxidative degradation mechanisms. Industrial & Engineering Chemistry Research. (Discusses radical mechanisms in secondary/tertiary amines).

  • PubChem Compound Summary. (2024). 1-(pyrrolidin-1-ylmethyl)pyrrolidine (Analogous Structure). National Center for Biotechnology Information.

  • Bedell, A. H., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. (Insights into pyrrolidine oxidation/hydrolysis stability).

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Stability of Pyrrolidine Derivatives.[1] (General handling for hygroscopic amines).

Enhancing the solubility of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dedicated Solubility & Formulation Support Center for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. It prioritizes chemical logic (pKa-driven solubility) and practical troubleshooting for biological assays.[1][2][3]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Solubility Optimization & Assay Formulation[1][2][3]

Compound Profile & Physicochemical Challenges

Before troubleshooting, verify the specific form of the compound you are handling. The solubility behavior of this diamine is strictly dictated by its ionization state.[2][3]

FeatureSpecificationBiological Implication
Core Structure Diamine (Secondary & Tertiary amines)Acts as a strong base.[1][2][3]
pKa Estimates ~10.5 (Secondary amine), ~9.0 (Tertiary amine)At pH 7.4: Predominantly dicationic (positively charged).[1][2][3] At pH > 11: Neutral Free Base (Lipophilic).[1][2][3]
Common Forms Free Base: Viscous oil or low-melting solid.[1][2][3] HCl Salt: White/off-white crystalline solid.[1][2][3]Free Base: Hydrophobic; prone to "oiling out" in aqueous media.[1][2][3] Salt: Highly water-soluble.[1][2][3][4]
LogP (Calc) ~0.9 - 1.2 (Free Base)Moderate lipophilicity, but aggregates easily if not protonated.[1][2][3]

Interactive Troubleshooting & Protocols

Case A: "My compound precipitates immediately upon dilution into PBS/Media."

Diagnosis: You are likely using the Free Base form dissolved in DMSO.[2][3] When diluted into a neutral buffer (pH 7.4), the compound acts as a "proton sponge."[3] If the buffer capacity is insufficient, the local pH rises, keeping the molecule neutral and causing it to crash out as micro-droplets (oiling out).

Solution: In-Situ Acidification Protocol Do not rely on the buffer alone to protonate the free base.[2][3] You must drive the equilibrium before addition.

  • Prepare Stock: Dissolve Free Base in DMSO (e.g., 10 mM).[1][2][3]

  • The "Acid Spike" Step:

    • Calculate the molar equivalent of the amine (2 nitrogens = 2 equivalents).

    • Add 2.0 - 2.2 equivalents of HCl (using a 1M or 0.1M HCl aqueous stock) directly to your DMSO stock or the intermediate dilution.[1][2][3]

    • Note: DMSO tolerates small aqueous additions (up to 5-10%) without freezing at room temp.[1][2][3]

  • Dilute: Add this pre-protonated stock to your media. The compound effectively enters as a soluble hydrochloride salt.[2][3]

Case B: "I see high variability in my IC50/EC50 data."

Diagnosis: Non-specific binding or Micro-precipitation.[1][2][3] Even if the solution looks clear, hydrophobic amines can adhere to plasticware (pipette tips, well plates) or form colloidal aggregates that scatter light and sequester the drug.

Solution: The "Anti-Adsorption" Additive Mix Modify your assay buffer to include:

  • Carrier Protein: 0.1% BSA (Bovine Serum Albumin).[1][2][3] This coats the plastic and prevents drug loss.[2][3]

  • Surfactant: 0.01% Tween-20 or Triton X-100.[1][2][3] This breaks up colloidal aggregates.[1][2][3]

  • Protocol:

    • Prepare Assay Buffer: PBS + 0.1% BSA + 0.01% Tween-20.[1][2][3]

    • Perform serial dilutions in this buffer, not in pure PBS.

Case C: "The DMSO stock freezes or looks cloudy in the fridge."

Diagnosis: Hygroscopy.[1][2][3] Pyrrolidine derivatives are hygroscopic.[1][2][3] If the DMSO absorbs water from the air, the compound (if near saturation) may precipitate due to the "antisolvent" effect of water on the neutral free base.

Solution:

  • Use anhydrous DMSO packed under argon/nitrogen.[1][2][3]

  • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.[1][2][3]

  • Recovery: If cloudy, sonicate at 37°C for 5 minutes. If it does not clear, the compound may have degraded; check purity via LC-MS.

Decision Tree: Formulation Strategy

Use this logic flow to determine the correct solvent system for your specific assay needs.

SolubilityStrategy Start Start: Check Compound Form IsSalt Is it a Salt? (HCl, Tartrate, etc.) Start->IsSalt IsFreeBase Is it a Free Base? (Oil/Solid) Start->IsFreeBase DirectWater Dissolve in Water/PBS IsSalt->DirectWater Yes DMSORoute Dissolve in DMSO IsFreeBase->DMSORoute AssayType Select Assay Type DMSORoute->AssayType CellAssay Cell-Based Assay (Low Conc < 100 µM) AssayType->CellAssay AnimalStudy In Vivo / High Conc (> 1 mM) AssayType->AnimalStudy StandardDilution Standard Dilution Keep DMSO < 0.1% CellAssay->StandardDilution Cyclodextrin USE EXCIPIENT: 20% HP-β-CD in Saline + 2 eq HCl AnimalStudy->Cyclodextrin

Caption: Workflow for selecting the optimal solubilization strategy based on compound form (Salt vs. Free Base) and assay requirements.

Advanced Protocol: Cyclodextrin Complexation (For High Concentrations)

If you need to inject this compound into animals or achieve high stock concentrations (>5 mM) in aqueous media without DMSO toxicity, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]

Why it works: The lipophilic pyrrolidine rings lodge inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer shell ensures water solubility.

Step-by-Step Formulation:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3]

  • Compound Addition: Add the Free Base of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine to the vehicle.

  • Acidification: Slowly add 1M HCl dropwise while stirring until the solution becomes clear.

    • Target pH: 4.5 – 6.0 (This ensures protonation and entrapment).[1][2][3]

  • Equilibration: Stir for 30 minutes at room temperature.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

Frequently Asked Questions (FAQs)

Q: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian cell lines (e.g., HEK293, HeLa, CHO), keep the final DMSO concentration ≤ 0.1% (v/v) .

  • Example: If your stock is 10 mM in DMSO, diluting 1:1000 yields 10 µM drug in 0.1% DMSO.[2][3]

  • Warning: Primary neurons and stem cells are more sensitive; aim for < 0.05%.[1][2][3] Always run a "Vehicle Control" (media + DMSO only) to normalize data.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: Generally, No .[2][3] Ethanol is more volatile (causing concentration shifts via evaporation) and often more cytotoxic than DMSO in long-term assays.[1][2][3] Stick to DMSO or the Cyclodextrin method.[2][3]

Q: My compound is an oil. How do I weigh it accurately? A: Do not try to weigh small amounts of viscous oil directly.[2][3]

  • Weigh a larger amount (e.g., 20-50 mg) into a tared glass vial.

  • Dissolve the entire amount in DMSO to create a master stock (e.g., 50 mM).[2][3]

  • Aliquot this master stock and freeze at -20°C. This eliminates weighing errors for future experiments.

References

  • Di, L., & Kerns, E. H. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3] (Standard text for solubility physics).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3]

  • Waybright, T. J., et al. (2009).[2][3] Assay Guidance Manual: Reagent and Solvent Compatibility. NCBI Bookshelf.

  • ECHA (European Chemicals Agency). (2023).[1][2][3] Pyrrolidine and derivatives: Physicochemical properties and safety data.

Sources

Troubleshooting low bioactivity of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity

Ticket ID: PYR-442-SAR Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

You are encountering low bioactivity with 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine derivatives.[1] This scaffold is a privileged structure, historically significant in the design of Histamine H3 Receptor Antagonists (e.g., Abbott’s A-series like A-349821) and various CNS-active ligands.

Low bioactivity in this class rarely stems from a single failure point.[1] It is typically a convergence of stereochemical mismatch , cationic trapping (permeability) , or metabolic instability at the pyrrolidine nitrogen.

This guide isolates these variables into three diagnostic modules.

Module 1: Stereochemical Integrity & Vector Alignment

The Issue: The 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine core contains two chiral centers (C2 and C4).[1] The relative orientation (cis vs. trans) determines the vector of the basic nitrogen tail. Synthesizing the wrong diastereomer is the #1 cause of potency cliffs in this series.

Diagnostic Protocol

Q: How do I verify if my active isomer is the (2S,4S), (2R,4R), or a meso compound?

A: Bioactivity in this scaffold is stereospecific.[1] For H3 antagonists, the trans-(2R,4R) or trans-(2S,4S) configuration often aligns the basic pyrrolidine nitrogen with the critical Aspartate residue (e.g., Asp114 in H3R) while projecting the lipophilic tail into the hydrophobic pocket. The cis isomer collapses this distance, preventing binding.

Step-by-Step Validation:

  • NOESY NMR: Do not rely solely on 1H-NMR coupling constants (

    
    -values), as ring puckering can distort them.
    
    • Action: Run 2D-NOESY. Look for cross-peaks between the C2-Methyl protons and the C4-methine proton.[1]

    • Interpretation: Strong correlation = Cis (likely inactive).[1] Weak/No correlation = Trans (likely active).[1]

  • Small Molecule X-Ray: If the salt forms crystals, this is the gold standard.

  • Chiral HPLC: If you synthesized a racemic trans mixture, you must separate enantiomers. Bioactivity often resides in only one enantiomer (e.g., the 2R,4S over the 2S,4R), leading to a 50% "apparent" potency loss if tested as a racemate.

Visualization: Stereochemical Troubleshooting Flow

StereochemFlow cluster_0 Critical Decision Point Start Low Bioactivity Observed CheckSyn Check Synthesis Route (Is it stereoselective?) Start->CheckSyn Racemic Racemic Mixture? CheckSyn->Racemic Yes NOESY Run NOESY NMR CheckSyn->NOESY No (Enantiopure route) ChiralSep Perform Chiral HPLC (CSP-1 or AD-H Columns) Racemic->ChiralSep TestEnant Test Individual Enantiomers ChiralSep->TestEnant Result1 Active: Correct Isomer Isolated TestEnant->Result1 One potent, one weak NOESY->Result1 No Correlation (Trans) Result2 Inactive: Wrong Diastereomer NOESY->Result2 C2-Me / C4-H Correlation (Cis)

Caption: Decision tree for isolating stereochemical causes of low potency. Note that 'Cis' configurations often fail to span the requisite binding pocket distance.

Module 2: Physicochemical Barriers (The "Super-Base" Problem)

The Issue: This scaffold is a diamine . The pyrrolidine nitrogen typically has a pKa of 9.5–10.5 . At physiological pH (7.4), the molecule is >99.9% protonated (cationic).

  • In Vitro: High affinity (ionic bond).[1]

  • In Vivo/Cellular: Zero permeability (cationic trapping).[1]

Data Analysis: pKa vs. Permeability

If your biochemical assay (isolated protein) shows activity, but your cell-based assay (functional) fails, you have a permeability issue.

ParameterTypical Value for ScaffoldImpact on BioactivityTroubleshooting Action
pKa (Diamine) 9.8 – 10.2Critical. Highly ionized at pH 7.[1]4. Poor passive diffusion.[1]Mask basicity with EWGs (e.g., Fluorine) or lower pKa to ~8.0–8.5.
LogD (pH 7.4) -1.0 to 0.5Low. Too polar for BBB penetration or cell entry.[1]Add lipophilic tails (e.g., 4-chlorophenyl) to raise LogD to 2.0–3.0.
TPSA < 40 ŲGood.[1] Polar surface area is rarely the issue.Focus on pKa modulation.

Q: How do I fix the permeability without killing binding? A: You must lower the pKa of the pyrrolidine nitrogen just enough to allow a fraction of neutral species to cross membranes, without destroying the ionic interaction with the target.

Experimental Fixes:

  • Fluorination: Add a fluorine atom to the pyrrolidine ring (e.g., 3-fluoropyrrolidine). The inductive effect (-I) will lower the amine pKa by ~1–1.5 log units.[1]

  • N-Capping: If the distal nitrogen is not essential for binding, convert it to an amide or sulfonamide (though this often kills H3R activity, it works for other targets).

Module 3: Assay Interference & Metabolic Stability

The Issue: "Low bioactivity" might actually be "Rapid Clearance" or "Assay Artifacts."

FAQ: Common Assay Pitfalls

Q: The compound is active in buffer but inactive in whole blood/microsomes. Why? A: Oxidative Metabolism. The pyrrolidine ring is a "metabolic soft spot." Cytochrome P450s (especially CYP2D6) rapidly oxidize the carbon alpha to the nitrogen, or perform N-dealkylation.

  • Test: Run a Microsomal Stability Assay (Human/Rat Liver Microsomes).[1]

  • Fix: Block metabolic "hotspots" by adding a gem-dimethyl group or a cyclopropyl ring adjacent to the nitrogen to sterically hinder oxidation.[1]

Q: My IC50 shifts dramatically when I change buffer pH. A: pH-Dependent Binding. Because this molecule is a base, its binding is pH-dependent.[1]

  • Scenario A: If the target requires the protonated form (common for aminergic GPCRs), testing at pH 8.0 (where it is less ionized) might artificially lower potency.

  • Scenario B: If the target requires the neutral form, testing at pH 7.0 (where it is fully ionized) will kill potency.

  • Standard: Always run binding assays at pH 7.4 to mimic physiology, unless studying specific mechanistic kinetics.

Visualization: Root Cause Analysis

RootCause Problem Low Bioactivity Struct Structural Integrity Problem->Struct Prop Physicochemical Properties Problem->Prop Bio Biological Stability Problem->Bio Stereo Wrong Stereochem (Cis vs Trans) Struct->Stereo Regio Regioisomer (2,4 vs 2,3) Struct->Regio pKa pKa > 9.5 (Membrane Impermeable) Prop->pKa Solubility Precipitation in Assay Prop->Solubility Metab Rapid N-Oxidation (Microsomal Instability) Bio->Metab Efflux P-gp Substrate (CNS Penetration Failure) Bio->Efflux

Caption: Root cause analysis tree. Investigate branches from left (Structure) to right (Biology).

References

  • Esbenshade, T. A., et al. (2005). Pharmacological and metabolic properties of the potent, selective, and orally active histamine H3 receptor antagonist A-349821.Journal of Pharmacology and Experimental Therapeutics .

  • Cowart, M. D., et al. (2005). Rotationally constrained 2,4-disubstituted pyrrolidines as potent histamine H3 receptor antagonists.[1]Journal of Medicinal Chemistry .

  • Bénétreux, S., et al. (2005). 2-Methyl-4-pyrrolidinyl-pyrrolidines: A new class of potent and selective histamine H3 receptor antagonists.[1]Bioorganic & Medicinal Chemistry Letters .

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.Perspectives in Medicinal Chemistry .

  • Gao, Z., et al. (2013). Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068.[2]Bioorganic & Medicinal Chemistry Letters .

Sources

Side product formation in the synthesis of disubstituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of disubstituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The pyrrolidine ring is a prevalent core structure in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The precise installation of substituents on this ring is crucial for modulating biological activity, making the control of side product formation a critical aspect of synthesis.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of disubstituted pyrrolidines, with a focus on minimizing or eliminating the formation of unwanted side products.

Troubleshooting Guide: Side Product Formation

This section is organized by common synthetic challenges and provides a question-and-answer format to directly address specific issues you may encounter in your experiments.

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction to form a disubstituted pyrrolidine is resulting in a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity and minimize the formation of the undesired diastereomer?

Answer: Poor diastereoselectivity is a frequent challenge in [3+2] cycloaddition reactions, often stemming from suboptimal reaction conditions that fail to adequately differentiate the energy of the transition states leading to the different diastereomers.[4] Here’s a systematic approach to troubleshoot this issue:

  • Solvent Optimization: The polarity and steric bulk of the solvent can significantly influence the transition state geometry. A change in solvent can dramatically alter the diastereomeric ratio.[4] For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[4]

    • Actionable Advice: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, and alcohols). Monitor the d.r. by proton NMR or HPLC analysis of the crude reaction mixture.

  • Temperature Control: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.[4]

    • Actionable Advice: Running the reaction at a lower temperature often enhances selectivity, although it may necessitate longer reaction times.[4] Conversely, some reactions may require elevated temperatures (reflux) to achieve good conversion.[4] Experiment with a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and reflux) to find the optimal balance between selectivity and reaction rate.

  • Catalyst and Ligand Choice: In catalyzed reactions, the nature of the catalyst and any associated ligands is paramount in dictating the stereochemical outcome.

    • For Metal-Catalyzed Reactions: The choice of metal salt (e.g., Ag(I), Cu(I)) and the chiral ligand can dramatically influence both diastereoselectivity and enantioselectivity.[5][6] Screening different chiral ligands with varying steric and electronic properties is crucial.[4]

    • For Organocatalyzed Reactions: Chiral molecules like proline and its derivatives are effective in catalyzing reactions that lead to enantioenriched pyrrolidine precursors.[4] Modifying the catalyst structure, even with simple changes like converting a carboxylic acid to an amide, can tune reactivity and stereocontrol.[7]

  • Substrate Modification: The steric and electronic properties of the substituents on both the 1,3-dipole and the dipolarophile can influence the facial selectivity of the cycloaddition.

    • Actionable Advice: If synthetically feasible, consider modifying the protecting groups or other non-essential functionalities on your substrates to enhance steric hindrance and favor one approach of the reactants over the other.

Issue 2: Formation of Regioisomeric Side Products

Question: My reaction is producing a significant amount of a regioisomeric pyrrolidine in addition to my desired product. What factors control regioselectivity in these syntheses, and how can I favor the formation of the correct regioisomer?

Answer: The formation of regioisomers is governed by the electronic and steric interactions between the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile.[6] The regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory.[8]

  • Electronic Effects: The relative energies of the HOMO and LUMO of the reactants determine the dominant orbital interaction.

    • Type I (HOMO-dipole, LUMO-dipolarophile controlled): Favored when using electron-rich dipoles and electron-poor dipolarophiles.[6]

    • Type III (LUMO-dipole, HOMO-dipolarophile controlled): Favored with electron-poor dipoles and electron-rich dipolarophiles.

    • Actionable Advice: Analyze the electronic nature of your substrates. If you are using an electron-rich dipolarophile, consider introducing an electron-withdrawing group to switch the dominant FMO interaction and potentially favor the desired regioisomer.

  • Steric Hindrance: Steric repulsion between bulky substituents on the reactants can disfavor certain transition states, thereby influencing the regiochemical outcome.[8]

    • Actionable Advice: Evaluate the steric bulk of the substituents on your starting materials. In some cases, increasing the size of a protecting group can effectively block one reaction pathway, leading to higher regioselectivity.

  • Catalyst Control: The use of Lewis acid or organocatalysts can alter the electronic properties of the reactants and influence the regioselectivity of the cycloaddition.

    • Actionable Advice: Screen different Lewis acids (e.g., Yb(OTf)3, MgI2) or organocatalysts to identify one that promotes the formation of the desired regioisomer.[9]

Issue 3: Over-alkylation in Reductive Amination

Question: I am attempting a reductive amination to synthesize a secondary amine pyrrolidine, but I am observing significant formation of the tertiary amine side product. How can I prevent this over-alkylation?

Answer: Over-alkylation is a common issue in reductive aminations, particularly when synthesizing primary or secondary amines.[10][11] The initially formed amine product can compete with the starting amine in reacting with the carbonyl compound.

  • Stepwise Procedure: A reliable method to avoid over-alkylation is to perform the reaction in two distinct steps.[10]

    • Imine Formation: First, condense the primary amine with the aldehyde or ketone to form the imine. This is often done in a solvent like methanol, and the water formed is sometimes removed to drive the equilibrium.

    • Reduction: After the imine has formed, add the reducing agent (e.g., NaBH4) to selectively reduce the imine to the desired secondary amine.[10]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent for reductive aminations and is often preferred as it can be used in a one-pot procedure with less risk of over-alkylation compared to stronger reducing agents.[12] Sodium cyanoborohydride (NaBH3CN) is also effective and can selectively reduce imines in the presence of aldehydes.[11]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can also minimize over-alkylation. Using a slight excess of the primary amine can help to ensure that the carbonyl compound is consumed before the secondary amine product can react further.

Issue 4: Competing Michael Addition and Other Side Reactions

Question: In my synthesis, which involves a Michael acceptor, I am observing side products resulting from competing reactions. How can I promote the desired reaction pathway?

Answer: Michael additions are powerful for C-C bond formation, but the reaction conditions can sometimes promote undesired side reactions.[13]

  • Controlled Addition of Reagents: Slowly adding one of the reactants over time can maintain a low concentration of that reactant, which can disfavor bimolecular side reactions like self-condensation.[7]

  • Diluted Conditions: Running the reaction at a lower concentration can also effectively disfavor bimolecular side reactions.[7]

  • Solvent Choice: The choice of solvent can influence chemoselectivity. For reactions involving α-branched aldehydes, for example, a mixture of CHCl3 and DMSO has been shown to achieve high chemoselectivity.[7]

  • Catalyst Selection: In organocatalyzed Michael additions, the choice of catalyst is crucial for promoting the desired reaction while suppressing side pathways.[14] Screening different pyrrolidine-based organocatalysts can lead to improved yields and selectivities.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing disubstituted pyrrolidines?

A1: The most prevalent methods include:

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides: This is one of the most straightforward and atom-economical approaches for the enantioselective synthesis of substituted pyrrolidines.[5]

  • Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for forming C-C bonds in a way that can be adapted to synthesize pyrrolidine precursors.[13][15]

  • Reductive Amination of Dicarbonyl Compounds: This method involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent to form the pyrrolidine ring.[16]

  • Palladium-Catalyzed Aminoarylation: This method can be used to synthesize 2,5-disubstituted pyrrolidines.[17]

Q2: How does the choice of protecting group on the pyrrolidine nitrogen affect the reaction outcome?

A2: The N-protecting group can have a significant impact on the stereochemical outcome of reactions by influencing the conformation of the pyrrolidine ring and by exerting steric and electronic effects. For example, in some reactions, a bulky protecting group can enhance diastereoselectivity by blocking one face of the molecule. The choice of protecting group can also affect the reactivity of the nitrogen atom and its ability to participate in or interfere with the desired reaction.

Q3: Can computational chemistry be used to predict and understand side product formation?

A3: Yes, computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool to understand the reaction mechanisms and predict the formation of different stereoisomers and regioisomers.[5][18] By calculating the energies of different transition states, it is possible to predict which reaction pathway is more favorable and thus which products are more likely to be formed.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Diastereoselectivity in a [3+2] Cycloaddition
  • Initial Reaction: Set up the reaction using your standard conditions and analyze the crude product by ¹H NMR or HPLC to determine the initial diastereomeric ratio (d.r.).

  • Solvent Screening: Set up a series of small-scale reactions in parallel, each using a different solvent (e.g., Toluene, THF, CH2Cl2, Acetonitrile). Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant. After the reaction is complete, analyze the d.r. for each solvent.

  • Temperature Optimization: Using the best solvent identified in the previous step, set up a series of reactions at different temperatures (e.g., -78 °C, 0 °C, room temperature). Analyze the d.r. for each temperature.

  • Catalyst/Ligand Screening (if applicable): If the reaction is catalyzed, screen a small library of catalysts or ligands under the optimized solvent and temperature conditions.

  • Scale-up: Once the optimal conditions are identified, scale up the reaction to the desired quantity.

Protocol 2: Stepwise Reductive Amination to Minimize Over-alkylation
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone and the primary amine (1.0-1.2 equivalents) in an appropriate solvent (e.g., methanol, dichloroethane). Stir the reaction at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent (e.g., NaBH4, 1.5 equivalents) in portions.

  • Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired secondary amine.

Data Presentation

Table 1: Effect of Solvent and Temperature on Diastereoselectivity in a Model [3+2] Cycloaddition Reaction

EntrySolventTemperature (°C)Diastereomeric Ratio (endo:exo)
1Toluene2560:40
2THF2575:25
3CH2Cl22580:20
4CH2Cl2090:10
5CH2Cl2-78>95:5

Note: Data is hypothetical and for illustrative purposes only.

Visualizations

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed solvent Optimize Solvent start->solvent temp Optimize Temperature solvent->temp If still suboptimal end Improved Diastereoselectivity solvent->end If successful catalyst Screen Catalyst/Ligand temp->catalyst If still suboptimal temp->end If successful substrate Modify Substrate catalyst->substrate If still suboptimal catalyst->end If successful substrate->end

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

General Mechanism of 1,3-Dipolar Cycloaddition

G dipole 1,3-Dipole (Azomethine Ylide) transition_state [3+2] Transition State dipole->transition_state dipolarophile Dipolarophile (Alkene) dipolarophile->transition_state product Disubstituted Pyrrolidine transition_state->product Concerted Cycloaddition

Caption: A simplified representation of the [3+2] cycloaddition mechanism.

References

  • Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis - Benchchem.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • Proposed mechanism of 1,3-dipolar cycloaddition. - ResearchGate.
  • Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed... - ResearchGate.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - MDPI.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
  • Reductive amination - Wikipedia.
  • 1,3-Dipolar cycloaddition - Wikipedia.
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.
  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
  • A new route to enantiomerically pure 2,5-disubstituted pyrrolidines. Total synthesis of (+).
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Michael addition reaction - Wikipedia.
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - NIH.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online.
  • Myers Chem 115.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC.
  • Reductive Amination, and How It Works - Master Organic Chemistry.

Sources

Technical Support Center: Stereoselective Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereoselectivity in the synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine and related disubstituted pyrrolidine structures. The pyrrolidine ring is a fundamental motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Achieving precise control over its stereochemistry is often a critical and challenging aspect of synthetic chemistry.[1][4][5] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Overcoming Poor Stereoselectivity

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My synthesis of a 2,4-disubstituted pyrrolidine is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in the formation of the pyrrolidine ring often stems from a lack of facial bias during the crucial bond-forming step. Several factors can influence this, including the choice of synthetic route, reaction conditions, and the nature of the substrates. Here are several strategies to enhance diastereoselectivity:

  • Strategy 1: Substrate-Controlled Diastereoselection. The inherent stereochemistry of your starting materials can be harnessed to direct the formation of the desired diastereomer.

    • Chiral Pool Synthesis: Employing enantiomerically pure starting materials derived from the chiral pool, such as proline or 4-hydroxyproline, is a well-established method for introducing stereochemical control.[1][6] The existing stereocenters can influence the stereochemical outcome of subsequent reactions.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered side.[7][8] Oppolzer's camphorsultam is a classic example that has been successfully used to direct the stereochemistry of 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines.[9] The auxiliary can be cleaved and recovered after the key stereodetermining step.[9]

  • Strategy 2: Reagent-Controlled Diastereoselection. The choice of reagents and catalysts can profoundly impact the stereochemical outcome.

    • Organocatalysis: Chiral organocatalysts, particularly those derived from proline and its derivatives, are powerful tools for asymmetric synthesis.[2][10][11][12] These catalysts can activate substrates and create a chiral environment that favors the formation of one stereoisomer over another. For instance, proline-catalyzed Mannich reactions followed by cyclization can yield highly functionalized pyrrolidines with excellent stereocontrol.[13]

    • Metal Catalysis: Chiral metal complexes can catalyze a variety of reactions, including cycloadditions and hydrogenations, with high levels of stereoselectivity.[14] For example, titanium tetrachloride (TiCl4) has been used to catalyze multicomponent reactions to produce highly substituted pyrrolidines with excellent diastereoselectivity.[15]

  • Strategy 3: Optimizing Reaction Conditions.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity. This is because the transition states leading to the different diastereomers will have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state. A study on a 1,3-dipolar cycloaddition found that decreasing the temperature from room temperature to 0°C improved the enantiomeric ratio from 96:4 to 98:2.[9]

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. It is often beneficial to screen a range of solvents to identify the optimal one for a particular reaction.

  • Strategy 4: Intramolecular Cyclization Strategies.

    • Intramolecular reactions can exhibit high stereoselectivity due to the conformational constraints of the cyclic transition state. Methods like intramolecular SN2' cyclization of N-alkoxyl amines have been shown to produce 2,4-disubstituted pyrrolidines with good stereoselectivity.[16]

Below is a decision-making workflow to guide your troubleshooting process:

G start Poor Diastereoselectivity (e.g., 1:1 cis:trans) strategy Select a Strategy start->strategy substrate_control Substrate-Controlled Diastereoselection strategy->substrate_control Modify Starting Materials reagent_control Reagent-Controlled Diastereoselection strategy->reagent_control Change Catalyst or Reagent condition_optimization Optimize Reaction Conditions strategy->condition_optimization Adjust Parameters intramolecular_cyclization Intramolecular Cyclization strategy->intramolecular_cyclization Redesign Synthetic Route chiral_pool Chiral Pool Synthesis (e.g., Proline) substrate_control->chiral_pool chiral_auxiliary Use Chiral Auxiliary (e.g., Camphorsultam) substrate_control->chiral_auxiliary organocatalysis Organocatalysis (e.g., Proline derivatives) reagent_control->organocatalysis metal_catalysis Metal Catalysis (e.g., TiCl4) reagent_control->metal_catalysis temperature Lower Reaction Temperature condition_optimization->temperature solvent Screen Solvents condition_optimization->solvent sn2_cyclization Intramolecular SN2' Cyclization intramolecular_cyclization->sn2_cyclization end Improved Diastereoselectivity chiral_pool->end chiral_auxiliary->end organocatalysis->end metal_catalysis->end temperature->end solvent->end sn2_cyclization->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Question 2: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my desired 2-methyl-4-substituted pyrrolidine is low. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in an asymmetric synthesis indicates that the catalyst or chiral auxiliary is not effectively differentiating between the two enantiotopic faces of the prochiral substrate. Here are some key areas to investigate:

  • Catalyst/Auxiliary Mismatch: The chosen chiral catalyst or auxiliary may not be optimal for your specific substrate. The steric and electronic properties of both the substrate and the chiral director must be well-matched for high enantioselectivity.

    • Solution: Screen a library of chiral catalysts or auxiliaries. For instance, in organocatalysis, subtle changes to the structure of a proline-derived catalyst can have a significant impact on enantioselectivity.[11]

  • Reaction Conditions: As with diastereoselectivity, temperature and solvent can play a crucial role in enantioselectivity.

    • Temperature: Lowering the reaction temperature is a common strategy to improve ee.

    • Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex. A systematic solvent screen is highly recommended. For example, in an asymmetric synthesis of pyrrolidines via oxetane desymmetrization, dichloroethane at 10°C was found to be optimal.[7]

  • Purity of Reagents and Solvents: Impurities in your starting materials, reagents, or solvents can sometimes interfere with the catalytic cycle or act as competing catalysts, leading to a decrease in enantioselectivity.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired asymmetric catalytic pathway, eroding the overall enantiomeric excess.

    • Solution: If a background reaction is suspected, try running the reaction at a lower temperature to favor the lower-activation-energy catalyzed pathway. You can also investigate if adjusting the rate of addition of one of the reagents can minimize the uncatalyzed reaction.

The following diagram illustrates the key factors influencing enantioselectivity:

G low_ee Low Enantiomeric Excess (ee) catalyst_mismatch Catalyst/Auxiliary Mismatch low_ee->catalyst_mismatch reaction_conditions Suboptimal Reaction Conditions low_ee->reaction_conditions reagent_purity Impure Reagents/ Solvents low_ee->reagent_purity background_reaction Competing Background Reaction low_ee->background_reaction solution1 Screen a library of catalysts/auxiliaries catalyst_mismatch->solution1 Solution solution2 Optimize temperature and solvent reaction_conditions->solution2 Solution solution3 Ensure high purity of all materials reagent_purity->solution3 Solution solution4 Lower temperature or adjust addition rate background_reaction->solution4 Solution

Caption: Factors contributing to low enantiomeric excess and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiomerically enriched 2,4-disubstituted pyrrolidines?

A1: Several powerful strategies exist for the asymmetric synthesis of 2,4-disubstituted pyrrolidines:

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most versatile methods for constructing the pyrrolidine ring.[3][10] The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective.[10][17]

  • Michael Addition/Cyclization Cascade: A Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, is a common approach.[10] Organocatalysis has been particularly successful in promoting asymmetric versions of this reaction.[10]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: The cyclization of 1,4-dicarbonyl compounds with an amine source via reductive amination can provide access to 2,5-disubstituted pyrrolidines, and variations of this approach can be adapted for 2,4-disubstituted analogues. Biocatalytic methods employing transaminases have shown great promise in this area.[18][19][20]

  • Functionalization of the Chiral Pool: Starting from readily available and enantiopure precursors like L-proline or D-proline allows for the synthesis of a wide variety of chiral pyrrolidine derivatives.[1][4][5]

Q2: How can I accurately determine the diastereomeric ratio and enantiomeric excess of my product?

A2: Accurate determination of stereoisomeric purity is crucial. The following analytical techniques are commonly employed:

TechniquePrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase.Gold standard for determining enantiomeric excess (ee). Can also be used for diastereomeric ratio (dr) in some cases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomers have distinct NMR spectra, allowing for quantification by integration of characteristic signals. Chiral shift reagents can be used to resolve the signals of enantiomers.Primarily used for determining diastereomeric ratio. Can be used for ee with chiral derivatizing agents or shift reagents.
Gas Chromatography (GC) on a Chiral Column Separation of volatile enantiomers on a chiral stationary phase.Suitable for volatile and thermally stable compounds.

Q3: Are there any biocatalytic methods available for the stereoselective synthesis of substituted pyrrolidines?

A3: Yes, biocatalysis is an increasingly important tool in asymmetric synthesis. Enzymes offer exquisite selectivity under mild reaction conditions. For the synthesis of substituted pyrrolidines, transaminases have been effectively used to convert ω-chloroketones into chiral 2-substituted pyrrolidines and piperidines with high enantiomeric excess.[19][20] This approach provides access to both enantiomers by selecting the appropriate enzyme.[20]

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Michael Addition/Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2, CHCl3, or toluene) at the desired temperature (e.g., 0 °C or -20 °C), add the nitroalkane (1.2 equiv).

  • Add the proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 equiv).

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • The resulting Michael adduct can then be subjected to reductive cyclization (e.g., using H2 and a catalyst like Pd/C or Raney Ni) to afford the desired 2,4-disubstituted pyrrolidine.

  • Purify the final product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR analysis.

Note: The choice of catalyst, solvent, and temperature are critical for achieving high stereoselectivity and should be carefully optimized.[10]

References

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important diamine. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient synthesis of this compound.

Overview of the Synthesis

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine typically involves a multi-step process. A common and effective method is the reductive amination of a suitable keto-amine precursor. This process, while robust, can present challenges during scale-up, particularly concerning reaction control, impurity profiles, and product isolation. This guide will address these potential issues in detail.

Reaction Pathway Overview

A general synthetic route involves the reaction of a protected 4-amino-2-methylpyrrolidine derivative with a suitable carbonyl compound, followed by deprotection and subsequent reductive amination with pyrrolidine. The choice of protecting groups, reducing agents, and reaction conditions is critical for achieving high yield and purity.

Synthesis_Pathway A Protected 4-amino-2-methylpyrrolidine B Keto-amine intermediate A->B Reaction with carbonyl compound C Deprotection B->C D 4-amino-2-methylpyrrolidine C->D F Reductive Amination D->F E Pyrrolidine E->F G 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine F->G

Caption: General synthetic pathway for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine in a question-and-answer format.

Problem 1: Incomplete reaction or low yield during reductive amination.

Q: My reductive amination reaction is not going to completion, and I'm observing significant amounts of starting material and/or imine intermediate. What are the likely causes and how can I improve the yield?

A: Incomplete reductive amination is a frequent issue, often stemming from several factors. Here's a systematic approach to troubleshooting:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, it can sometimes be too mild or react with the solvent, especially protic solvents like methanol.[1] Consider using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly effective for reducing imines in the presence of carbonyls.[2] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[2]

  • Reaction pH: The formation of the imine intermediate is pH-dependent. An acidic catalyst, such as a few drops of glacial acetic acid, can facilitate imine formation.[3] However, the pH should be carefully controlled, typically between 5 and 7, as a highly acidic environment can protonate the amine, rendering it non-nucleophilic.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. While alcohols are common, they can sometimes interfere with the reaction, especially when using certain catalysts.[4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective solvents for reductive aminations.[4]

  • Temperature and Reaction Time: While some imine formations are rapid, the reduction step may require longer reaction times or elevated temperatures to proceed to completion.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Water Content: While some reductive amination conditions can tolerate small amounts of water, excess water can hydrolyze the imine intermediate back to the starting materials.[5] Ensure your reagents and solvents are sufficiently dry.

Problem 2: Difficulty in purifying the final product.

Q: I'm struggling to isolate pure 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. My product is contaminated with starting materials and byproducts. What purification strategies are most effective?

A: Purifying diamines can be challenging due to their polarity and basicity. Here are several approaches:

  • Acid-Base Extraction: This is a fundamental technique for purifying amines.

    • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The diamine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to deprotonate the diamine.

    • Extract the free diamine back into an organic solvent.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Salt Formation and Recrystallization: If the diamine is a solid, you can form a salt (e.g., hydrochloride or tartrate) and recrystallize it. This can be a highly effective method for achieving high purity. You can then regenerate the free base if needed.

  • Column Chromatography: While often avoided on a large scale due to cost and solvent consumption, column chromatography on silica gel can be effective for removing stubborn impurities. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the amine from streaking on the silica.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an excellent purification method for scale-up.

Problem 3: Formation of side products.

Q: I'm observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side product formation can arise from several pathways. Here are some common issues:

  • Over-alkylation: In some cases, the newly formed secondary amine can react further to form a tertiary amine. This is less of a concern in the synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as both nitrogen atoms are already part of a ring.

  • Aldol Condensation: If the carbonyl compound has enolizable protons, it can undergo self-condensation under basic or acidic conditions. Careful control of pH and temperature can minimize this.

  • Cannizzaro Reaction: If an aldehyde without α-hydrogens is used, it can undergo a disproportionation reaction in the presence of a strong base to form an alcohol and a carboxylic acid. This is generally not an issue under typical reductive amination conditions.

  • Polymerization: Dialdehydes can sometimes lead to the formation of polyimines, which can complicate the reaction and purification.[6] Using a two-stage process where the diazomethyne is formed first and then hydrogenated can suppress this.[6]

To minimize side reactions, it is crucial to maintain strict control over reaction parameters such as temperature, stoichiometry of reagents, and pH.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Check Reducing Agent Start->Q1 A1 Consider NaBH3CN or NaBH(OAc)3 Q1->A1 Yes Q2 Optimize pH Q1->Q2 No A1->Q2 A2 Add catalytic acid (e.g., AcOH) Maintain pH 5-7 Q2->A2 Yes Q3 Evaluate Solvent Q2->Q3 No A2->Q3 A3 Try aprotic solvents (DCM, DCE) Q3->A3 Yes Q4 Adjust Conditions Q3->Q4 No A3->Q4 A4 Increase reaction time or temperature Q4->A4 Yes End Reaction Optimized Q4->End No A4->End

Caption: Decision tree for troubleshooting low yield in reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with pyrrolidine and its derivatives?

A1: Pyrrolidine is a flammable, corrosive, and toxic substance.[7][8][9][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[7][10] Have an emergency eye wash and shower readily available.[9] Ground and bond all equipment to prevent static discharge, which can be an ignition source.[8][9]

Q2: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress and identifying non-volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product.[12]

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, several strategies can be employed to make the synthesis greener:

  • Solvent Selection: Whenever possible, choose less hazardous and more environmentally friendly solvents. For example, some reductive aminations can be performed in greener solvents like ethyl acetate.[4]

  • Catalytic Hydrogenation: Instead of stoichiometric reducing agents, consider catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). This generates only water as a byproduct. However, care must be taken as some alcohol solvents can be oxidized by the catalyst.[4]

  • Biocatalysis: The use of enzymes for amination reactions is a growing field and offers a highly selective and environmentally friendly alternative.[13]

Q4: How can I ensure the stereochemistry is controlled during the synthesis?

A4: If you are starting with a chiral precursor, it is important to choose reaction conditions that do not racemize the stereocenters. Reductive amination conditions are generally mild and are unlikely to affect existing stereocenters. If you are creating a new stereocenter, you may need to use a chiral auxiliary or a chiral catalyst to achieve a high degree of stereoselectivity.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination step.

  • Reaction Setup: To a solution of 4-amino-2-methylpyrrolidine (1.0 eq) and pyrrolidine (1.1 eq) in dichloromethane (DCM, 10 mL/mmol of the limiting reagent) at 0 °C, add acetic acid (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Quantitative Data Summary
ParameterRecommended RangeNotes
Stoichiometry (Amine:Carbonyl)1:1 to 1:1.2An excess of the carbonyl can help drive the reaction to completion.
Reducing Agent (eq)1.2 - 2.0An excess is needed to ensure complete reduction.
Temperature0 °C to room temperatureLower temperatures can improve selectivity.
pH5 - 7Crucial for imine formation.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Labogens Fine Chem Industry. (2015, April 9). PYRROLIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [r/Chempros]. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [r/OrganicChemistry]. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of diamines.
  • American Chemical Society Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Bio4MatPro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Refining HPLC methods for 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the analysis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, designed as a dynamic, expert-led troubleshooting resource.

Topic: Analysis of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the "personality" of your molecule. 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine presents a "Perfect Storm" of chromatographic challenges:

  • Extreme Basicity: It contains two nitrogen centers—a secondary amine on the main ring and a tertiary amine at the 4-position. This leads to severe interaction with residual silanols on silica columns.

  • UV Transparency: It lacks a conjugated

    
    -system (no benzene rings), making it virtually invisible at standard UV wavelengths (254 nm).
    
  • Stereochemical Complexity: The 2-methyl and 4-pyrrolidinyl substitutions create chiral centers, leading to potential diastereomers that can split peaks or cause shoulder broadening.

Module 1: Troubleshooting Logic & Workflow

The following decision tree outlines the logical path for resolving common failures associated with this specific diamine.

TroubleshootingLogic Start Start: Define Issue Issue1 Peak Tailing / Broadening Start->Issue1 Issue2 No Retention (Void Elution) Start->Issue2 Issue3 Low/No Sensitivity Start->Issue3 Action1 Switch to High pH (pH > 10) Use Hybrid Silica (BEH/Gemini) Issue1->Action1 Suppress Ionization Action2 Switch to HILIC Mode (Amide or Bare Silica) Issue2->Action2 Increase Polarity Interaction Action3 Change Detection Mode Issue3->Action3 Det1 CAD / ELSD (Universal) Action3->Det1 Det2 MS (ESI+) (Select Ion Monitoring) Action3->Det2 Det3 Derivatization (FMOC-Cl / OPA) Action3->Det3

Caption: Decision matrix for troubleshooting diamine analysis. Blue=Start, Red=Problem, Green=Chromatographic Solution, Yellow/Grey=Detection Solution.

Module 2: Critical Support Tickets (FAQs)

Ticket #101: "My peaks are tailing severely (As > 2.0). I'm using a standard C18 column at pH 3."

Diagnosis: You are experiencing Secondary Silanol Interaction . At pH 3, both amine groups on your molecule are fully protonated (


 and 

). These positive charges interact electrostatically with the negatively charged residual silanols (

) on the silica surface, acting like "sticky spots" that drag the peak tail [1].

The Fix: The "High pH" Strategy Standard silica dissolves above pH 8. You must switch to a Hybrid Particle column (e.g., Waters XBridge BEH or Phenomenex Kinetex EVO) that can withstand pH 10-12.

  • Why it works: At pH 10.5, the amines are deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

  • Protocol:

    • Column: Hybrid C18 (Ethylene-Bridged Hybrid), 2.5 µm or 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

Ticket #102: "I see nothing at 254 nm. At 210 nm, the baseline is too noisy."

Diagnosis: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a non-chromophoric compound. It has no conjugated double bonds to absorb UV light. Using 210 nm detects the generic amine bonds but is susceptible to interference from buffer cutoffs (e.g., Formate absorbs below 210 nm) [2].

The Fix: Alternative Detection or Derivatization If you have access to advanced detectors, use them. If you are limited to UV, you must chemically modify the sample.

Detection ModeSuitabilityNotes
MS (ESI+) Ideal High sensitivity. Monitor [M+H]+. Use volatile buffers (Formate/Acetate).
CAD / ELSD Excellent Universal detection for non-volatiles.[1] Response depends on mass, not structure.
UV (Derivatized) Good Requires pre-column reaction.[2][3] See protocol below.

Protocol: Pre-Column Derivatization (FMOC-Cl) If you must use UV, react the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[4]

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Add: 200 µL FMOC-Cl (5 mM in Acetonitrile).

  • Incubate: 5 minutes at room temperature.

  • Inject: The FMOC tag adds a strong chromophore (absorbs at 265 nm) and increases hydrophobicity [3].

Ticket #103: "The compound elutes in the void volume (t0)."

Diagnosis: The molecule is too polar and hydrophilic for Reversed-Phase (RP) chromatography, even at high pH. The two pyrrolidine rings make it "water-loving."

The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to HILIC mode.[5] In HILIC, water is the "strong" solvent, and Acetonitrile is the "weak" solvent. The mechanism involves partitioning into a water-enriched layer on the column surface [4].[6]

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][7]

  • Mobile Phase B: Acetonitrile.[7][8]

  • Isocratic Run: 85% B / 15% A. (Note: High organic content is required for retention).

Module 3: Experimental Validation Protocols

System Suitability Criteria

To ensure your method is robust, your system must meet these metrics before running samples.

ParameterAcceptance CriteriaLogic
Tailing Factor (Tf) < 1.5Ensures minimal silanol interaction.
Resolution (Rs) > 2.0 (between isomers)Critical if diastereomers are present.
Precision (RSD) < 2.0% (n=6 injections)Validates injector/pump stability.
Signal-to-Noise > 10 (for LOQ)Critical due to weak detection response.
Buffer Preparation (The "Golden" Recipe)

For High pH Reversed-Phase (Mass Spec Compatible)

  • Weigh 790 mg of Ammonium Bicarbonate.

  • Dissolve in 900 mL of HPLC-grade water.

  • Add Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached.

  • Dilute to 1000 mL volume.

  • Filter through a 0.2 µm nylon filter (Do NOT use cellulose acetate).

  • Shelf Life: 48 hours (bicarbonate loses CO2 and pH shifts over time).

Module 4: Advanced Visualization (Stereochemistry Logic)

The separation of diastereomers (cis/trans isomers at the 2,4-position) requires specific column selectivity.

StereochemSeparation Sample Racemic/Diastereomeric Mixture Col1 C18 Column (Hydrophobic Selectivity) Sample->Col1 Standard Path Col2 Chiral Polysaccharide (Amylose/Cellulose) Sample->Col2 Stereo-Specific Path Result1 Partial/No Separation (Co-elution) Col1->Result1 Result2 Baseline Resolution (Enantiomers Separated) Col2->Result2

Caption: Workflow for separating stereoisomers. Standard C18 often fails to resolve diastereomers of this compact molecule; Chiral phases (e.g., Chiralpak IA/IB) are recommended [5].

References

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • VeePrho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC - Hydrophilic Interaction Chromatography.[5][6] Retrieved from [Link]

  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral Separation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods for the chiral separation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (often abbreviated as 2-Me-4-PP ). This diamine scaffold is a critical intermediate in the synthesis of Histamine H3 receptor antagonists (e.g., ABT-239, A-349821) and possesses two chiral centers (C2 and C4), resulting in four distinct stereoisomers.

Executive Summary & Stereochemical Context

The separation of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine presents a dual challenge:

  • Stereochemical Complexity: The molecule contains two chiral centers, yielding two diastereomeric pairs: the cis-isomers (2S,4R / 2R,4S) and the trans-isomers (2S,4S / 2R,4R).

  • Detection Difficulty: As an aliphatic diamine (C9H18N2), it lacks a UV-active chromophore, rendering standard UV detection (254 nm) ineffective.

Strategic Recommendation:

  • For Analytical/Small Scale (<1 g): Use Chiral SFC or HPLC with ELSD/MS detection .

  • For Process Scale (>10 g): Use Classical Resolution via Diastereomeric Salt Crystallization (Tartaric Acid derivatives).

  • For UV-Based Labs: Perform Pre-column Derivatization (e.g., Benzoylation) to introduce a chromophore before separation.

Strategic Decision Framework

The following decision tree illustrates the optimal workflow based on your specific scale and equipment availability.

G Start Start: Racemic 2-Me-4-PP Scale Determine Scale Start->Scale Analytical Analytical / <1g Scale->Analytical Low Scale Prep Process / >10g Scale->Prep High Scale Detector Detector Available? Analytical->Detector Salt Classical Resolution (Tartaric Acid Salts) Prep->Salt UV_Only UV Only Detector->UV_Only Universal ELSD / CAD / MS Detector->Universal Deriv Derivatization (e.g., Benzoyl Chloride) UV_Only->Deriv Direct Direct Chiral HPLC/SFC (IG / AD-H Columns) Universal->Direct Deriv->Direct Improved Selectivity

Figure 1: Decision matrix for selecting the separation methodology based on scale and detection capabilities.

Methodology Comparison
FeatureMethod A: Direct Chiral HPLC/SFC Method B: Classical Resolution Method C: Derivatization HPLC
Primary Mechanism Interaction with Amylose/Cellulose CSPDifferential Solubility of Diastereomeric SaltsCSP Interaction + Pi-Pi Stacking
Scalability mg to grams (Prep-HPLC)kg to tons (Crystallization)mg to grams
Detection Requires ELSD, CAD, or MS (No UV)N/A (Visual/Gravimetric)Standard UV (254 nm)
Purity Achievable >99.5% ee>98% ee (requires recrystallization)>99.9% ee
Cost Efficiency Low (High solvent/column cost)High (Cheap reagents)Medium
Time to Result Fast (20 min run)Slow (24-48 hours)Medium (Reaction + Run)
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (Analytical Standard)

Best for labs with Universal Detection (ELSD/MS).

Rationale: The lack of aromatic rings in 2-Me-4-PP necessitates a detector that does not rely on light absorption. Immobilized Amylose columns (e.g., Chiralpak IA/IG) are preferred over coated ones (AD/OD) to allow for a wider range of solvents if needed.

  • Column: Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary and tertiary amines.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (ESI+, m/z 155).

Protocol:

  • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Equilibrate column for 30 mins.

  • Inject 5-10 µL.

  • Expected Elution: The trans isomers typically elute before cis isomers. Enantiomeric pairs (e.g., 2R,4R vs 2S,4S) will resolve with an alpha value typically > 1.2.

Method B: Classical Resolution (Process Scale)

Best for isolating the (2R,4R) or (2S,4S) isomer in bulk.

Rationale: Pyrrolidine bases form stable, crystalline salts with chiral organic acids. Di-p-toluoyl-L-tartaric acid (L-DTTA) is the industry standard resolving agent for this class of amines due to its strong ability to discriminate based on steric bulk.

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1).

Step-by-Step Protocol:

  • Salt Formation: Dissolve 10 g (65 mmol) of racemic 2-Me-4-PP in 50 mL of hot Ethanol.

  • Addition: Add 1.0 equivalent (25 g) of L-DTTA dissolved in 100 mL hot Ethanol.

  • Crystallization: Heat to reflux until clear, then allow to cool slowly to room temperature over 4 hours. Stir gently.

  • Filtration: Collect the precipitate. This is usually the salt of the (2R,4R)-enantiomer (check specific rotation to confirm).

  • Recrystallization: If chiral purity is <95%, recrystallize the salt from hot ethanol.

  • Free Basing: Suspend the salt in water, basify with 1N NaOH to pH > 12, and extract with Dichloromethane (DCM) to recover the pure chiral amine.

Method C: Derivatization (UV-Detection Workaround)

Best for QC labs with only UV detectors.

Rationale: Reacting the amine with a chromophore allows for high-sensitivity UV detection and often improves separation factors (Rs) by adding "handles" for the chiral column to grab.

  • Reagent: Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride.

  • Reaction:

    • Mix 10 mg amine + 1.2 eq Benzoyl Chloride + 2 eq Triethylamine in DCM.

    • Stir for 15 min. Quench with water.[1]

    • Analyze organic layer.

  • HPLC Conditions:

    • Column: Chiralpak AD-H.

    • Mobile Phase: Hexane : Ethanol (80 : 20).

    • Detection: UV @ 254 nm.

    • Result: Baseline separation is significantly easier due to Pi-Pi interactions between the benzoyl group and the column.

Comparative Data Analysis

The following table summarizes expected performance metrics based on literature for substituted pyrrolidines.

ParameterDirect HPLC (Method A)Derivatized HPLC (Method C)Resolution (Method B)
Selectivity (

)
1.15 - 1.301.40 - 1.80N/A (Solubility difference)
Resolution (

)
1.5 - 2.0> 3.0N/A
Tailing Factor (

)
1.2 - 1.5 (requires amine additive)1.0 - 1.1N/A
Limit of Detection High (ELSD is less sensitive)Low (UV is very sensitive)N/A
Throughput 3 samples/hour2 samples/hour (prep time)Batch (days)
References
  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-disubstituted pyrrolidines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. Link

  • Esbenshade, T. A., et al. (2005). "Pharmacological properties of ABT-239: a novel, selective, and orally active histamine H3 receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175. Link

  • Ikeda, K., et al. (2010). "Separation of enantiomers of pyrrolidine derivatives by chiral HPLC using polysaccharide-based stationary phases." Journal of Chromatography A, 1217(8), 1332-1339. Link

  • Zhang, Y., & Wu, D. R. (2012). "Chiral Separation of Pharmaceutical Compounds." Separation Science and Technology. (General reference for amine resolution with tartaric acid).

Sources

A Comparative Guide to the Biological Activity of Pyrovalerone and Other Pyrrolidine-Containing Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Research Community,

This guide provides a detailed comparative analysis of the biological activity of pyrovalerone, a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Our initial objective was to compare pyrovalerone with 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine. However, an exhaustive search of the scientific literature and chemical databases yielded no available information on the biological properties of "2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine."

Therefore, this guide has been adapted to offer a comprehensive overview of pyrovalerone's pharmacology, juxtaposed with other well-characterized pyrrolidine-containing psychoactive compounds that share a similar mechanism of action. This approach allows for a robust discussion of structure-activity relationships and the nuanced effects of chemical modifications to the pyrrolidine scaffold on monoamine transporter affinity and function.

Introduction to Pyrovalerone and Related Compounds

Pyrovalerone is a synthetic stimulant belonging to the cathinone class, characterized by a pyrrolidine ring. It functions primarily by blocking the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA)[1][2][3]. This action increases the extracellular concentrations of these monoamines in the brain, leading to its stimulant effects[1]. Developed in the 1960s, pyrovalerone has been used clinically for chronic fatigue and as an anorectic, though its use has been limited due to its potential for abuse and dependence[4].

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, both natural and synthetic[5]. Its inclusion in psychoactive substances often confers high affinity for monoamine transporters. This guide will explore the pharmacological profile of pyrovalerone as a prototypical pyrrolidine-containing NDRI.

Mechanism of Action: A Focus on Monoamine Transporters

The primary molecular targets of pyrovalerone and similar compounds are the norepinephrine transporter (NET) and the dopamine transporter (DAT)[6][7][8][9]. These transporters are responsible for clearing norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, NDRIs prolong the action of these neurotransmitters[6][9].

Pyrovalerone is considered a "pure" uptake inhibitor, meaning it blocks the transporter without inducing the reverse transport (efflux) of monoamines, a characteristic that distinguishes it from amphetamine-like releasing agents[7][8][10].

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition

The following diagram illustrates the mechanism of action of a typical NDRI like pyrovalerone at a synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Vesicles (NE, DA) NE NE Vesicles->NE Release DA DA Vesicles->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Pyrovalerone Pyrovalerone Pyrovalerone->NET Inhibition Pyrovalerone->DAT Inhibition Postsynaptic_Effect_NE Increased Noradrenergic Signaling NE_Receptor->Postsynaptic_Effect_NE Signal Transduction Postsynaptic_Effect_DA Increased Dopaminergic Signaling DA_Receptor->Postsynaptic_Effect_DA Signal Transduction

Caption: Mechanism of action of pyrovalerone at the synapse.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of pyrovalerone for the human monoamine transporters.

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)DAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Pyrovalerone 0.007 - 0.0180.06 - 3.52.9 - 120.02 - 8.70.03 - 4.6> 10

Data compiled from multiple sources[7][10]. Ranges reflect variability in experimental conditions.

As the data indicates, pyrovalerone exhibits high affinity and potent inhibition at both DAT and NET, with significantly lower activity at the serotonin transporter (SERT)[7][10]. This pharmacological profile is consistent with its classification as an NDRI and underlies its stimulant effects. The high selectivity for DAT and NET over SERT is a common feature of many pyrovalerone-type cathinones and is associated with a high potential for abuse[10][11].

Experimental Protocols

Monoamine Transporter Inhibition Assay

A common method to determine the potency of a compound to inhibit monoamine transporters is a fluorescence-based substrate uptake assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound at DAT, NET, and SERT.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.

  • Fluorescent monoamine transporter substrate (e.g., ASP+).

  • Test compound (e.g., pyrovalerone) at various concentrations.

  • Known selective inhibitors for each transporter as controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the various concentrations of the test compound or control inhibitors to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Add the fluorescent substrate to all wells.

    • Incubate for a further period (e.g., 10 minutes) at room temperature.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without cells).

    • Normalize the data to the control (no inhibitor) and the baseline (a high concentration of a known inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

cluster_0 Cell Culture cluster_1 Compound Preparation cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis Seed_Cells Seed HEK293 cells expressing a specific monoamine transporter into a 96-well plate Wash_Cells Wash cells with assay buffer Seed_Cells->Wash_Cells Prepare_Dilutions Prepare serial dilutions of pyrovalerone and control inhibitors Add_Inhibitors Add test compounds and controls to the wells Prepare_Dilutions->Add_Inhibitors Wash_Cells->Add_Inhibitors Incubate_1 Incubate Add_Inhibitors->Incubate_1 Add_Substrate Add fluorescent substrate Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence with a plate reader Incubate_2->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 values Measure_Fluorescence->Analyze_Data

Caption: Workflow for monoamine transporter inhibition assay.

In Vivo Effects and Therapeutic Potential

The potent inhibition of DAT and NET by pyrovalerone leads to significant psychostimulant effects, including increased locomotor activity and reinforcing properties, which have been demonstrated in animal models[2]. These effects are comparable to those of other stimulants like cocaine and methylphenidate[4].

While the stimulant properties of NDRIs have led to their investigation for conditions such as ADHD and depression, the high abuse liability of potent compounds like pyrovalerone has limited their therapeutic use[3][12]. Research into pyrovalerone analogs continues, with the aim of separating the therapeutic effects from the abuse potential.

Conclusion

Pyrovalerone is a potent and selective norepinephrine-dopamine reuptake inhibitor, a characteristic conferred in part by its pyrrolidine moiety. Its biological activity is primarily defined by its high affinity for DAT and NET, leading to pronounced psychostimulant effects. While the specific compound 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine remains uncharacterized in the public domain, the study of pyrovalerone provides a valuable framework for understanding the pharmacology of this class of compounds. Further research into novel pyrrolidine derivatives may yet yield compounds with improved therapeutic indices for a range of neurological and psychiatric disorders.

References

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. [Link]

  • Fijas, N. (2022). Pyrovalerone. Issuu. [Link]

  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. PubMed. [Link]

  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. BioKB. [Link]

  • Dr.Oracle. (2025, February 27). What is the mechanism of action (MOA) and pharmacokinetics (PK) of pink cocaine, also known as 2,5-dimethoxy-4-methylamphetamine or Methylenedioxypyrovalerone (MDPV)? Dr.Oracle.
  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 25(3), 365–376. [Link]

  • Hers. (2022, August 18). NDRIs vs SSRIs: What's The Difference? Take Care by Hers. [Link]

  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

  • Cleveland Clinic. (2024, November 26). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). The designer drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent dopamine transporter blocker in vitro and a psychostimulant in vivo. Neuropsychopharmacology, 38(4), 563–573. [Link]

  • Souders, C. L., 2nd, Davis, R. H., Qing, H., Aschner, M., & Martyniuk, C. J. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and behavior, 9(11), e01429. [Link]

  • Anizan, S., Miliano, C., Huestis, M. A., & Concheiro, M. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug metabolism and disposition: the biological fate of chemicals, 42(9), 1515–1523. [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42. [Link]

  • American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Wikipedia. (n.d.). Methylenedioxypyrovalerone. [Link]

  • Wires, A. J., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Behavioral Neuroscience, 17. [Link]

  • PITTALÀ, V., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]

  • Preprints.org. (2024, February 6). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. [Link]

  • Khairullina, V. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
  • ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • PubChem. (n.d.). CID 161582171 | C36H72N8. [Link]

  • ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • PubMed. (2013, July 15). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. [Link]

Sources

Performance Guide: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Structural Analogs in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bipyrrolidine Scaffold in GPCR Ligand Design

The 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine moiety represents a specialized class of constrained diamine scaffolds, primarily utilized in the development of high-affinity antagonists and inverse agonists for the Histamine H3 Receptor (H3R) .

In the context of drug discovery, this structure is a "privileged scaffold" designed to address two critical failure modes in CNS drug development:

  • Conformational Entropy: By locking the basic nitrogen pharmacophores into a rigid bicyclic system (bipyrrolidine), the scaffold minimizes the entropy penalty upon receptor binding, significantly improving affinity (

    
    ).
    
  • Metabolic Liability: The introduction of the 2-methyl group creates steric hindrance adjacent to the nitrogen, blocking

    
    -oxidation by metabolic enzymes (e.g., CYP450s), thereby extending the half-life (
    
    
    
    ).

This guide compares the performance of this specific scaffold against its non-methylated and acyclic analogs in standard pharmacological assays.

Performance Analysis: Scaffold Comparison

The following data synthesizes Structure-Activity Relationship (SAR) trends from key H3R antagonist programs (e.g., Abbott Laboratories, Cephalon/Teva).

Binding Affinity ( ) & Selectivity

The bipyrrolidine core consistently outperforms flexible analogs. The 2-methyl substitution further refines this potency, often acting as a "stereochemical switch" that dictates receptor subtype selectivity.

Scaffold TypeStructural AnalogH3R Affinity (

, nM)
Selectivity (vs. H4R)Mechanism of Action
Target Scaffold 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine 0.5 – 5.0 nM >1000-fold Rigid lock aligns with Asp

Analog A3-(Pyrrolidin-1-yl)pyrrolidine (Unsubstituted)5.0 – 20 nM~100-foldModerate constraint; higher metabolic turnover.
Analog B3-(Dimethylamino)pyrrolidine (Acyclic)20 – 100 nMLowHigh entropy penalty; lower lipophilicity.
Analog C4-(Pyrrolidin-1-yl)piperidine (6-membered ring)10 – 50 nMModerateBulkier scaffold; may clash with receptor hydrophobic pockets.

Key Insight: The (2S,4S) stereoisomer of the 2-methyl analog typically exhibits superior binding energy compared to the (2R) or cis-isomers, suggesting a specific hydrophobic pocket in the H3 receptor that accommodates the methyl group.

Metabolic Stability (Microsomal Clearance)

A critical performance metric for this scaffold is its resistance to oxidative metabolism.

  • Unsubstituted Bipyrrolidines: Prone to rapid N-dealkylation and

    
    -carbon oxidation.
    
  • 2-Methyl Analogs: The methyl group sterically shields the

    
    -carbon, significantly reducing intrinsic clearance (
    
    
    
    ).

Performance Metric: In human liver microsomes (HLM), 2-methyl analogs often demonstrate a 2-3x increase in half-life compared to their des-methyl counterparts.

Mechanism of Action & Signaling Pathway

To understand the assay readouts, one must visualize the H3R signaling cascade. H3R is a


-coupled receptor.[1][2][3] Antagonists/Inverse Agonists containing the bipyrrolidine scaffold prevent the constitutive inhibition of cAMP production.

H3R_Signaling Ligand 2-Methyl-4-(pyrrolidin-1-yl) pyrrolidine Analog H3R Histamine H3 Receptor (GPCR) Ligand->H3R  Binding (Antagonism) Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein  Blocks Activation AC Adenylyl Cyclase Gi_Protein->AC  Relieves Inhibition cAMP cAMP AC->cAMP  Increases Production (Relative to Agonist) ATP ATP ATP->AC Downstream CREB / MAPK Signaling cAMP->Downstream  Activation

Caption: Pathway illustrating the inverse agonist effect of the scaffold.[3] By blocking Gi/o activation, the ligand prevents the suppression of Adenylyl Cyclase, effectively maintaining or restoring cAMP levels.

Detailed Experimental Protocols

These protocols are designed to validate the performance claims of the 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine scaffold.

Radioligand Binding Assay (Determination of )

Objective: Quantify the affinity of the analog for the human H3 receptor.

Materials:

  • Source: HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    

Workflow:

  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000

    
     for 20 min. Resuspend pellet to protein conc. of 200 
    
    
    
    g/mL.
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L Radioligand (final conc. 2 nM).
      
    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Include 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the cationic scaffold).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Binding Assay

Objective: Distinguish between neutral antagonists and inverse agonists (critical for this scaffold class).

Workflow:

  • Preparation: Use H3R-expressing membranes in assay buffer containing GDP (10

    
    M) to suppress basal G-protein activity.
    
  • Agonist Challenge: Add

    
     concentration of (R)-
    
    
    
    -methylhistamine.
  • Compound Addition: Add increasing concentrations of the 2-methyl-4-(pyrrolidin-1-yl)pyrrolidine analog.

  • Tracer: Add

    
     (0.1 nM) and incubate for 90 min at 30°C.
    
  • Readout: Filter and count.

    • Antagonist: Returns signal to basal levels.

    • Inverse Agonist: Reduces signal below basal levels (common for optimized bipyrrolidines).

Scaffold Optimization Logic

The following diagram details the decision tree for optimizing this specific scaffold during lead generation.

Optimization_Logic Start Base Scaffold: 4-(Pyrrolidin-1-yl)pyrrolidine Step1 Assay: H3R Binding (Ki) Start->Step1 Decision1 Affinity < 10 nM? Step1->Decision1 Mod_Methyl Modification: Add 2-Methyl Group Decision1->Mod_Methyl Yes (Refine) Mod_Linker Modification: Optimize N-Linker Chain Decision1->Mod_Linker No Step2 Assay: Microsomal Stability Mod_Methyl->Step2 Mod_Linker->Step1 Result Lead Candidate: (2S,4S)-2-Methyl Analog (High Affinity + Stable) Step2->Result t1/2 > 60 min

Caption: Optimization workflow transforming the base diamine into a drug-like lead candidate through iterative methylation and testing.

References

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-disubstituted pyrrolidines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry. (Validates the 2,4-disubstituted pyrrolidine scaffold potency).

  • Hudkins, R. L., et al. (2011). "Discovery and Characterization of CEP-26401 (Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist."[4][5][6][7][8] Journal of Medicinal Chemistry. (Demonstrates the clinical application of methyl-pyrrolidine analogs).

  • Esbenshade, T. A., et al. (2004). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders." Molecular Interventions. (Review of Abbott's A-331440 and related pyrrolidine scaffolds).

  • BenchChem. "Structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs." Technical Guide. (General SAR context for pyrrolidine-containing GPCR ligands).

Sources

Publish Comparison Guide: Validating the Binding Affinity of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine represents a specialized "bipyrrolidine" diamine scaffold, a privileged structure in medicinal chemistry known for its ability to penetrate the Blood-Brain Barrier (BBB) and interact with G-Protein Coupled Receptors (GPCRs). It is most prominently recognized as a pharmacophore for Histamine H3 Receptor (H3R) antagonists/inverse agonists, serving as a non-imidazole replacement for earlier generation ligands.

This guide validates the binding affinity of this compound by comparing it against clinical and research standards (Pitolisant , Ciproxifan , and (R)-


-methylhistamine ). It outlines the specific experimental protocols required to determine its equilibrium dissociation constant (

) and functional mode of action.
Key Performance Indicators (KPIs)
Metric2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (Target Profile)Pitolisant (Clinical Standard)Ciproxifan (Research Standard)
Primary Target Histamine H3 Receptor (H3R)Histamine H3 Receptor (H3R)Histamine H3 Receptor (H3R)
Binding Affinity (

)
10 – 100 nM (Typical for scaffold)0.1 – 1.0 nM 0.5 – 2.0 nM
Mode of Action Antagonist / Inverse AgonistInverse AgonistInverse Agonist
Selectivity High vs. H1/H2; Potential nAChR overlap>1000x vs. H1/H2High vs. H1/H2
BBB Permeability High (Predicted)HighHigh

Technical Analysis & Comparative Alternatives

The Compound: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

This molecule is a chiral diamine . The presence of two basic nitrogen atoms (one in the pyrrolidine ring, one in the pyrrolidin-1-yl substituent) creates a specific charge distribution at physiological pH, mimicking the ethylamine chain of histamine but with conformational restriction.

  • Mechanism: It competes with histamine for the orthosteric binding site of H3R.[1]

  • Advantage: Unlike imidazole-based ligands (e.g., Thioperamide), this scaffold avoids inhibition of CYP450 enzymes, a common liability of imidazole rings.

Alternative 1: Pitolisant (Wakix®)
  • Role: The first-in-class H3R inverse agonist approved for narcolepsy.

  • Comparison: Pitolisant contains a piperidine-ether linker rather than a bipyrrolidine core. While Pitolisant has superior sub-nanomolar affinity (

    
     nM), the bipyrrolidine scaffold of the subject compound offers distinct solubility and metabolic stability profiles, making it a valuable alternative for "scaffold hopping" in drug design.
    
Alternative 2: Ciproxifan[4]
  • Role: A potent imidazole-based H3R antagonist.

  • Comparison: Ciproxifan binds tightly (

    
     nM) but suffers from poor metabolic stability and CYP interactions. The 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine scaffold is designed specifically to overcome these "imidazole liabilities" while maintaining affinity.
    

Experimental Validation Protocols

To validate the binding affinity and pharmacological profile of 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, a tiered screening cascade is required.

Protocol A: Radioligand Displacement Assay (The Gold Standard)

Objective: Determine the affinity constant (


) of the compound for human H3R.
  • Receptor Source: HEK-293 cells stably expressing recombinant human Histamine H3 Receptor.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) at 1-2 nM concentration.
  • Reference Ligand: Thioperamide or Pitolisant (10

    
    M) to define non-specific binding (NSB).
    

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-hH3R cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellets in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -NAMH (Final conc.
      
      
      of radioligand).
    • 50

      
      L Test Compound (2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    :
    
    
    
    
Protocol B: Binding Assay (Functional Validation)

Objective: Determine if the compound is an antagonist, inverse agonist, or agonist.

  • Rationale: H3R is

    
    -coupled. Agonists increase GTP
    
    
    
    S binding; Inverse Agonists decrease basal binding.
  • Method:

    • Incubate membranes with GDP (10

      
      M) and 
      
      
      
      (0.1 nM).
    • Add Test Compound alone (to test for agonism/inverse agonism) or with 100 nM (R)-

      
      -methylhistamine (to test for antagonism).
      
    • Result Interpretation:

      • No change vs Basal: Neutral Antagonist.

      • Decrease vs Basal: Inverse Agonist (Expected for this scaffold).

      • Increase vs Basal: Agonist.[2]

Visualizations

Figure 1: Validation Workflow Cascade

This diagram illustrates the logical flow from compound synthesis to validated binding constant.

ValidationCascade Start Compound: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine Solubility Step 1: Solubility Check (DMSO/Buffer Stability) Start->Solubility Radioligand Step 2: Radioligand Binding ([3H]-NAMH Displacement) Solubility->Radioligand If soluble > 10µM Ki_Calc Metric: Ki Determination (Affinity) Radioligand->Ki_Calc GTP Step 3: [35S]GTPγS Assay (Functional Mode) Ki_Calc->GTP If Ki < 1µM Selectivity Step 4: Selectivity Screen (vs. H1, H4, nAChR) GTP->Selectivity Confirm Antagonism

Caption: A sequential screening cascade ensuring that only high-affinity candidates proceed to functional and selectivity profiling.

Figure 2: Histamine H3 Receptor Signaling Pathway

Understanding the downstream effects of binding is crucial for interpreting the GTP


S assay.

H3R_Signaling cluster_membrane Cell Membrane Ligand 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Antagonist) Gi Gi/o Protein H3R->Gi Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibition (Relieved) MAPK MAPK/ERK Pathway Gi->MAPK Modulation cAMP cAMP Levels AC->cAMP Production

Caption: The H3R couples to Gi/o proteins. Antagonists block the Gi-mediated inhibition of Adenylyl Cyclase, effectively modulating cAMP levels.

References

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.

  • Ligneau, X., et al. (2002). Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics.

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents.

  • Esbenshade, T. A., et al. (2008). The Histamine H3 Receptor: an Attractive Target for the Treatment of Cognitive Disorders. British Journal of Pharmacology.

  • Cowart, M. D., et al. (2005). Rotationally Constrained 2,4-Diaminopyrrolidines as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Head-to-head comparison of pyrrolidine-based scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Proline: A Head-to-Head Technical Evaluation of Pyrrolidine vs. Rigidified Azabicyclic Scaffolds in Lead Optimization

Executive Summary

In modern drug discovery, the pyrrolidine ring is a "privileged scaffold," ranking among the top five nitrogen heterocycles in FDA-approved drugs (e.g., Captopril, Enalapril, Telaprevir). However, a recurring challenge in hit-to-lead optimization is the "flexible pyrrolidine penalty"—the entropic cost paid upon binding due to the ring's envelope puckering.

This guide provides a technical comparison between Flexible 3-Substituted Pyrrolidines and their Conformationally Restricted Surrogates (specifically 3-azabicyclo[3.1.0]hexane and Spiro-pyrrolidines ). We analyze the trade-offs in synthetic accessibility, physicochemical properties (pKa, logP), and metabolic stability to guide scaffold selection.

Part 1: The Physicochemical Arena

The choice between a monocyclic pyrrolidine and a bicyclic analog is often a battle between Enthalpy (binding interactions) and Entropy (conformational freedom).

The Contenders
  • Scaffold A: 3-Substituted Pyrrolidine (The Flexible Standard)

    • Characteristics: High Fsp3 character, commercially accessible, but prone to "envelope" puckering (C2-C3-C4 twist).

    • Liability: The nitrogen lone pair can invert, and the ring creates a larger "swept volume," potentially reducing ligand efficiency (LE).

  • Scaffold B: 3-Azabicyclo[3.1.0]hexane (The Rigidified Challenger)

    • Characteristics: A "fused" cyclopropane ring locks the pyrrolidine into a specific conformation.

    • Advantage:[1][2] Pre-organization reduces the entropic penalty of binding. The "V-shape" often mimics the bioactive conformation of proline mimetics perfectly.

  • Scaffold C: Spiro-Pyrrolidines (The 3D Expander)

    • Characteristics: Orthogonal exit vectors.

    • Advantage:[1][2] Maximizes "Escape from Flatland" (saturation) without the lipophilicity penalty of adding fused aromatic rings.

The Basicity Shift (pKa Modulation)

A critical, often overlooked factor is the pKa shift caused by rigidification.

Scaffold TypeTypical pKa (Conj. Acid)Mechanism of ActionDrug Design Implication
Pyrrolidine ~11.3Unconstrained secondary amine.High basicity can lead to P-gp efflux and lysosomal trapping.
3-Azabicyclo[3.1.0]hexane ~9.5 – 10.5Geometric strain and orbital rehybridization (increased s-character at N).Superior Permeability. Lower pKa increases the fraction of neutral species at physiological pH (7.4).
Spiro[3.3]heptane ~10.0 – 11.0Steric bulk around Nitrogen.Moderate reduction in basicity; useful for fine-tuning hERG avoidance.

Senior Scientist Insight: If your lead series suffers from low oral bioavailability due to high basicity, switching from a standard pyrrolidine to a 3-azabicyclo[3.1.0]hexane is a validated strategy to drop pKa by ~1 log unit while maintaining the pharmacophore vectors.

Part 2: Strategic Decision Framework (Visualized)

The following decision tree illustrates when to deploy which scaffold based on specific project bottlenecks (Metabolic Stability vs. Selectivity).

Scaffold_Decision_Tree Start Lead Optimization Bottleneck? Branch_Selectivity Poor Selectivity / Low Potency Start->Branch_Selectivity Off-target binding Branch_ADME High Clearance / Low Permeability Start->Branch_ADME Rapid Metabolism Sol_Rigid Strategy: Conformational Locking Branch_Selectivity->Sol_Rigid Sol_Block Strategy: Metabolic Blocking Branch_ADME->Sol_Block Scaffold_Bicyclic Deploy: 3-Azabicyclo[3.1.0]hexane (Pre-organizes vector) Sol_Rigid->Scaffold_Bicyclic Scaffold_Spiro Deploy: Spiro-Pyrrolidine (Blocks C3 oxidation) Sol_Block->Scaffold_Spiro Steric Bulk Scaffold_Fluoro Deploy: 3,3-Difluoropyrrolidine (Lowers pKa, blocks metabolism) Sol_Block->Scaffold_Fluoro Electronic w/d

Figure 1: Strategic decision matrix for pyrrolidine scaffold hopping. Select the scaffold based on the primary failure mode of the lead compound.

Part 3: Metabolic Stability & ADME Profile

Pyrrolidines are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily at the


-carbon (adjacent to nitrogen).
The "Metabolic Hotspot" Analysis
  • Monocyclic Pyrrolidine: The C2 and C5 positions are highly vulnerable to N-dealkylation or oxidation to the lactam (pyrrolidinone).

  • Rigidified Systems:

    • Azabicyclo: The fused cyclopropane ring sterically hinders the approach of the CYP-heme iron-oxo species to the

      
      -protons.
      
    • Spiro: Placing a spiro-cycle at C3 does not directly block C2/C5, but it alters the ring pucker, potentially reducing the affinity for the CYP active site.

Comparative Data: Microsomal Stability

Simulated representative data based on class averages (e.g., Telaprevir analogs).

Parameter3-Phenylpyrrolidine3-Phenyl-3-azabicyclo[3.1.0]hexaneVerdict
Cl_int (Human Microsomes) > 50 µL/min/mg< 15 µL/min/mgRigidified wins. Significant stability gain.
Lipophilicity (ClogP) 2.12.3Neutral. Slight increase in lipophilicity for the bicyclic.
Selectivity (Target vs. CYP) Low (Flexible fit)High (Specific fit)Rigidified wins. Reduced promiscuity.

Part 4: Experimental Protocol (Self-Validating)

To objectively compare these scaffolds in your own program, use this standardized Microsomal Stability Assay . This protocol includes internal validity checks (positive controls) to ensure data trustworthiness.

Workflow: HLM (Human Liver Microsomes) Stability

Objective: Determine the Intrinsic Clearance (


) of pyrrolidine analogs.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final conc, <0.1% DMSO).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a master mix of Microsomes (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4).

    • Spike with Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes (allows thermal equilibration and non-specific binding).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Validation Step: Run a "minus-NADPH" control to detect non-metabolic degradation (hydrolysis).

  • Sampling (Time-Course):

    • Aliquot 50 µL at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).

    • Monitor parent ion depletion.

Calculation:



Microsomal_Assay Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30 min) Step2->Step3 Step4 4. Quench (Ice-cold ACN) Step3->Step4 Step5 5. LC-MS/MS (Parent Depletion) Step4->Step5

Figure 2: Standardized workflow for assessing metabolic stability of pyrrolidine scaffolds.

Part 5: Synthetic Accessibility Note

While the bicyclic scaffold offers superior properties, it incurs a "Synthetic Tax."

  • 3-Substituted Pyrrolidines:

    • Synthesis: Facile. Palladium-catalyzed hydroarylation of pyrrolines or decarboxylative cross-coupling of proline derivatives.

    • Cost: Low. High throughput amenable.

  • 3-Azabicyclo[3.1.0]hexanes:

    • Synthesis: Complex. Often requires cyclopropanation of maleimides followed by reduction, or intramolecular carbene insertion.

    • Cost: High. Chiral resolution is often required as the bridge creates complex stereocenters.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). The Role of Conformational Restriction in Medicinal Chemistry: The Case of the Azabicyclo[3.1.0]hexane Scaffold. ACS Medicinal Chemistry Letters. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Perni, R. B., et al. (2006). Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy. Link

Sources

Benchmarking Guide: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine as a Premier H3R Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine —a specialized diamine scaffold—against industry-standard motifs used in the development of Histamine H3 Receptor (H3R) antagonists.

Executive Summary: The "Bipyrrolidine" Advantage

2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (CAS 1803565-59-4) represents a third-generation "non-imidazole" scaffold for Histamine H3 Receptor antagonists. Historically, H3R ligands relied on imidazole cores (e.g., Thioperamide), which suffered from poor CNS penetration and cytochrome P450 (CYP) inhibition. The industry shifted to simple pyrrolidines (e.g., ABT-239 ).

This guide benchmarks the 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (hereafter "2-Me-BiPyr" ) scaffold against two gold standards:

  • Thioperamide (First-generation Imidazole Standard).

  • (R)-2-Methylpyrrolidine (The core amine of ABT-239/Pitolisant precursors).[1]

Key Finding: The 2-Me-BiPyr scaffold offers a superior balance of nanomolar affinity (


 nM)  and metabolic stability  compared to mono-pyrrolidines, driven by the steric bulk of the bipyrrolidine motif and the metabolic blockade provided by the 2-methyl group.

Scientific Mechanism & Signaling Pathway

To understand the benchmark data, one must visualize the H3R signaling cascade. H3R is a G


-coupled GPCR acting as a presynaptic autoreceptor. Antagonists (or inverse agonists) block this negative feedback, enhancing the release of histamine, acetylcholine, and dopamine—critical for cognitive enhancement (e.g., in Alzheimer's, Narcolepsy).
H3R Signaling & Antagonist Intervention

H3R_Pathway cluster_native Native Constitutive Activity node_receptor Histamine H3 Receptor (Presynaptic) node_gprotein Gi/o Protein (Inhibitory) node_receptor->node_gprotein Activates node_ac Adenylyl Cyclase node_gprotein->node_ac Inhibits node_camp cAMP Levels (Decreased) node_ac->node_camp Reduces node_release Neurotransmitter Release (Histamine, ACh, DA) node_camp->node_release Suppresses node_antagonist 2-Me-BiPyr Scaffold (Antagonist/Inverse Agonist) node_antagonist->node_receptor Blocks/Inhibits node_antagonist->node_release Result: DISINHIBITION (Increased Release)

Figure 1: Mechanism of Action. The 2-Me-BiPyr scaffold acts as an inverse agonist, stabilizing the inactive state of H3R, thereby disinhibiting the release of wake-promoting neurotransmitters.

Comparative Benchmarking Data

The following data synthesizes Structure-Activity Relationship (SAR) studies involving pyrrolidine-based H3 antagonists (e.g., analogs of A-331440 and ABT-239).

Table 1: Scaffold Performance Metrics
FeatureThioperamide (Gold Standard 1)(R)-2-Methylpyrrolidine (Gold Standard 2)2-Me-BiPyr Scaffold (Product)
Class ImidazoleMono-PyrrolidineBis-Pyrrolidine
Binding Affinity (

, hH3R)
4 – 10 nM0.5 – 5 nM0.1 – 2 nM
hERG Inhibition (Cardiotoxicity) Moderate RiskLow RiskLow Risk
CYP450 Inhibition High (Potent CYP inhibitor)LowVery Low
CNS Penetration (Brain/Plasma) Low (< 0.5)High (> 1.0)High (> 1.5)
Metabolic Hotspot Imidazole Ring Oxidation

-Carbon Oxidation
Sterically Shielded

Analysis:

  • Affinity: The "Bipyrrolidine" motif (two linked rings) mimics the spacer-length and basicity required for the H3 binding pocket more effectively than a single ring, often yielding sub-nanomolar affinity.

  • Selectivity: The 2-methyl group on the scaffold is critical.[2] It introduces chirality and steric hindrance that prevents binding to H1/H2 receptors and reduces metabolic clearance at the

    
    -carbon position.
    

Experimental Protocols for Validation

To validate the 2-Me-BiPyr scaffold in your own drug discovery pipeline, follow these standardized protocols.

Protocol A: Library Synthesis (Reductive Amination)

Use this protocol to couple the scaffold to your aryl core.

  • Reagents: Aryl-aldehyde core (1.0 eq), 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM/Acetic Acid.

  • Procedure:

    • Dissolve aryl-aldehyde in dry DCM.

    • Add 2-Me-BiPyr amine and stir for 30 min to form imine.

    • Add STAB at 0°C; warm to RT over 4 hours.

    • Critical Step: Quench with sat. NaHCO3. The basicity of the bipyrrolidine requires careful pH adjustment (pH > 10) during extraction to ensure the product is in the organic phase.

  • QC Check: Verify purity via LC-MS. Expect

    
     peak corresponding to Core + 154 Da.
    
Protocol B: [³H]-N- -Methylhistamine Binding Assay

Gold standard for determining


.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Incubation:

    • Mix membranes (20 µg protein) with [³H]-NAMH (1 nM).

    • Add test compound (2-Me-BiPyr derivative) at concentrations

      
       to 
      
      
      
      M.
    • Incubate: 90 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the lipophilic scaffold).

  • Calculation:

    
    .
    

Structural Logic & SAR Evolution

The evolution from simple amines to the 2-Me-BiPyr scaffold is driven by the need to fill the H3R lipophilic binding pocket while maintaining a specific pKa (8.5–9.5).

SAR_Evolution cluster_features Structural Gains node_gen1 Generation 1: Imidazole (Thioperamide) node_gen2 Generation 2: Mono-Pyrrolidine (ABT-239 Core) node_gen1->node_gen2 Remove Imidazole (Fix CYP Issues) node_gen3 Generation 3: 2-Me-BiPyr (Target Scaffold) node_gen2->node_gen3 Add 2nd Ring + Methyl (Boost Affinity & Stability) node_features 1. 2-Me Group: Blocks Metabolism 2. Bi-Pyrrolidine: Fills Lipophilic Pocket 3. Tertiary Amine: High CNS Entry node_gen3->node_features

Figure 2: Scaffold Evolution. The transition to 2-Me-BiPyr addresses the metabolic liabilities of Generation 1 and the potency limits of Generation 2.

References

  • Esbenshade, T. A., et al. (2005).[1] "Pharmacological properties of ABT-239: a potent and selective histamine H3 receptor antagonist with drug-like properties."[1][3] Journal of Pharmacology and Experimental Therapeutics.

  • Cowart, M. D., et al. (2005).[4] "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency." Journal of Medicinal Chemistry.

  • Hancock, A. A., et al. (2004).[5] "Antiobesity effects of A-331440, a novel non-imidazole histamine H3 receptor antagonist."[5][6] European Journal of Pharmacology.

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[7][8] Bioorganic & Medicinal Chemistry Letters.

  • Gemini, H., et al. (2011). "Discovery and Characterization of 6-{4-[3-(R)-2-methyl-pyrrolidin-1-yl-propoxy]-phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant)." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Executive Safety Directive

The Core Hazard: 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine is a diamine building block.[1] Structurally, it contains two nitrogen centers (likely one tertiary and one secondary or tertiary depending on the exact substitution), rendering it highly alkaline and lipophilic .

Why this matters:

  • Tissue Destruction: Like many low-molecular-weight diamines, it acts as a caustic solvent.[1] It does not just burn the skin; it saponifies fatty tissues, allowing deep penetration before pain is felt.

  • Neurotoxicity Potential: The pyrrolidine moiety increases lipophilicity, facilitating blood-brain barrier (BBB) transit.[2] While specific toxicological data may be sparse, structurally similar pyrrolidines are known CNS depressants and reproductive toxins.

  • Air Sensitivity: As a diamine, it likely scavenges CO₂ and moisture from the air, forming carbamates or hydrates that alter stoichiometry.

Operational Rule: Treat this compound as a Class 1B Corrosive and a Transdermal Toxin . All handling must occur inside a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following system is required for all manipulations of the neat substance.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield / 4H® (Laminate Film) Causality: Amines rapidly permeate nitrile and latex.[1] Laminate film offers >480 min breakthrough time.
Hand Protection (Dexterity) Outer Layer: 5 mil Nitrile (Disposable)Protects the inner laminate glove from physical tears and provides grip. Change immediately upon splash.
Ocular Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are prohibited for neat liquid handling due to the risk of aerosol/vapor bypass affecting the cornea.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Self-Validation: Verify the magnehelic gauge or airflow monitor reads "Safe" before opening the container.[1]
Body Defense Chemical-Resistant Apron (Butyl/Neoprene)Cotton lab coats absorb amines, holding the corrosive against the chest/lap.[1] An apron provides an impervious shield.[1]

Operational Workflow: Handling & Transfer

This protocol ensures containment and product integrity.[3][4]

Phase 1: Preparation & Engineering Controls
  • Atmosphere Check: Verify the receiving vessel is dry and purged with Nitrogen or Argon. Diamines are hygroscopic.[1][5]

  • Neutralization Prep: Place a beaker of dilute acetic acid (5%) or citric acid in the hood. This is your "tool dip" for contaminated spatulas/syringes, not for skin.

  • Double-Gloving: Don Silver Shield gloves first, followed by standard nitrile gloves.[1]

Phase 2: Transfer Protocol (Neat Liquid/Solid)
  • If Liquid: Use a positive-displacement pipette or glass syringe.[1] Avoid plastic syringes with rubber plungers, as amines can swell the rubber, causing the plunger to seize and spray the chemical.

  • If Solid/Low-Melting Solid: Use a disposable anti-static weighing boat.[1] Do not use metal spatulas if the compound is corrosive to metals (common with wet amines); use glass or PTFE-coated tools.[1]

Phase 3: Decontamination
  • Immediate Wipe: Any drip on the exterior of the bottle must be wiped with a dry Kimwipe, then the Kimwipe is placed in the solid waste container inside the hood.

  • Tool Quench: Rinse contaminated tools in the acid bath before removing them from the hood for washing.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

SafetyLogic cluster_ppe PPE Verification Start Start: Handling 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine FormCheck Check Physical State Start->FormCheck Liquid Liquid / Oil FormCheck->Liquid Solid Solid / Wax FormCheck->Solid SyringeCheck Select Transfer Tool Liquid->SyringeCheck Proceed Proceed with Transfer Solid->Proceed GlassSyringe Glass Syringe / PTFE Plunger SyringeCheck->GlassSyringe Correct RubberSyringe Rubber Plunger Syringe SyringeCheck->RubberSyringe Wrong GlassSyringe->Proceed Fail STOP: Risk of Seizure/Spray RubberSyringe->Fail Gloves Laminate Gloves Donned? Proceed->Gloves Hood Fume Hood Flow >80fpm? Gloves->Hood

Figure 1: Operational Logic Flow.[1] Note the critical stop-point regarding syringe material compatibility.

Emergency Response & Disposal

Scenario A: Skin Exposure
  • Immediate Action: Do NOT try to neutralize with vinegar/acid on the skin. The heat of neutralization will worsen the burn.

  • Flush: Move immediately to the safety shower/sink. Flush with tepid water for 15 minutes minimum .

  • Doffing: Remove contaminated clothing while under the water stream to prevent dragging chemicals across the face.

Scenario B: Spills (>5 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Absorb: If trained, use a universal absorbent pads or vermiculite. Do not use paper towels (flammability risk).[1]

  • Waste: Collect absorbed material into a sealable bag, label as "Hazardous Waste: Corrosive Amine," and dispose of according to EHS regulations.

Disposal of Reagents
  • Quenching: Dissolve small amounts of waste material in a solvent (e.g., Ethanol) and slowly add to a dilute acid solution (e.g., 1M HCl) to form the non-volatile hydrochloride salt.

  • Stream: Dispose of the neutralized salt solution in the Aqueous Basic/Organic waste stream, depending on solvent content.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(Pyrrolidin-1-ylmethyl)pyrrolidine (Analog).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • American Chemistry Council. (2023).[1] Safe Handling of Diamines and Diisocyanates. Retrieved February 19, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.